Product packaging for 1,1,3,3-Tetramethyl-1,3-divinyldisilazane(Cat. No.:CAS No. 7691-02-3)

1,1,3,3-Tetramethyl-1,3-divinyldisilazane

Cat. No.: B1329466
CAS No.: 7691-02-3
M. Wt: 185.41 g/mol
InChI Key: WYUIWUCVZCRTRH-UHFFFAOYSA-N
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Description

1,1,3,3-Tetramethyl-1,3-divinyldisilazane (CAS 7691-02-3) is a diolefin-functional aminosilane that serves as a versatile reagent in organic and materials science research. Its primary application is in the silylation of glass capillary columns for gas chromatography, creating a modified surface to improve separation performance. As a silane coupling agent, its molecular structure features hydrolyzable groups that form stable condensation products with siliceous surfaces and oxides, and organofunctional vinyl groups that alter the wetting and adhesion characteristics of the substrate. This enables the creation of durable bonds between organic and inorganic materials in composite structures. The compound is characterized by a molecular weight of 185.41 g/mol, a boiling point of approximately 160-161 °C, a density of 0.819 g/mL, and a refractive index of 1.4405. It presents as a clear, colorless to light yellow liquid but is moisture-sensitive and hydrolyzes in water, requiring handling under inert conditions. It is a dangerous good for transport and is classified as a flammable liquid that can cause severe skin burns and eye damage. This product is intended for research applications only and is not designed or approved for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H19NSi2 B1329466 1,1,3,3-Tetramethyl-1,3-divinyldisilazane CAS No. 7691-02-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[[[ethenyl(dimethyl)silyl]amino]-dimethylsilyl]ethene
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InChI

InChI=1S/C8H19NSi2/c1-7-10(3,4)9-11(5,6)8-2/h7-9H,1-2H2,3-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYUIWUCVZCRTRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C=C)N[Si](C)(C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NSi2
Source PubChem
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DSSTOX Substance ID

DTXSID3064770
Record name Silanamine, 1-ethenyl-N-(ethenyldimethylsilyl)-1,1-dimethyl-
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Molecular Weight

185.41 g/mol
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Physical Description

Liquid
Record name Silanamine, 1-ethenyl-N-(ethenyldimethylsilyl)-1,1-dimethyl-
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CAS No.

7691-02-3
Record name 1-Ethenyl-N-(ethenyldimethylsilyl)-1,1-dimethylsilanamine
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Record name 1,1,3,3-Tetramethyl-1,3-divinyldisilazane
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Record name Silanamine, 1-ethenyl-N-(ethenyldimethylsilyl)-1,1-dimethyl-
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Record name Silanamine, 1-ethenyl-N-(ethenyldimethylsilyl)-1,1-dimethyl-
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Record name N-(dimethylvinylsilyl)-1,1-dimethyl-1-vinylsilylamine
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Record name 1,1,3,3-TETRAMETHYL-1,3-DIVINYLDISILAZANE
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Foundational & Exploratory

An In-depth Technical Guide to 1,1,3,3-Tetramethyl-1,3-divinyldisilazane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,3,3-Tetramethyl-1,3-divinyldisilazane, often abbreviated as VMM or TMDVSiN, is a versatile organosilicon compound with the chemical formula C8H19NSi2. Its unique structure, featuring two vinyl groups and a disilazane backbone, imparts a combination of reactivity and stability that makes it a valuable building block and functional material in a diverse range of applications. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and purification, an exploration of its reactivity, and a summary of its key applications.

Chemical and Physical Properties

This compound is a colorless to light yellow, clear liquid.[1] Its fundamental properties are summarized in the tables below, providing a ready reference for laboratory and industrial use.

General Properties
PropertyValueReference(s)
Chemical Formula C8H19NSi2[1][2]
Molecular Weight 185.42 g/mol [1]
CAS Number 7691-02-3[1][2]
Appearance Colorless to light yellow clear liquid[1]
Purity >95.0% (GC)[1]
Physical Properties
PropertyValueReference(s)
Boiling Point 160-161 °C[1]
Density 0.819 g/mL at 25 °C[1]
Refractive Index (n20/D) 1.4405[1]
Flash Point 34 °C[1]
Solubility Soluble in many organic solvents. Reacts slowly with water.[1][3]
Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Key spectroscopic data are available, although specific spectra from primary literature are recommended for detailed analysis.

  • ¹H NMR: Proton nuclear magnetic resonance spectroscopy can confirm the presence of methyl and vinyl protons.

  • ¹³C NMR: Carbon-13 NMR spectroscopy provides information on the carbon skeleton of the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the Si-N-Si and C=C functional groups.

  • Mass Spectrometry (MS): Mass spectrometry determines the molecular weight and fragmentation pattern of the compound.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the ammonolysis of chlorodimethylvinylsilane.

Materials:

  • Chlorodimethylvinylsilane (CDVS)

  • Anhydrous ammonia (gas)

  • Anhydrous inert solvent (e.g., diethyl ether, toluene)

  • Inert gas for blanketing (e.g., nitrogen, argon)

Procedure:

  • A solution of chlorodimethylvinylsilane in an anhydrous inert solvent is prepared in a reaction vessel equipped with a stirrer, a gas inlet, and a reflux condenser. The system is maintained under an inert atmosphere.

  • Anhydrous ammonia gas is bubbled through the solution at a controlled rate. The reaction is exothermic and may require cooling to maintain a desired temperature.

  • The reaction progress is monitored by techniques such as gas chromatography (GC) to ensure the complete consumption of the starting material.

  • Upon completion, the reaction mixture contains the desired product and ammonium chloride as a solid byproduct.

  • The ammonium chloride is removed by filtration.

  • The solvent is removed from the filtrate by distillation.

  • The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification CDVS Chlorodimethylvinylsilane ReactionVessel Reaction Vessel (Inert Atmosphere) CDVS->ReactionVessel Ammonia Anhydrous Ammonia Ammonia->ReactionVessel Solvent Inert Solvent Solvent->ReactionVessel Filtration Filtration ReactionVessel->Filtration Reaction Mixture Distillation1 Solvent Removal Filtration->Distillation1 Filtrate FractionalDistillation Fractional Distillation Distillation1->FractionalDistillation Crude Product Product 1,1,3,3-Tetramethyl- 1,3-divinyldisilazane FractionalDistillation->Product

Caption: Synthesis workflow for this compound.
Purification by Fractional Distillation

Fractional distillation is a critical step to obtain high-purity this compound, especially for applications in electronics and polymer synthesis where impurities can be detrimental.[4][5]

Apparatus:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with thermometer

  • Condenser

  • Receiving flask

  • Heating mantle

  • Vacuum source (for reduced pressure distillation)

Procedure:

  • The crude product is placed in the round-bottom flask with boiling chips.

  • The fractional distillation apparatus is assembled, ensuring all joints are properly sealed.

  • The system is evacuated to the desired pressure.

  • The heating mantle is turned on, and the temperature is gradually increased to bring the liquid to a boil.

  • The vapor will rise through the fractionating column, and a temperature gradient will be established.

  • The fraction that distills at a constant temperature corresponding to the boiling point of the product at that pressure is collected in the receiving flask.

  • The purity of the collected fractions can be checked by GC analysis.

Reactivity and Mechanisms

The reactivity of this compound is primarily governed by the Si-N bond and the vinyl groups.

Hydrolysis

The Si-N bond in disilazanes is susceptible to hydrolysis, reacting with water to form silanols and ammonia. This reaction is generally slow with atmospheric moisture but can be accelerated by acids or bases.[1]

HydrolysisMechanism Disilazane 1,1,3,3-Tetramethyl- 1,3-divinyldisilazane Silanol Dimethylvinylsilanol Disilazane->Silanol + 2 H₂O Water H₂O Ammonia Ammonia (NH₃)

Caption: Hydrolysis of this compound.
Reaction with Alcohols

Similar to hydrolysis, the Si-N bond can be cleaved by alcohols in a process known as alcoholysis, yielding alkoxysilanes and ammonia. This reaction is often catalyzed by acids or bases.[6]

Hydrosilylation

The vinyl groups of this compound can undergo hydrosilylation, which is the addition of a Si-H bond across the carbon-carbon double bond. This reaction is typically catalyzed by platinum complexes and is a key step in the synthesis of silicone polymers and for cross-linking silicone elastomers.[7]

Copolymerization

The vinyl groups also allow this compound to act as a monomer or cross-linking agent in polymerization reactions, particularly in the production of silicone resins and rubbers.[1]

Applications

The unique properties of this compound lead to its use in a variety of high-performance applications.

  • Silicone Polymer Synthesis: It serves as a crucial intermediate and end-capping agent in the production of silicone polymers, allowing for precise control over molecular weight and polymer architecture.[8]

  • Surface Modification: It is used to modify the surfaces of materials like glass and silica, imparting hydrophobicity and improving adhesion to polymer matrices.

  • Adhesion Promoter: In the microelectronics industry, it is employed as an adhesion promoter for photoresists on silicon wafers.[1]

  • Cross-linking Agent: Its divinyl functionality makes it an effective cross-linking agent for silicone elastomers, enhancing their mechanical properties.

  • Chemical Intermediate: It is a versatile starting material for the synthesis of other organosilicon compounds.[3]

Safety and Handling

This compound is a flammable liquid and vapor. It can cause skin and eye irritation. It is important to handle this chemical in a well-ventilated area, using appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It should be stored in a cool, dry, and well-ventilated place away from sources of ignition. It is sensitive to moisture and should be stored under an inert atmosphere.[1]

Conclusion

This compound is a key organosilicon compound with a broad spectrum of applications driven by its unique chemical structure and reactivity. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in research, development, and industrial processes. This guide provides a foundational understanding for professionals working with this versatile chemical.

References

An In-depth Technical Guide to the Synthesis of 1,1,3,3-Tetramethyl-1,3-divinyldisilazane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 1,1,3,3-Tetramethyl-1,3-divinyldisilazane, a key intermediate in the production of silicone-based polymers and other advanced materials. This document details the experimental protocols, presents quantitative data for comparative analysis, and visualizes the synthetic routes and workflows.

Core Synthesis Pathways

Two principal methods for the synthesis of this compound are prevalent in chemical literature and industrial practice: the conversion of 1,1,3,3-tetramethyl-1,3-divinyldisiloxane and the direct ammonolysis of vinyldimethylchlorosilane.

Conversion of 1,1,3,3-Tetramethyl-1,3-divinyldisiloxane

This widely utilized two-step method involves the initial esterification of 1,1,3,3-tetramethyl-1,3-divinyldisiloxane with concentrated sulfuric acid, followed by ammoniation of the resulting intermediate. This process is particularly advantageous due to the relative accessibility of the starting disiloxane.

Experimental Protocol:

Step 1: Esterification

  • To a stirring kettle, add 800 kg of 1,1,3,3-tetramethyl-1,3-divinyldisiloxane and 2000 kg of petroleum benzene.

  • Stir the mixture for one hour to ensure homogeneity.

  • Slowly add 1200 kg of concentrated sulfuric acid to the stirring kettle over a period of two hours. Maintain the reaction temperature below 60°C. The use of a gas-phase equilibrium device is recommended to minimize the volatilization of benzene and the starting siloxane.

  • After the addition is complete, cease stirring and allow the mixture to settle for 60 minutes.

  • Separate and drain the lower layer of dilute sulfuric acid. The upper layer, containing the crude product, is then transferred to the amination kettle.

Step 2: Ammoniation

  • Before initiating the amination, ensure any residual impurities at the bottom of the amination kettle are removed.

  • Start the circulation water pump and begin stirring the crude product.

  • Slowly introduce ammonia gas into the kettle, carefully controlling the temperature to not exceed 80°C and the pressure to remain at or below 0.18 MPa.

  • Continue the ammonia addition until the kettle temperature no longer increases and begins to decrease, indicating the reaction is nearing completion.

  • Slowly close the ammonia inlet valve and maintain the pressure in the kettle for one hour (pressure holding stage).

  • The reaction is considered complete when the temperature of the reaction kettle is 1-2°C above the circulating water temperature.

  • Upon completion, wash the reaction mixture twice with water.

  • The resulting clear liquid is then subjected to distillation.

Step 3: Distillation

  • Transfer the clear liquid to a rectification tower.

  • Intermittently recover the petroleum benzene and any intermediate distillates for recycling.

  • Collect the final product, this compound.

This process has been reported to achieve a yield of 94.3%.[1]

Logical Workflow for the Conversion of 1,1,3,3-Tetramethyl-1,3-divinyldisiloxane

G cluster_esterification Step 1: Esterification cluster_ammoniation Step 2: Ammoniation cluster_distillation Step 3: Distillation A Mix Divinyldisiloxane and Petroleum Benzene B Slowly Add Concentrated H2SO4 (T < 60°C) A->B C Settle and Separate Aqueous Layer B->C D Introduce Crude Product to Amination Kettle C->D E Introduce Ammonia Gas (T ≤ 80°C, P ≤ 0.18 MPa) D->E F Pressure Holding Stage E->F G Wash with Water F->G H Rectification G->H I Recover Solvents H->I J Collect Final Product H->J

Caption: Workflow for the synthesis of this compound from its corresponding disiloxane.

Ammonolysis of Vinyldimethylchlorosilane

A more direct route to this compound is the ammonolysis of vinyldimethylchlorosilane. This reaction involves the direct reaction of the chlorosilane with ammonia, typically in a suitable solvent, to form the disilazane and ammonium chloride as a byproduct.

Experimental Protocol:

Note: A detailed, peer-reviewed experimental protocol for this specific reaction was not found in the initial search. The following is a representative procedure based on general principles of chlorosilane ammonolysis.

  • In a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a condenser, place a solution of vinyldimethylchlorosilane in an inert solvent (e.g., toluene or diethyl ether).

  • Cool the flask in an ice-salt bath.

  • Bubble anhydrous ammonia gas through the stirred solution at a controlled rate. The reaction is exothermic and should be monitored to maintain a low temperature.

  • The reaction progress can be monitored by the formation of a white precipitate (ammonium chloride).

  • Once the reaction is complete (as indicated by the cessation of precipitate formation or by GC analysis of the reaction mixture), stop the ammonia flow.

  • Filter the reaction mixture to remove the ammonium chloride precipitate.

  • Wash the precipitate with a small amount of the inert solvent to recover any entrained product.

  • Combine the filtrate and the washings.

  • Remove the solvent from the filtrate by distillation.

  • The crude this compound can then be purified by fractional distillation under reduced pressure.

Signaling Pathway for the Ammonolysis of Vinyldimethylchlorosilane

G Vinyldimethylchlorosilane Vinyldimethylchlorosilane Intermediate [H2N-Si(CH3)2(CH=CH2)] (Unstable) Vinyldimethylchlorosilane->Intermediate + NH3 Ammonia Ammonia Ammonia->Intermediate Final_Product This compound Intermediate->Final_Product + Vinyldimethylchlorosilane - NH4Cl Byproduct Ammonium Chloride Intermediate->Byproduct

Caption: Reaction pathway for the synthesis of this compound via ammonolysis.

Quantitative Data Summary

The following tables provide a summary of the key quantitative data for this compound.

Table 1: Physical and Chemical Properties

PropertyValueReference
Molecular Formula C₈H₁₉NSi₂[2][3]
Molecular Weight 185.42 g/mol [3]
Appearance Colorless to light yellow liquid[4]
Boiling Point 160-161 °C[3]
Density 0.819 g/mL[3]
Refractive Index 1.4405 @ 20°C[3]

Table 2: Synthesis Route Comparison

Synthesis RouteStarting MaterialKey ReagentsReported YieldPurity
Disiloxane Conversion 1,1,3,3-Tetramethyl-1,3-divinyldisiloxaneH₂SO₄, NH₃94.3%>95.0% (GC)[4]
Ammonolysis VinyldimethylchlorosilaneNH₃Not explicitly found>97% (NMR)[5]

Table 3: Spectroscopic Data

TechniqueSolventChemical Shift (δ) / Wavenumber (cm⁻¹)
¹H NMR CDCl₃Not explicitly detailed in search results
¹³C NMR Not specifiedNot explicitly detailed in search results
IR Not specifiedNot explicitly detailed in search results

Note: While the availability of NMR and IR spectra is confirmed, specific peak assignments were not detailed in the provided search results.[2][6]

References

In-Depth Technical Guide to 1,1,3,3-Tetramethyl-1,3-divinyldisilazane (CAS 7691-02-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the properties and hazards of 1,1,3,3-Tetramethyl-1,3-divinyldisilazane (CAS 7691-02-3). The document details its chemical and physical characteristics, reactivity, and key applications, with a focus on its role in polymer chemistry and surface modification. A summary of known hazards and safety precautions is included to ensure safe handling and use in a laboratory and industrial setting. This guide is intended to be a valuable resource for professionals working with this versatile organosilicon compound.

Chemical Identity and Properties

This compound is an organosilicon compound featuring a disilazane backbone with both vinyl and methyl functional groups.[1] This unique structure imparts valuable properties, making it a key intermediate in the synthesis of various silicone-based materials.[1]

Synonyms: 1,3-Divinyl-1,1,3,3-tetramethyldisilazane, Bis(vinyldimethylsilyl)amine, DVTMDS[1][2]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
Molecular Formula C8H19NSi2[1][3]
Molecular Weight 185.41 g/mol [3]
Appearance Colorless to pale yellow liquid with an ammonia-like odor.[1][3]
Melting Point < 0°C[3]
Boiling Point 160-163°C[3]
Density 0.819 g/cm³ at 25°C
Refractive Index (n20/D) 1.4405[3]
Flash Point 34°C
Vapor Pressure 1.2-8611 hPa at 20-25°C
Solubility Soluble in most organic solvents such as methanol, ethyl acetate, toluene, and cyclohexane. Hydrolyzes in water.[3]

Reactivity and Applications

The reactivity of this compound is primarily driven by the presence of the vinyl groups and the silicon-nitrogen bond. The vinyl groups can participate in hydrosilylation and polymerization reactions, making it a valuable monomer or crosslinking agent in the production of silicone rubbers, resins, and gels.[1][3] The silicon-nitrogen bond is susceptible to hydrolysis, which is a key aspect of its application as a surface modifying agent.

Key Applications
  • Polymer Synthesis: It serves as a crucial intermediate in the manufacturing of silicone polymers, contributing to their thermal stability and flexibility.[1]

  • Surface Modification: The compound is used to treat surfaces like fumed silica, rendering them hydrophobic and improving their compatibility with polymer matrices in composites.

  • Coupling Agent: It enhances adhesion between inorganic materials (e.g., glass, metals) and organic polymers.[1]

  • Electronics: It finds use in the formulation of dielectric materials.

  • Negative Photoresists: It can act as an adhesion promoter.

Reaction Mechanism: Surface Hydrolysis and Condensation

When used as a surface modifying agent, for example on a silica surface, this compound undergoes a two-step process of hydrolysis and condensation. The initial step involves the hydrolysis of the Si-N bond by surface silanol groups (Si-OH) or adsorbed water. This is followed by the condensation of the resulting silanol groups with the surface, forming stable siloxane (Si-O-Si) bonds.

G cluster_0 Surface Interaction Disilazane R2(CH2=CH)Si-NH-Si(CH2=CH)R2 (this compound) Hydrolysis Hydrolysis of Si-N bond Disilazane->Hydrolysis Reacts with Surface Silica Surface with Si-OH groups Surface->Hydrolysis Intermediate R2(CH2=CH)Si-OH (Vinyldimethylsilanol Intermediate) Hydrolysis->Intermediate Forms Condensation Condensation Reaction Intermediate->Condensation Reacts with Surface ModifiedSurface Hydrophobic Modified Surface with Si-O-Si bonds Condensation->ModifiedSurface Results in

Reaction pathway of surface modification.

Hazards and Safety Information

This compound is a flammable liquid and vapor and can cause severe skin burns and eye damage. It is also harmful if swallowed.[2]

GHS Classification
Hazard ClassCategoryHazard Statement
Flammable Liquids3H226: Flammable liquid and vapor
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation1BH314: Causes severe skin burns and eye damage
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage
Acute Toxicity, Dermal3H311: Toxic in contact with skin
Acute Toxicity, Inhalation4H332: Harmful if inhaled
Hazardous to the aquatic environment, long-term hazard3H412: Harmful to aquatic life with long lasting effects

Source: PubChem CID 82126, ChemicalBook[2][3]

Precautionary Statements

A comprehensive list of precautionary statements includes:

  • Prevention: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Keep container tightly closed. Ground/bond container and receiving equipment. Use explosion-proof electrical/ventilating/lighting equipment. Use only non-sparking tools. Take precautionary measures against static discharge. Do not breathe dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Wear protective gloves/protective clothing/eye protection/face protection.[2]

  • Response: IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Experimental Protocols

Synthesis of this compound

A patented method for the preparation of this compound involves the conversion of 1,1,3,3-tetramethyl-1,3-divinyldisiloxane. The process includes an esterification step followed by ammonolysis.

Materials:

  • 1,1,3,3-tetramethyl-1,3-divinyldisiloxane

  • Sulfuric acid

  • Petroleum benzene

  • Ammonia

  • Potassium ethoxide or sodium ethoxide (as a neutralizing agent)

Procedure Outline:

  • Esterification: 1,1,3,3-tetramethyl-1,3-divinyldisiloxane is reacted with sulfuric acid in the presence of petroleum benzene.

  • Ammonolysis: The product from the esterification step is then reacted with ammonia. A compressor can be used to retrieve and reuse ammonia.

  • Neutralization and Purification: A non-aqueous neutralizing agent like potassium ethoxide is used. The resulting product is purified by distillation.

G cluster_1 Synthetic Workflow Start Start Materials: - Divinyltetramethyldisiloxane - Sulfuric Acid - Petroleum Benzene Esterification Esterification Reaction Start->Esterification Ammonolysis Ammonolysis with Ammonia Esterification->Ammonolysis Neutralization Neutralization (e.g., with Potassium Ethoxide) Ammonolysis->Neutralization Purification Distillation Neutralization->Purification FinalProduct Final Product: This compound Purification->FinalProduct

General synthesis workflow.

Disclaimer: This is a generalized outline based on patent literature. Researchers should consult the specific patent (CN102731556A) and other relevant literature for detailed and safe experimental procedures.

Conclusion

This compound is a valuable and versatile organosilicon compound with significant applications in materials science and polymer chemistry. Its unique combination of vinyl and disilazane functionalities allows for its use as a monomer, crosslinker, and surface modifying agent. While it offers considerable utility, its hazardous properties necessitate careful handling and adherence to appropriate safety protocols. This guide provides a foundational understanding of its properties and hazards to aid researchers and professionals in its safe and effective use.

References

1,1,3,3-Tetramethyl-1,3-divinyldisilazane molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1,1,3,3-Tetramethyl-1,3-divinyldisilazane

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, a versatile organosilicon compound. The information is tailored for researchers, scientists, and professionals in drug development and material science.

Core Molecular Information

This compound is a silazane compound recognized for its utility in a range of chemical applications. Its fundamental molecular properties are summarized below.

Molecular Formula and Weight

The chemical formula for this compound is C8H19NSi2.[1][2] Its molecular weight is approximately 185.42 g/mol .[1][2][3] Another source lists the molecular weight as 185.41 g/mol .[4]

Physicochemical Properties

A compilation of the key physicochemical properties of this compound is presented in the following table for straightforward reference and comparison.

PropertyValue
Molecular Formula C8H19NSi2[1][2]
Molecular Weight 185.42 g/mol [1][2][3]
CAS Number 7691-02-3[1][2]
Appearance Colorless liquid[2]
Density 0.819 g/mL[1]
Boiling Point 160-161 °C[1]
Flash Point 34 °C[1]
Refractive Index 1.4405 @ 20°C[1]
Purity ≥ 97%[1][2]

Applications and Functional Relationships

This compound serves as a crucial component in various industrial and research applications. Its utility stems from its unique chemical structure, featuring reactive vinyl groups and a silazane backbone. This structure allows it to act as an effective coupling agent and a precursor in the synthesis of advanced materials.

The following diagram illustrates the key application pathways for this compound.

applications cluster_compound This compound cluster_applications Primary Applications cluster_outcomes Resulting Materials & Processes A Core Compound B Adhesion Promoter (Negative Photoresists) A->B C Silylation Agent (Glass Capillary Columns) A->C D Polymer Synthesis (Silicone-based Materials) A->D E Coupling Agent (Organic/Inorganic Interfaces) A->E F Functionalized Polymers D->F G High-Performance Coatings D->G H Advanced Composites E->H I Sealants and Adhesives E->I

Applications of this compound

Experimental Applications

While detailed experimental protocols are proprietary to specific research and industrial processes, the primary applications of this compound are well-documented.

  • Surface Modification : It is utilized for the silylation of glass capillary columns, a process that modifies the surface properties of the glass.[1]

  • Adhesion Promotion : The compound acts as an adhesion promoter, particularly for negative photoresists.

  • Polymer Chemistry : It is a key intermediate in the synthesis of silicone polymers and can be copolymerized with ethylene.[1][2] Its dual vinyl groups enhance its reactivity, making it suitable for creating polymer matrices.[2]

  • Coupling Agent : It facilitates improved adhesion between organic and inorganic materials, finding use in coatings, sealants, and adhesives.[2]

  • Advanced Materials : In research and development, it is employed in the synthesis of functionalized polymers and composites.[2]

References

Spectroscopic Profile of 1,1,3,3-Tetramethyl-1,3-divinyldisilazane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectroscopic data for the compound 1,1,3,3-Tetramethyl-1,3-divinyldisilazane (CAS No. 7691-02-3). The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear, tabular format for ease of comparison and analysis. Detailed experimental protocols are also provided to ensure reproducibility.

Core Spectroscopic Data

The structural and electronic environment of this compound has been characterized using a suite of spectroscopic techniques. The data presented herein has been compiled from various spectral databases and literature sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen (¹H), carbon (¹³C), and silicon (²⁹Si) atomic nuclei within the molecule, offering insights into its connectivity and molecular structure.

¹H NMR Data

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the methyl and vinyl protons.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~5.7-6.2Multiplet1HCH=CH₂
~0.1Singlet6HSi-(CH₃)₂

¹³C NMR Data

The ¹³C NMR spectrum reveals the chemical environments of the carbon atoms in the methyl and vinyl groups.[1][2]

Chemical Shift (ppm)Assignment
~139Si-C H=CH₂
~132Si-CH=C H₂
~0.0Si-C H₃

²⁹Si NMR Data

Expected Chemical Shift Range (ppm)Assignment
0 to -20(R₂Si)₂NH
Infrared (IR) Spectroscopy

The FTIR spectrum of this compound, typically acquired as a neat liquid, displays characteristic absorption bands corresponding to the various functional groups present in the molecule.[2]

Wavenumber (cm⁻¹)IntensityAssignment
~3400MediumN-H Stretch
~3050Medium=C-H Stretch (vinyl)
~2960StrongC-H Stretch (methyl)
~1595MediumC=C Stretch (vinyl)
~1410MediumSi-CH=CH₂ Bending
~1250StrongSi-CH₃ Symmetric Bending
~950StrongSi-N-Si Asymmetric Stretch
~840StrongSi-C Stretch
Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) analysis provides information on the molecular weight and fragmentation pattern of the compound.[2]

m/zRelative Intensity (%)Proposed Fragment
185~20[M]⁺ (Molecular Ion)
170~100[M - CH₃]⁺
142~30[M - CH₃ - C₂H₂]⁺ or [M - Vinyl - CH₃]⁺
116~25[M - 2*Vinyl - H]⁺
100~40[(CH₃)₂Si=N-Si(CH₃)]⁺
86~35[CH₂=CH-Si(CH₃)₂]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument parameters and sample preparation may require optimization based on the specific equipment and laboratory conditions.

NMR Spectroscopy
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) equipped with a broadband probe.

  • Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width: ~10-15 ppm.

    • Number of Scans: 8-16.

    • Relaxation Delay: 1-5 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled single-pulse experiment.

    • Spectral Width: ~200-250 ppm.

    • Number of Scans: 128-1024 (or more, depending on concentration).

    • Relaxation Delay: 2-5 seconds.

  • ²⁹Si NMR Acquisition:

    • Pulse Sequence: Inverse-gated proton decoupling to suppress the negative Nuclear Overhauser Effect (NOE).

    • Spectral Width: ~100-150 ppm.

    • Number of Scans: 1024 or higher due to the low natural abundance and sensitivity of ²⁹Si.

    • Relaxation Delay: 10-30 seconds.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: As a neat liquid, a single drop of this compound is placed between two KBr or NaCl plates to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the ATR crystal.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

    • A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).

  • GC Conditions:

    • Injector Temperature: 250 °C.

    • Column: A non-polar capillary column (e.g., DB-5ms or equivalent).

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 250-300 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

    • Scan Speed: Dependant on the GC peak width, typically 2-3 scans per second.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the typical workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Handling cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Compound Synthesis/ Purification Prep Sample Preparation (Dissolving/Diluting) Sample->Prep NMR NMR Spectroscopy (¹H, ¹³C, ²⁹Si) Prep->NMR FTIR FTIR Spectroscopy Prep->FTIR MS Mass Spectrometry (GC-MS) Prep->MS Process Data Processing (Fourier Transform, etc.) NMR->Process FTIR->Process MS->Process Interpret Spectral Interpretation (Peak Assignment, etc.) Process->Interpret Structure Structure Elucidation/ Confirmation Interpret->Structure Report Final Report/ Publication Structure->Report

Caption: Workflow for Spectroscopic Analysis.

References

1,1,3,3-Tetramethyl-1,3-divinyldisilazane safety data sheet (SDS) information

Author: BenchChem Technical Support Team. Date: December 2025

Technical Guide on the Safety of 1,1,3,3-Tetramethyl-1,3-divinyldisilazane

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety information for this compound (CAS No. 7691-02-3), compiled from various Safety Data Sheets (SDS). It is intended to inform researchers, scientists, and professionals in drug development about the potential hazards and safe handling procedures associated with this compound.

Compound Identification and Properties

This compound is an organosilane compound used as a chemical intermediate, particularly in the synthesis of silicone-based materials.[1][2] Its dual vinyl groups allow for its incorporation into polymer matrices.[2]

Table 1: Compound Identification

Identifier Value
Chemical Name This compound
Synonyms 1,3-Divinyl-1,1,3,3-tetramethyldisilazane, Bis(dimethyl(vinyl)silyl)amine[3]
CAS Number 7691-02-3[1]
Molecular Formula C₈H₁₉NSi₂[2][3]
Molecular Weight 185.41 g/mol [3][4]

| Appearance | Colorless liquid[2] |

Table 2: Physical and Chemical Properties

Property Value
Boiling Point 160-163 °C[5][6]
Density 0.819 - 0.82 g/mL[2][6]
Flash Point 34 °C[5][6]
Refractive Index n20/D 1.4405[5][6]
Melting Point <0°C[5]
Vapor Pressure 1.2-8611 hPa at 20-25°C[5]
Solubility Soluble in Methanol[5]

| Hydrolytic Sensitivity | Reacts slowly with moisture[6] |

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are its flammability and toxicity.

Table 3: GHS Hazard Classification

Hazard Class Category Hazard Statement
Flammable Liquids Category 3 H226: Flammable liquid and vapor[3]
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed[3]
Acute Toxicity, Dermal Category 3 H311: Toxic in contact with skin[3]
Skin Corrosion/Irritation Category 1C H314: Causes severe skin burns and eye damage[3]
Acute Toxicity, Inhalation Category 4 H332: Harmful if inhaled[3]

| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation[1] |

Aggregated GHS information is provided from multiple reports by companies to the ECHA C&L Inventory.[3]

GHS Hazard Communication Diagram

Caption: GHS Hazard Communication for this compound.

Experimental Protocols

Detailed experimental methodologies for the toxicological and physicochemical properties listed in this guide are not typically provided in Safety Data Sheets. These data are generated following standardized testing protocols, such as those established by the OECD (Organisation for Economic Co-operation and Development) or equivalent national bodies. For instance, flash point is determined using methods like the Pensky-Martens Closed Cup test (e.g., ASTM D93), and acute toxicity is assessed through standardized animal studies (e.g., OECD Test Guidelines 401, 402, 403). For specific experimental details, consulting the primary toxicological literature or the full substance registration dossiers submitted to regulatory agencies like ECHA is recommended.

Handling and Storage

Proper handling and storage procedures are critical to minimize risk.

Table 4: Handling and Storage Procedures

Aspect Recommendation
Ventilation Use in a well-ventilated area. Provide local exhaust or general room ventilation.[1]
Safe Handling Avoid all eye and skin contact. Do not breathe vapor and mist.[1] Keep away from heat, sparks, and open flames.[1] Use non-sparking tools.[1] Ground/bond container and receiving equipment to prevent static discharge.[1]
Storage Conditions Store in a cool, dry, and well-ventilated place.[1] Keep container tightly closed.[1] Store locked up.[1]

| Incompatible Materials | Acids, Alcohols, Moisture, Oxidizing agents, Peroxides, Water.[1] |

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls and personal protective equipment are essential to prevent exposure.

Table 5: Recommended Personal Protective Equipment (PPE)

Protection Type Specification
Eye/Face Protection Chemical goggles. Contact lenses should not be worn.[1]
Skin Protection Neoprene or nitrile rubber gloves. Wear suitable protective clothing.[1]
Respiratory Protection NIOSH-certified combination organic vapor - amine gas (brown cartridge) respirator.[1]

| General Safety | Emergency eye wash fountains and safety showers should be available in the immediate vicinity.[1] |

Personal Protective Equipment (PPE) Workflow

PPE_Workflow cluster_ppe Required PPE start Handling the Substance engineering_controls Work in a well-ventilated area (e.g., fume hood) start->engineering_controls ppe_check Is appropriate PPE available? engineering_controls->ppe_check gloves Neoprene or Nitrile Gloves ppe_check->gloves Yes stop Do not proceed. Obtain required PPE. ppe_check->stop No goggles Chemical Goggles gloves->goggles clothing Protective Clothing goggles->clothing respirator NIOSH-certified Respirator clothing->respirator proceed Proceed with work respirator->proceed

Caption: Required PPE for handling this compound.

First Aid and Emergency Procedures

Immediate and appropriate first aid is crucial in the event of exposure.

Table 6: First Aid Measures

Exposure Route First Aid Instructions
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, seek medical advice.[1]
Skin Contact Take off immediately all contaminated clothing. Wash with plenty of soap and water. Get medical advice/attention.[1]
Eye Contact Immediately flush eyes thoroughly with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical advice/attention.[1]

| Ingestion | Never give anything by mouth to an unconscious person. Get medical advice/attention.[1] |

Symptoms of Exposure:

  • Inhalation: May cause respiratory irritation, coughing, headache, and nausea.[1]

  • Skin Contact: Causes skin irritation.[1]

  • Eye Contact: Causes serious eye irritation.[1]

  • Ingestion: May be harmful if swallowed.[1]

Fire Fighting Measures:

  • Suitable Extinguishing Media: Water spray, foam, carbon dioxide, dry chemical.[1]

  • Specific Hazards: Flammable liquid and vapor. Irritating fumes and organic acid vapors may develop when exposed to high temperatures or open flame.[1] The liquid can generate a strong static charge when poured.[1]

  • Firefighter Protection: Do not enter the fire area without proper protective equipment, including respiratory protection.[1]

Spill Response: In case of a spill, immediately remove all ignition sources and evacuate unnecessary personnel.[1] Use an absorbent material to collect the spill and place it in an appropriate container for disposal.[1] Only non-sparking tools should be used during cleanup.[1]

Spill Response Flowchart

Spill_Response spill Spill Occurs step1 Remove all ignition sources spill->step1 step2 Evacuate unnecessary personnel step1->step2 step3 Ensure adequate ventilation step2->step3 step4 Wear appropriate PPE (See PPE Workflow) step3->step4 step5 Contain spill with absorbent material step4->step5 step6 Collect residue using non-sparking tools step5->step6 step7 Place in a sealed container for disposal step6->step7 step8 Dispose of waste according to local/national regulations step7->step8

Caption: Procedure for responding to a spill of the substance.

Stability and Reactivity

  • Reactivity: Reacts with water and moisture in the air, liberating ammonia.[1]

  • Chemical Stability: The product is stable in sealed containers when stored in a cool place.[1]

  • Conditions to Avoid: Heat, open flames, and sparks.[1]

  • Incompatible Materials: Acids, alcohols, moisture, oxidizing agents, and peroxides.[1]

Disposal Considerations

Waste material should be disposed of in a safe manner in accordance with local, state, and national regulations.[1] It may be incinerated.[1] Avoid release to the environment.[1]

References

An In-depth Technical Guide to 1,1,3,3-Tetramethyl-1,3-divinyldisilazane: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive review of the current research and available data on 1,1,3,3-Tetramethyl-1,3-divinyldisilazane (TMVDS). It covers the compound's fundamental properties, detailed synthesis protocols, and its diverse applications in material science and analytics, with a focus on presenting clear, actionable information for professionals in scientific fields.

Core Properties of this compound

This compound, also known by synonyms such as DVTMDZ and Bis(vinyldimethylsilyl)amine, is a versatile organosilicon compound with the CAS Number 7691-02-3.[1][2] Its unique structure, featuring two vinyl functional groups and a central silazane linkage, makes it a valuable intermediate and agent in various chemical processes.[1] The compound is a colorless liquid under standard conditions.[1]

The quantitative physical and chemical properties of TMVDS are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₈H₁₉NSi₂[2][3]
Molecular Weight 185.42 g/mol [2]
Appearance Colorless liquid[1]
Density 0.819 g/mL[2]
Boiling Point 160-163 °C[2]
Refractive Index n20/D 1.4405[2]
Flash Point 34 °C[2]
Purity ≥ 95-97%[2][4][5]
Hydrolytic Sensitivity Reacts slowly with moisture/water[2]

Synthesis of this compound

A key production method for TMVDS involves a two-step process starting from tetramethyl divinyl disiloxane. This process includes an initial esterification reaction followed by amination to yield the final product.[1]

Step 1: Esterification

  • Add 800 kg of tetramethyl divinyl disiloxane and 2000 kg of petroleum benzene to a stirring kettle.

  • Stir the mixture for one hour.

  • Slowly add 1200 kg of concentrated sulfuric acid to the stirring kettle over a period of two hours. Utilize a gas-phase equilibrium device to minimize the volatilization of reactants.

  • Maintain the reaction temperature below 60°C throughout the addition.

  • After the addition is complete, stop stirring and allow the mixture to settle for 60 minutes.

  • Drain the bottom layer of dilute sulfuric acid. The upper layer containing the crude product is then transferred to the amination kettle.

Step 2: Amination

  • Before beginning amination, remove any impurities from the bottom of the crude product.

  • Start the circulation water pump and begin stirring.

  • Slowly introduce ammonia gas into the kettle.

  • Carefully control the reaction parameters, maintaining a temperature of ≤80°C and a pressure of ≤0.18 MPa.

  • Continue introducing ammonia until the kettle temperature ceases to rise and begins to decrease, then slowly close the ammonia valve.

  • Enter the pressure-holding stage, maintaining the pressure for one hour.

  • The reaction is considered complete when the kettle temperature is 1-2°C above the circulation water temperature.

  • Confirm the reaction is thorough by taking a small sample and performing a water wash.

  • Once confirmed, add water to the kettle and wash the product twice to yield this compound.

G cluster_esterification Step 1: Esterification cluster_amination Step 2: Amination reagents Tetramethyl Divinyl Disiloxane + Petroleum Benzene stir1 Stir for 1 hour reagents->stir1 add_acid Slowly add conc. H₂SO₄ (Temp < 60°C) stir1->add_acid settle Settle for 60 mins add_acid->settle separate Separate Layers settle->separate crude_product Crude Product separate->crude_product add_ammonia Introduce NH₃ Gas (Temp ≤ 80°C, Pressure ≤ 0.18 MPa) crude_product->add_ammonia Transfer to Amination Kettle hold_pressure Hold Pressure (1 hour) add_ammonia->hold_pressure wash Wash with Water (2x) hold_pressure->wash final_product TMVDS wash->final_product

Synthesis workflow for TMVDS.

Key Applications and Methodologies

TMVDS is a highly versatile compound utilized across several industries, primarily due to its dual reactivity stemming from its vinyl groups and silazane core.

TMVDS serves as a crucial intermediate in the synthesis of silicone polymers, including silicone resin rubber and colloids.[1] Its vinyl groups allow for easy incorporation into polymer matrices, making it an excellent choice for developing advanced silicone-based materials with high thermal stability and flexibility.[1]

As a silane coupling agent, TMVDS is highly effective at forming durable bonds between organic and inorganic materials.[2] The silazane part of the molecule can hydrolyze to form silanols, which then condense with hydroxyl groups on the surface of inorganic substrates like glass and metals.[2] The vinyl groups are available to copolymerize or react with an organic polymer matrix.[2] This dual functionality makes it an excellent adhesion promoter, particularly for negative photoresists.[2]

G cluster_inorganic Inorganic Substrate cluster_organic Organic Polymer Inorganic Glass, Metal, etc. (with -OH groups) Organic Polymer Matrix (e.g., Photoresist) TMVDS TMVDS Molecule TMVDS->Inorganic Hydrolysis & Condensation (Silazane Moiety) TMVDS->Organic Copolymerization (Vinyl Groups)

TMVDS as a coupling agent.

TMVDS is used for the silylation of glass capillary columns in gas chromatography.[2] This surface treatment deactivates the acidic silanol groups on the glass surface, which can otherwise cause undesirable peak tailing and sample adsorption, thereby improving chromatographic resolution and performance.[2]

While specific protocols are application-dependent, a generalized workflow for modifying a glass surface using TMVDS can be outlined based on the principles of silane coupling agents.[2]

  • Substrate Cleaning: Thoroughly clean the glass substrate to remove any organic contaminants and to ensure the surface is populated with hydroxyl (-OH) groups. This can be achieved by washing with detergents, followed by rinsing with deionized water and drying, or by treatment with an oxidizing agent like piranha solution or UV/Ozone.

  • Agent Application: Prepare a solution of TMVDS in an appropriate anhydrous solvent (e.g., toluene or xylene). The concentration will vary depending on the desired surface coverage. Apply the solution to the cleaned glass surface. The moisture present on the substrate surface (or trace water in the solvent) will facilitate the hydrolysis of the Si-N bond to form reactive silanol (Si-OH) groups.

  • Curing/Bonding: Heat the treated substrate (typically 80-120°C) to promote the condensation reaction between the newly formed silanol groups of the agent and the hydroxyl groups on the glass surface. This forms stable, covalent siloxane (Si-O-Si) bonds.

  • Rinsing: Rinse the surface with a solvent to remove any unreacted, physically adsorbed agent.

  • Final Curing: A final baking step may be employed to ensure complete condensation and cross-linking of the silane layer, resulting in a durable, modified surface with exposed vinyl groups ready for further reaction.

Conclusion

This compound is a key organosilicon compound whose unique bifunctional nature makes it indispensable in advanced materials science. Its role as a potent coupling agent, a monomer for specialty silicones, and a surface deactivating agent highlights its versatility. The synthesis and application protocols detailed in this guide provide a foundational understanding for researchers and professionals seeking to leverage the unique properties of TMVDS in their work.

References

An In-Depth Technical Guide to 1,1,3,3-Tetramethyl-1,3-divinyldisilazane: Properties, Applications, and Experimental Overviews

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 1,1,3,3-tetramethyl-1,3-divinyldisilazane, a versatile organosilicon compound. It is intended for researchers, scientists, and professionals in chemical synthesis and materials science, offering detailed information on its nomenclature, chemical and physical properties, and key applications with illustrative experimental workflows.

Nomenclature and Identification

This compound is known by a variety of synonyms and alternative names in scientific literature and commercial catalogs. Proper identification is crucial for accurate sourcing and application.

Synonyms and Alternative Names:

  • 1,3-Divinyl-1,1,3,3-tetramethyldisilazane

  • Bis(dimethylvinylsilyl)amine

  • N-(Dimethylvinylsilyl)-1,1-dimethyl-1-vinylsilylamine

  • Silanamine, 1-ethenyl-N-(ethenyldimethylsilyl)-1,1-dimethyl-

  • DVTMDS

Chemical Identifiers:

IdentifierValue
CAS Number 7691-02-3
EC Number 231-701-1
Molecular Formula C8H19NSi2
IUPAC Name 1-ethenyl-N-(ethenyl(dimethyl)silyl)-1,1-dimethylsilanamine

Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound. These properties are essential for its handling, storage, and application in various experimental setups.

PropertyValue
Molecular Weight 185.42 g/mol
Appearance Colorless to light yellow clear liquid
Density 0.819 g/mL at 25 °C
Boiling Point 160-161 °C
Melting Point <0 °C
Flash Point 34 °C
Refractive Index 1.4405 at 20 °C
Solubility Soluble in most organic solvents
Purity Typically >95% (GC)

Core Applications and Experimental Protocols

This compound is a reactive chemical primarily utilized as a silylating agent and a monomer in the synthesis of silicone-based materials. Its bifunctional nature, with two vinyl groups and a disilazane linkage, allows for a range of chemical modifications and polymerizations.

Silylation Agent for Gas Chromatography Column Deactivation

A primary application of this compound is in the deactivation of active sites (silanol groups) on the inner surface of fused silica capillary columns used in gas chromatography (GC). This process, known as silylation or end-capping, is crucial for reducing peak tailing and improving the chromatographic performance for polar analytes.

Experimental Overview: Static Silylation of a Fused Silica Capillary Column

This protocol is a generalized procedure based on established methods for capillary column deactivation.

Materials:

  • Fused silica capillary column

  • This compound

  • Anhydrous toluene (or other suitable inert solvent)

  • Nitrogen or argon gas supply

  • Vacuum oven or GC oven

  • Sealing materials (e.g., high-temperature septa, gas torch for sealing glass)

Procedure:

  • Column Preparation: The capillary column is flushed with a solvent (e.g., dichloromethane, methanol) to remove any contaminants and then dried by purging with a stream of inert gas.

  • Preparation of Silylating Solution: A solution of this compound in anhydrous toluene (typically 5-10% v/v) is prepared under an inert atmosphere.

  • Filling the Column: The silylating solution is introduced into the capillary column until it is completely filled.

  • Sealing: Both ends of the column are securely sealed.

  • Heating and Reaction: The sealed column is placed in a vacuum oven or a GC oven. The temperature is gradually increased to and held at a specific temperature (e.g., 250-300 °C) for several hours (e.g., 4-8 hours) to allow the silylation reaction to proceed.

  • Cooling and Rinsing: After the reaction, the column is allowed to cool to room temperature. The ends are opened, and the excess silylating agent and by-products are removed by flushing the column with a series of solvents (e.g., toluene, methanol, dichloromethane).

  • Conditioning: The column is installed in a GC and conditioned by heating it under a continuous flow of inert carrier gas to remove any residual solvent and stabilize the stationary phase.

G cluster_prep Column Preparation cluster_silylation Silylation Process cluster_post Post-Treatment start Start flush Flush with Solvent start->flush dry Dry with Inert Gas flush->dry prepare_sol Prepare Silylating Solution dry->prepare_sol fill_col Fill Column prepare_sol->fill_col seal_col Seal Column fill_col->seal_col heat_col Heat in Oven seal_col->heat_col cool Cool to RT heat_col->cool rinse Rinse with Solvents cool->rinse condition Condition in GC rinse->condition end End condition->end

Caption: Workflow for GC column silylation.

Monomer in Silicone Polymer Synthesis

The vinyl groups of this compound make it a valuable monomer or crosslinking agent in the synthesis of silicone polymers. These polymers find applications in coatings, sealants, and elastomers due to their thermal stability and flexibility.

Experimental Overview: Synthesis of a Vinyl-Terminated Polysiloxane

This is a representative procedure for incorporating the divinyldisilazane into a polysiloxane chain.

Materials:

  • This compound

  • Cyclic siloxane monomers (e.g., octamethylcyclotetrasiloxane, D4)

  • Anionic or cationic catalyst (e.g., potassium hydroxide, trifluoromethanesulfonic acid)

  • Inert solvent (e.g., toluene)

  • Quenching agent (e.g., acetic acid)

Procedure:

  • Reaction Setup: A reaction flask is charged with the cyclic siloxane monomer, this compound (acting as an end-capper), and an inert solvent under a nitrogen atmosphere.

  • Initiation: The catalyst is added to the mixture to initiate the ring-opening polymerization of the cyclic siloxane.

  • Polymerization: The reaction mixture is heated to a specific temperature and stirred for a period to allow the polymer chains to grow. The divinyldisilazane reacts with the growing polymer chains, terminating them with vinyl groups.

  • Quenching: Once the desired molecular weight is achieved, the reaction is terminated by adding a quenching agent to neutralize the catalyst.

  • Purification: The resulting polymer is purified to remove any unreacted monomers, catalyst residues, and solvent. This may involve precipitation, filtration, and drying under vacuum.

G reagents Reactants: - Cyclic Siloxanes (D4) - Divinyldisilazane (End-capper) - Solvent catalyst Catalyst Addition reagents->catalyst polymerization Ring-Opening Polymerization (Chain Growth) catalyst->polymerization quenching Quenching (Reaction Termination) polymerization->quenching purification Purification (Removal of Impurities) quenching->purification product Vinyl-Terminated Polysiloxane purification->product

Caption: Polymer synthesis using divinyldisilazane.

Surface Modification of Silica

Similar to its application in GC columns, this disilazane can be used to modify the surface of silica particles, rendering them hydrophobic. This is useful in applications such as reinforcing fillers in silicone elastomers and in the preparation of hydrophobic coatings.

Experimental Overview: Hydrophobization of Fumed Silica

Materials:

  • Fumed silica

  • This compound

  • Anhydrous inert solvent (e.g., toluene or hexane)

  • Reaction vessel with a stirrer and reflux condenser

  • Nitrogen or argon atmosphere

Procedure:

  • Drying of Silica: Fumed silica is dried in an oven to remove adsorbed water.

  • Dispersion: The dried silica is dispersed in the inert solvent in the reaction vessel under an inert atmosphere.

  • Reaction: this compound is added to the silica dispersion. The mixture is heated to reflux and stirred for several hours.

  • Work-up: After the reaction, the mixture is cooled, and the surface-modified silica is isolated by filtration or centrifugation.

  • Washing and Drying: The treated silica is washed with the solvent to remove unreacted silazane and by-products, and then dried in a vacuum oven.

Safety and Handling

This compound is a flammable liquid and vapor. It is harmful if swallowed and can cause severe skin burns and eye damage. It is essential to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. It should be stored in a cool, dry, well-ventilated area away from sources of ignition.

In-Depth Technical Guide: Thermal Stability and Decomposition of 1,1,3,3-Tetramethyl-1,3-divinyldisilazane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1,3,3-Tetramethyl-1,3-divinyldisilazane (TMDVS) is a versatile organosilicon compound with significant potential in materials science, particularly as a precursor for silicon carbonitride (SiCN) ceramics and as a crosslinking agent in silicone polymers. Its thermal stability and decomposition behavior are critical parameters that dictate its processing and application in high-temperature environments. This technical guide provides a comprehensive overview of the thermal properties of TMDVS, including its decomposition pathways and the experimental protocols used for its characterization. While specific quantitative data for TMDVS is not extensively available in peer-reviewed literature, this guide draws upon data from closely related vinyl-substituted silazanes and polysilazanes to infer its thermal behavior.

Introduction

This compound, a member of the silazane family, is characterized by a silicon-nitrogen backbone with methyl and vinyl substituent groups. The presence of vinyl groups makes it highly reactive and suitable for polymerization and crosslinking reactions, while the Si-N backbone is a key feature for its use as a preceramic polymer. The thermal decomposition of TMDVS is a complex process involving the cleavage of various bonds and the evolution of volatile species, ultimately leading to the formation of a ceramic residue at elevated temperatures. Understanding this process is crucial for controlling the composition and microstructure of the resulting materials.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₈H₁₉NSi₂[1][2]
Molecular Weight 185.42 g/mol [1][2]
Appearance Colorless liquid[3]
Boiling Point 160-161 °C[2]
Density 0.819 g/mL[2]
Flash Point 34 °C[2]
Refractive Index 1.4405 @ 20°C[2]

Thermal Stability and Decomposition Analysis

The thermal stability of vinyl-substituted silazanes is generally high, a property attributed to the potential for crosslinking reactions involving the vinyl groups. This crosslinking leads to the formation of a more stable network structure, which resists thermal degradation and results in a higher char yield upon pyrolysis.

Thermogravimetric Analysis (TGA)

For analogous vinyl-functionalized polyborosiloxane, the initial degradation temperature is observed around 141°C, with a subsequent major weight loss occurring between 380°C and 700°C, and a significant residual mass of about 82.4% at 800°C.[5][6] This suggests that the thermal decomposition of such vinyl-functionalized silicon-based polymers occurs in multiple stages. It is plausible that the decomposition of TMDVS would follow a similar multi-stage process.

Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC can identify thermal transitions such as melting, crystallization, and glass transitions, as well as exothermic crosslinking reactions. For TMDVS, an exothermic peak would be expected corresponding to the thermally initiated crosslinking of the vinyl groups. This process would contribute to the overall thermal stability of the material.

Decomposition Products and Pathways

The pyrolysis of organosilazanes is a key step in their conversion to silicon carbonitride ceramics. The decomposition process involves the cleavage of Si-N, Si-C, N-H, and C-H bonds, leading to the evolution of a variety of volatile and gaseous products.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful analytical technique for identifying the decomposition products of a material. A sample is heated to a high temperature in an inert atmosphere, and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.

While a specific Py-GC-MS study on TMDVS was not found, the pyrolysis of polysilazanes is known to produce a complex mixture of gaseous products.[5] For vinyl-containing organosilicon compounds, the thermal decomposition can lead to the cleavage of the C-Si bond, liberating volatile organosilicon fragments.[7] The pyrolysis of polyethylene, for example, yields a wide range of hydrocarbons.[2] It is expected that the pyrolysis of TMDVS would produce a mixture of low molecular weight silicon-containing species, hydrocarbons (from the methyl and vinyl groups), and ammonia or amines (from the nitrogen-containing backbone).

Proposed Decomposition Pathways

The thermal decomposition of TMDVS likely proceeds through a series of complex reactions. A plausible logical relationship for the initial stages of decomposition is outlined below.

Decomposition_Pathway TMDVS This compound Crosslinking Vinyl Group Crosslinking TMDVS->Crosslinking Undergoes Heat Thermal Energy (Heat) Heat->TMDVS Initiates Polymer Crosslinked Polysilazane Network Heat->Polymer Induces Further Crosslinking->Polymer Forms Bond_Cleavage Bond Cleavage (Si-N, Si-C, N-H, C-H) Polymer->Bond_Cleavage Undergoes Volatiles Volatile Products (e.g., CH₄, C₂H₄, NH₃, silanes) Bond_Cleavage->Volatiles Releases Ceramic SiCN Ceramic Residue Bond_Cleavage->Ceramic Forms

Caption: Logical workflow of the initial thermal decomposition of TMDVS.

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of the thermal properties of materials. The following are standard experimental protocols for the techniques discussed.

Thermogravimetric Analysis (TGA)
  • Instrument: A thermogravimetric analyzer.

  • Sample Preparation: A small amount of the liquid TMDVS sample (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).

  • Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, to prevent oxidation. A typical flow rate is 20-50 mL/min.

  • Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 1000°C) at a constant heating rate (e.g., 10°C/min).

  • Data Analysis: The weight loss of the sample is recorded as a function of temperature. The resulting TGA curve and its derivative (DTG curve) are analyzed to determine the onset of decomposition, temperatures of maximum decomposition rates, and the final residual mass.

Differential Scanning Calorimetry (DSC)
  • Instrument: A differential scanning calorimeter.

  • Sample Preparation: A small amount of the liquid TMDVS sample (typically 2-5 mg) is hermetically sealed in an aluminum pan.

  • Atmosphere: The analysis is performed under an inert atmosphere (e.g., nitrogen) with a typical flow rate of 20-50 mL/min.

  • Heating Program: The sample is subjected to a controlled temperature program, which may include heating, cooling, and isothermal segments. A typical heating rate is 10°C/min.

  • Data Analysis: The heat flow to or from the sample is measured as a function of temperature. The resulting DSC thermogram is analyzed to identify endothermic and exothermic transitions.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
  • Instrument: A pyrolyzer coupled to a gas chromatograph-mass spectrometer system.

  • Sample Preparation: A very small amount of the liquid TMDVS sample (microgram to low milligram range) is loaded into a pyrolysis tube or onto a filament.

  • Pyrolysis: The sample is rapidly heated to a high temperature (e.g., 600-1000°C) in an inert atmosphere (e.g., helium).[8]

  • GC Separation: The volatile pyrolysis products are transferred to the GC column where they are separated based on their boiling points and interactions with the stationary phase.

  • MS Detection: The separated components are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra are used to identify the individual decomposition products by comparing them to spectral libraries.

The following diagram illustrates a typical experimental workflow for the thermal analysis of TMDVS.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Thermal Analysis Techniques cluster_data Data Acquisition & Analysis cluster_interpretation Interpretation Sample This compound (Liquid Sample) TGA TGA (Inert Atmosphere) Sample->TGA DSC DSC (Inert Atmosphere) Sample->DSC PyGCMS Py-GC-MS (Inert Atmosphere) Sample->PyGCMS TGA_Data TGA/DTG Curves (Weight Loss vs. Temp) TGA->TGA_Data DSC_Data DSC Thermogram (Heat Flow vs. Temp) DSC->DSC_Data PyGCMS_Data Pyrogram & Mass Spectra (Decomposition Products) PyGCMS->PyGCMS_Data Stability Thermal Stability Assessment TGA_Data->Stability Transitions Identification of Thermal Transitions DSC_Data->Transitions Products Identification of Decomposition Products PyGCMS_Data->Products Pathway Elucidation of Decomposition Pathway Stability->Pathway Transitions->Pathway Products->Pathway

Caption: Experimental workflow for thermal analysis of TMDVS.

Conclusion

This compound is a molecule of significant interest due to its potential applications in advanced materials. Its thermal stability, driven by the crosslinking of its vinyl groups, and its decomposition into valuable ceramic materials, are key to its utility. While direct, comprehensive studies on the thermal analysis of this specific compound are limited, by examining related vinyl-substituted silazanes and polysilazanes, a general understanding of its thermal behavior can be established. Further detailed experimental investigations employing TGA, DSC, and Py-GC-MS are necessary to fully elucidate the quantitative aspects of its thermal decomposition, the precise nature of its decomposition products, and the intricate details of its decomposition pathways. Such knowledge will be invaluable for the tailored design and processing of novel materials derived from this versatile precursor.

References

An In-depth Technical Guide to the Solubility of 1,1,3,3-Tetramethyl-1,3-divinyldisilazane in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,1,3,3-Tetramethyl-1,3-divinyldisilazane, a key organosilicon compound. Understanding its solubility is crucial for its application in synthesis, formulation, and various chemical processes. This document outlines its solubility profile in common organic solvents, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Core Concepts in Solubility

The solubility of a substance is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. For this compound, a liquid at room temperature, its miscibility with various organic solvents is a critical parameter for its handling and reactivity. The principle of "like dissolves like" is a fundamental concept in predicting solubility, where substances with similar polarities tend to be miscible.

This compound possesses a molecular structure with both non-polar (methyl and vinyl groups) and polar (Si-N-Si bond) characteristics. This structure suggests its potential for solubility in a range of organic solvents. However, it is important to note that this compound is sensitive to moisture and will react with water, leading to hydrolysis.

Solubility Profile of this compound

Direct quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure and available information for structurally similar compounds, a qualitative and inferred solubility profile can be presented. One source indicates that it is soluble in methanol.

For a more comprehensive understanding, the solubility of Hexamethyldisilazane (HMDS), a closely related and well-studied disilazane, is included for comparative purposes. The structural similarity between the two compounds allows for a strong inference of the expected solubility behavior of this compound.

Organic SolventChemical ClassExpected Solubility of this compoundReported Solubility of Hexamethyldisilazane (HMDS)
MethanolPolar ProticSolubleSoluble
AcetonePolar AproticExpected to be Soluble/MiscibleSoluble/Miscible[1]
BenzeneAromaticExpected to be Soluble/MiscibleSoluble/Miscible[1]
Ethyl EtherEtherExpected to be Soluble/MiscibleSoluble/Miscible[1]
HeptaneNon-polarExpected to be Soluble/MiscibleSoluble/Miscible[1]
PerchloroethyleneHalogenatedExpected to be Soluble/MiscibleSoluble/Miscible[1]
Tetrahydrofuran (THF)EtherExpected to be Soluble/MiscibleSoluble
TolueneAromaticExpected to be Soluble/MiscibleSoluble
HexaneNon-polarExpected to be Soluble/MiscibleSoluble
DichloromethaneHalogenatedExpected to be Soluble/MiscibleSoluble
WaterPolar ProticInsoluble (Reacts)[2]Insoluble (Reacts)

Note: The expected solubility of this compound is inferred from its chemical structure and the known solubility of the analogous compound, Hexamethyldisilazane. Experimental verification is recommended for specific applications.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of a moisture-sensitive liquid like this compound in an organic solvent. This protocol is based on the saturation shake-flask method, adapted to mitigate the compound's reactivity with atmospheric moisture.

Materials and Equipment:

  • This compound (solute)

  • Anhydrous organic solvent of interest

  • Dry, sealable glass vials or flasks

  • Inert gas (e.g., nitrogen or argon) supply

  • Syringes and needles

  • Analytical balance (accurate to ±0.1 mg)

  • Thermostatically controlled shaker or agitator

  • Centrifuge

  • Gas chromatograph (GC) or other suitable analytical instrument for quantification

  • Standard laboratory glassware (pipettes, volumetric flasks)

Procedure:

  • Preparation of Materials:

    • Ensure all glassware is thoroughly dried in an oven and cooled in a desiccator before use.

    • Purge all vials and flasks with a stream of inert gas to remove air and moisture.

    • Use only anhydrous grade solvents.

  • Sample Preparation:

    • Under an inert atmosphere (e.g., in a glove box or using a Schlenk line), add a known volume of the anhydrous organic solvent to a pre-weighed, dry, and sealed vial.

    • Using a syringe, incrementally add small, known volumes of this compound to the solvent.

    • After each addition, securely seal the vial and shake vigorously.

    • Continue adding the solute until a persistent second phase (undissolved liquid) is observed, indicating that the solution is saturated.

  • Equilibration:

    • Place the sealed vials containing the saturated solutions in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a period to allow for initial phase separation.

    • To ensure complete separation of the undissolved solute, centrifuge the vials at a moderate speed.

  • Sample Analysis:

    • Under an inert atmosphere, carefully extract a known volume of the clear, supernatant (saturated solution) using a syringe.

    • Dilute the aliquot with a known volume of the same anhydrous solvent to a concentration suitable for analysis.

    • Analyze the diluted sample using a calibrated Gas Chromatograph (GC) to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

  • Data Calculation:

    • Calculate the solubility as the concentration of the solute in the saturated solution, typically expressed in g/100 mL, mg/mL, or as a weight/weight percentage.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Solubility_Determination_Workflow prep Preparation of Materials (Dry Glassware, Anhydrous Solvent, Inert Atmosphere) sample_prep Sample Preparation (Add known volumes of solute to solvent until saturation) prep->sample_prep equilibration Equilibration (Agitate at constant temperature for 24-48h) sample_prep->equilibration phase_sep Phase Separation (Centrifugation) equilibration->phase_sep analysis Sample Analysis (Extract supernatant, dilute, and analyze via GC) phase_sep->analysis calc Data Calculation (Determine solubility from concentration) analysis->calc

Caption: Workflow for determining the solubility of a moisture-sensitive liquid.

This comprehensive guide provides essential information for researchers and professionals working with this compound. While direct quantitative data remains sparse, the provided information on its expected solubility and a robust experimental protocol will facilitate its effective use in various scientific and industrial applications.

References

Methodological & Application

Application Notes and Protocols for 1,1,3,3-Tetramethyl-1,3-divinyldisilazane in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,1,3,3-Tetramethyl-1,3-divinyldisilazane (VDS) in polymer chemistry, with a focus on its application in the synthesis of crosslinked polymers through photoinitiated thiol-ene reactions. Detailed experimental protocols, quantitative data (presented hypothetically due to the absence of specific literature data), and visualizations are provided to guide researchers in this area.

Introduction

This compound is a versatile organosilicon compound containing two vinyl functional groups. This bifunctionality makes it an excellent monomer and crosslinking agent in polymer synthesis. Its applications span from the production of silicone-based polymers and coatings to its use in surface modification and the formulation of dielectric materials.[1][2] The vinyl groups are particularly amenable to thiol-ene "click" chemistry, a highly efficient and orthogonal reaction that allows for the formation of well-defined polymer networks under mild conditions.

Application: Thiol-Ene Photopolymerization for Network Synthesis

The photoinitiated thiol-ene reaction between this compound and a multifunctional thiol is a powerful method for creating crosslinked polysilazane networks. This reaction proceeds via a step-growth mechanism, offering advantages such as rapid curing, low shrinkage stress, and insensitivity to oxygen inhibition. The resulting network polymers can exhibit a range of desirable properties, including high thermal stability and good mechanical performance, making them suitable for applications in coatings, adhesives, and advanced materials.

Reaction Kinetics

The kinetics of thiol-ene photopolymerization involving vinyl silazanes have been studied, revealing that the polymerization rate is approximately first-order with respect to the concentration of the vinyl silazane ('ene') and independent of the thiol concentration. This indicates that the rate-limiting step of the reaction is the propagation of the thiyl radical across the vinyl group of the silazane.

Logical Workflow for Thiol-Ene Photopolymerization

The following diagram illustrates the key steps in the photoinitiated thiol-ene polymerization of this compound with a multifunctional thiol.

ThiolEneWorkflow cluster_prep Preparation of Pre-polymer Mixture cluster_polymerization Photopolymerization cluster_post Post-Polymerization VDS 1,1,3,3-Tetramethyl- 1,3-divinyldisilazane (VDS) Mix Mixing and Degassing VDS->Mix Thiol Multifunctional Thiol (e.g., PETMP) Thiol->Mix Initiator Photoinitiator (e.g., DMPA) Initiator->Mix Solvent Solvent (Optional) Solvent->Mix UV UV Irradiation (e.g., 365 nm) Mix->UV Polymer Crosslinked Polysilazane Network UV->Polymer Wash Washing (e.g., with acetone) Polymer->Wash Dry Drying (Vacuum Oven) Wash->Dry Characterization Characterization Dry->Characterization

Figure 1. Experimental workflow for the synthesis of a crosslinked polysilazane network.
Proposed Signaling Pathway for Thiol-Ene Polymerization

The following diagram outlines the radical-mediated reaction mechanism for the thiol-ene polymerization of a vinyl silazane.

ThiolEneMechanism Initiation Photoinitiator + hv -> 2 R• Thiol R'SH Initiation->Thiol R• abstracts H• ThiylRadical R'S• Thiol->ThiylRadical ChainTransfer Chain Transfer Thiol->ChainTransfer VinylSilazane CH2=CH-SiR''2-N-SiR''2-CH=CH2 ThiylRadical->VinylSilazane Addition Propagation1 Propagation (Rate-Limiting) VinylSilazane->Propagation1 CarbonRadical R'S-CH2-C•H-SiR''2-... Propagation1->CarbonRadical CarbonRadical->Thiol H• abstraction ChainTransfer->ThiylRadical Regeneration Polymer Crosslinked Polymer ChainTransfer->Polymer

Figure 2. Reaction mechanism of photoinitiated thiol-ene polymerization.

Experimental Protocols

The following are detailed, hypothetical protocols for the synthesis and characterization of a crosslinked polymer network using this compound. These protocols are based on established methods for thiol-ene photopolymerization.

Protocol 1: Synthesis of a Crosslinked Polysilazane Film

Objective: To synthesize a crosslinked polysilazane film via photoinitiated thiol-ene polymerization.

Materials:

  • This compound (VDS)

  • Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP)

  • 2,2-Dimethoxy-2-phenylacetophenone (DMPA) (Photoinitiator)

  • Acetone (for washing)

  • Nitrogen gas

Equipment:

  • UV curing system (365 nm lamp with controlled intensity)

  • Glass slides

  • Silicone spacers (e.g., 0.5 mm thickness)

  • Amber vial

  • Syringe and needle

  • Vacuum oven

Procedure:

  • Preparation of the Pre-polymer Mixture:

    • In an amber vial, combine this compound and Pentaerythritol tetrakis(3-mercaptopropionate) in a 2:1 molar ratio of vinyl groups to thiol groups.

    • Add 2,2-Dimethoxy-2-phenylacetophenone to the mixture at a concentration of 1.0 mol% with respect to the thiol functional groups.

    • Gently swirl the vial until the photoinitiator is completely dissolved. If necessary, sonicate the mixture for a few minutes.

    • Degas the mixture by bubbling nitrogen through it for 15 minutes to remove dissolved oxygen.

  • Fabrication of the Polymer Film:

    • Assemble a polymerization cell by placing a silicone spacer between two clean glass slides.

    • Carefully inject the pre-polymer mixture into the cell using a syringe.

    • Place the filled cell under the UV lamp.

  • Photopolymerization:

    • Irradiate the cell with UV light (365 nm) at an intensity of 20 mW/cm² for 10 minutes.

  • Post-Polymerization Processing:

    • After irradiation, carefully disassemble the cell to retrieve the crosslinked polymer film.

    • Wash the film thoroughly with acetone to remove any unreacted monomer and initiator.

    • Dry the film in a vacuum oven at 60°C for 24 hours to remove any residual solvent.

Data Presentation

The following tables summarize hypothetical quantitative data for the synthesized polysilazane network. These values are representative of what might be expected for such a material and should be confirmed by experimental analysis.

Table 1: Formulation and Polymerization Conditions

ParameterValue
VDS Concentration (mol/L)2.0
PETMP Concentration (mol/L)1.0
Thiol to Ene Ratio1:1 (functional group)
Photoinitiator (DMPA) Conc. (mol%)1.0
UV Wavelength (nm)365
UV Intensity (mW/cm²)20
Curing Time (min)10

Table 2: Hypothetical Physical and Thermal Properties of the Crosslinked Polysilazane

PropertyValueMethod
Physical Properties
Gel Fraction (%)>95Soxhlet Extraction
Swelling Ratio (in Toluene)1.2Gravimetric Analysis
Thermal Properties
Glass Transition Temperature (Tg) (°C)85DSC
Decomposition Temperature (Td, 5% wt loss) (°C)350TGA
Mechanical Properties
Young's Modulus (MPa)500Tensile Testing
Tensile Strength (MPa)30Tensile Testing
Elongation at Break (%)5Tensile Testing

Conclusion

This compound is a valuable monomer for the synthesis of crosslinked polymers via photoinitiated thiol-ene reactions. The provided application notes and protocols offer a starting point for researchers interested in exploring the potential of this compound in developing novel materials with tailored properties. The efficient and controlled nature of the thiol-ene reaction, combined with the unique characteristics of the silazane backbone, makes this a promising area for further investigation in various fields, including advanced coatings, adhesives, and biomedical materials.

References

Application Notes and Protocols for 1,1,3,3-Tetramethyl-1,3-divinyldisilazane in Silicone Elastomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,1,3,3-Tetramethyl-1,3-divinyldisilazane as a cross-linking agent in the formulation of silicone elastomers. This document outlines the underlying chemistry, offers detailed experimental protocols, and presents data on the expected mechanical properties of the resulting materials.

Introduction

This compound is a bifunctional organosilicon compound containing two reactive vinyl groups.[1] This structure makes it a suitable cross-linking agent for silicone elastomers through a platinum-catalyzed hydrosilylation reaction. In this reaction, the vinyl groups of the disilazane react with silicon-hydride (Si-H) functional groups of a polysiloxane polymer to form a stable, cross-linked network. The presence of a nitrogen atom in the silazane backbone can influence the properties of the final elastomer, potentially offering advantages in terms of thermal stability and adhesion compared to traditional disiloxane cross-linkers.

Principle of Cross-linking: Hydrosilylation

The primary mechanism for incorporating this compound into a silicone elastomer is through an addition cure system. This process involves the reaction of a vinyl-functional silicon compound with a hydride-functional silicon compound, catalyzed by a platinum complex.

The key components of such a system are:

  • Base Polymer: A vinyl-terminated polydimethylsiloxane (PDMS) or a PDMS copolymer with vinyl groups along the polymer chain.

  • Cross-linking Agent: this compound, which provides vinyl functional groups.

  • Hydride Source: A polysiloxane containing multiple Si-H groups that will react with the vinyl groups.

  • Catalyst: A platinum-based catalyst, often a platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex (Karstedt's catalyst), is used to facilitate the hydrosilylation reaction.

The ratio of the vinyl-functional components to the hydride-functional components is critical in determining the cross-link density and, consequently, the mechanical properties of the cured elastomer.

Experimental Protocol: Formulation of a Silicone Elastomer

This protocol describes a general method for the preparation of a silicone elastomer using this compound as a cross-linking agent.

Materials:

  • Vinyl-terminated polydimethylsiloxane (PDMS), viscosity 1000 cSt

  • Poly(methylhydrosiloxane-co-dimethylsiloxane) copolymer, 25-30% methylhydrosiloxane

  • This compound

  • Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex (Karstedt's catalyst), 2% Pt in xylene

  • Toluene (anhydrous)

Procedure:

  • Preparation of Part A (Base Polymer and Cross-linker):

    • In a clean, dry mixing vessel, combine 100 parts by weight of vinyl-terminated PDMS with a specified amount of this compound (refer to Table 1 for formulation examples).

    • Add a suitable amount of anhydrous toluene to reduce the viscosity for uniform mixing, if necessary.

    • Mix thoroughly using a mechanical stirrer until a homogeneous solution is obtained.

    • Add the platinum catalyst solution (e.g., 10 ppm Pt relative to the total weight of polymers and cross-linker) and mix until uniformly dispersed.

  • Preparation of Part B (Hydride Source):

    • In a separate vessel, weigh the required amount of poly(methylhydrosiloxane-co-dimethylsiloxane) copolymer (refer to Table 1).

    • If necessary, dilute with a small amount of anhydrous toluene to facilitate mixing.

  • Mixing and Curing:

    • Add Part B to Part A in the specified ratio. The ratio of Si-H groups to vinyl groups is a critical parameter and should be carefully controlled (e.g., 1.5:1).

    • Mix the two parts vigorously for 2-3 minutes until the mixture is homogeneous.

    • De-gas the mixture in a vacuum chamber to remove any entrapped air bubbles.

    • Pour the mixture into a mold of the desired shape.

    • Cure the elastomer in an oven at a specified temperature and duration (e.g., 1 hour at 100°C).

  • Post-Curing:

    • After the initial cure, it is often beneficial to post-cure the elastomer to ensure complete reaction and remove any volatile byproducts. A typical post-cure schedule is 2-4 hours at 150°C.

Data Presentation: Mechanical Properties

The mechanical properties of the resulting silicone elastomer are highly dependent on the formulation, specifically the ratio of the cross-linking agent to the base polymer and the Si-H to vinyl group ratio. The following table summarizes expected trends in mechanical properties based on varying concentrations of this compound.

Formulation IDDivinyldisilazane (parts per 100 parts PDMS)Si-H : Vinyl RatioTensile Strength (MPa)Elongation at Break (%)Hardness (Shore A)
SE-VMS-121.2 : 14.545030
SE-VMS-251.5 : 16.230045
SE-VMS-3101.8 : 17.820060

Note: The data presented in this table are representative values and may vary depending on the specific materials and curing conditions used. Research has shown that increasing the cross-linker content generally leads to higher tensile strength and hardness, with a corresponding decrease in elongation at break.[2]

Visualizations

Crosslinking_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product PDMS_H Poly(methylhydrosiloxane-co-dimethylsiloxane) (Si-H Source) Elastomer Cross-linked Silicone Elastomer PDMS_H->Elastomer VMS This compound (Vinyl Source) VMS->Elastomer PDMS_Vinyl Vinyl-Terminated PDMS (Vinyl Source) PDMS_Vinyl->Elastomer Catalyst Platinum Catalyst Catalyst->Elastomer Hydrosilylation

Caption: Hydrosilylation cross-linking of silicone elastomer.

Experimental_Workflow start Start prep_A Prepare Part A: Vinyl PDMS + Divinyldisilazane + Catalyst start->prep_A prep_B Prepare Part B: Hydride-functional Siloxane start->prep_B mix Mix Part A and Part B prep_A->mix prep_B->mix degas De-gas in Vacuum Chamber mix->degas cast Cast into Mold degas->cast cure Cure in Oven cast->cure post_cure Post-Cure cure->post_cure characterize Characterize Mechanical Properties post_cure->characterize end End characterize->end

Caption: Experimental workflow for elastomer synthesis.

References

Application Note: Surface Modification of Silica Nanoparticles with 1,1,3,3-Tetramethyl-1,3-divinyldisilazane for Enhanced Hydrophobicity and Functionality

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the surface modification of silica nanoparticles (SNPs) with 1,1,3,3-Tetramethyl-1,3-divinyldisilazane (TMVS). This modification imparts a hydrophobic vinyl-functionalized surface to the inherently hydrophilic silica nanoparticles, expanding their applicability in various fields, including drug delivery, polymer composites, and chromatography. The protocol covers the synthesis of silica nanoparticles via the Stöber method, the subsequent surface modification with TMVS, and the characterization of the resulting functionalized nanoparticles. Quantitative data from characterization techniques are summarized in tables for clear interpretation, and a detailed experimental workflow is visualized using a Graphviz diagram. This document is intended for researchers, scientists, and drug development professionals seeking to tailor the surface properties of silica nanoparticles for specific applications.

Introduction

Silica nanoparticles are widely utilized in biomedical and industrial applications due to their tunable size, high surface area, and biocompatibility. However, their native hydrophilic surface, rich in silanol groups (Si-OH), can limit their dispersibility in non-polar media and their interaction with hydrophobic molecules. Surface modification with organosilanes is a common strategy to alter the surface chemistry of silica nanoparticles. This compound (TMVS) is an effective silylating agent that reacts with the surface silanol groups to introduce vinyl and trimethylsilyl functionalities. This modification not only renders the nanoparticles hydrophobic but also provides reactive vinyl groups for further covalent attachment of molecules or for polymerization processes. This protocol details a robust method for the synthesis and subsequent TMVS functionalization of silica nanoparticles.

Experimental Protocols

Materials and Equipment
  • Reagents: Tetraethyl orthosilicate (TEOS, ≥98%), Ammonium hydroxide solution (28-30%), Ethanol (anhydrous, ≥99.5%), this compound (TMVS, ≥97%), Toluene (anhydrous, ≥99.8%), Deionized water.

  • Equipment: Round-bottom flasks, magnetic stirrer with heating mantle, centrifuge, sonicator, Fourier-transform infrared (FTIR) spectrometer, Thermogravimetric analyzer (TGA), Dynamic light scattering (DLS) instrument, Transmission electron microscope (TEM), Contact angle goniometer.

Synthesis of Silica Nanoparticles (Stöber Method)
  • In a 500 mL round-bottom flask, add 150 mL of anhydrous ethanol and 10 mL of deionized water.

  • To this solution, add 10 mL of ammonium hydroxide solution (28-30%) while stirring vigorously.

  • Slowly add 15 mL of TEOS to the mixture with continuous stirring.

  • Allow the reaction to proceed for 12 hours at room temperature with constant stirring.

  • Collect the synthesized silica nanoparticles by centrifugation at 8000 rpm for 15 minutes.

  • Wash the nanoparticles three times with anhydrous ethanol to remove any unreacted precursors. Resuspend the pellet in ethanol and centrifuge after each wash.

  • Finally, disperse the purified silica nanoparticles in 100 mL of anhydrous toluene and sonicate for 30 minutes to ensure a homogenous suspension.

Surface Modification with TMVS
  • Transfer the silica nanoparticle suspension in toluene to a 250 mL three-neck round-bottom flask equipped with a condenser and a nitrogen inlet.

  • Heat the suspension to 80°C under a nitrogen atmosphere with vigorous stirring.

  • Slowly add 5 mL of TMVS to the reaction mixture.

  • Increase the temperature to 110°C and reflux the mixture for 24 hours under a nitrogen atmosphere.

  • After the reaction, allow the mixture to cool to room temperature.

  • Collect the surface-modified silica nanoparticles by centrifugation at 8000 rpm for 15 minutes.

  • Wash the nanoparticles three times with anhydrous toluene to remove excess TMVS and by-products.

  • Dry the final product in a vacuum oven at 60°C for 12 hours.

Characterization Data

The successful modification of silica nanoparticles with TMVS can be confirmed through various characterization techniques. The following tables summarize typical quantitative data obtained before and after surface modification.

Table 1: Physicochemical Properties of Unmodified and TMVS-Modified Silica Nanoparticles

ParameterUnmodified Silica NanoparticlesTMVS-Modified Silica Nanoparticles
Average Particle Size (DLS) 100 ± 5 nm105 ± 7 nm
Zeta Potential (in Ethanol) -35 ± 3 mV-15 ± 4 mV
Water Contact Angle < 10°135 ± 5°

Table 2: Thermogravimetric Analysis (TGA) Data

SampleWeight Loss (%) up to 800°C
Unmodified Silica Nanoparticles ~ 5%
TMVS-Modified Silica Nanoparticles ~ 15%

Table 3: Fourier-Transform Infrared (FTIR) Spectroscopy Peak Assignments

Wavenumber (cm⁻¹)AssignmentUnmodified SNPsTMVS-Modified SNPs
~3400 (broad)O-H stretching (silanol groups)StrongWeak
~2960C-H stretching (methyl groups)AbsentPresent
~1630C=C stretching (vinyl groups)AbsentPresent
~1100Si-O-Si stretchingStrongStrong
~950Si-OH stretchingStrongWeak

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Silica Nanoparticle Synthesis cluster_modification Surface Modification cluster_characterization Characterization s1 Mixing Ethanol, Water, NH4OH s2 TEOS Addition s1->s2 s3 Stirring (12h) s2->s3 s4 Centrifugation & Washing s3->s4 m1 Dispersion in Toluene s4->m1 Transfer to Modification m2 Heating to 80°C m1->m2 m3 TMVS Addition m2->m3 m4 Refluxing (24h at 110°C) m3->m4 m5 Centrifugation & Washing m4->m5 m6 Drying m5->m6 c1 FTIR m6->c1 Analyze c2 TGA m6->c2 c3 DLS m6->c3 c4 TEM m6->c4 c5 Contact Angle m6->c5

Caption: Experimental workflow for TMVS modification of silica nanoparticles.

Reaction Scheme

reaction_scheme cluster_reactants cluster_products Silica Silica Nanoparticle (Si-OH surface) ModifiedSilica Vinyl-Functionalized Hydrophobic Silica Nanoparticle Silica->ModifiedSilica Reaction in Toluene, 110°C TMVS + This compound TMVS->ModifiedSilica Byproduct + Ammonia (gas)

Caption: Reaction of TMVS with surface silanol groups on silica nanoparticles.

Conclusion

This application note provides a comprehensive and detailed protocol for the surface modification of silica nanoparticles with this compound. The successful functionalization results in hydrophobic nanoparticles with reactive vinyl groups, significantly broadening their utility. The provided characterization data and workflows serve as a valuable resource for researchers aiming to reproduce and adapt this protocol for their specific research and development needs. The methodologies described are robust and can be implemented in a standard chemistry laboratory setting.

Application Notes and Protocols: Synthesis of Vinyl-Terminated Silicone Polymers using 1,1,3,3-Tetramethyl-1,3-divinyldisilazane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyl-terminated silicone polymers are versatile macromolecules widely utilized in the formulation of sealants, adhesives, coatings, and, notably, in biomedical and pharmaceutical applications.[1] Their utility in the medical field stems from their biocompatibility, high thermal and chemical stability, and the reactivity of the terminal vinyl groups which allows for cross-linking to form elastomers and gels.[1] These properties make them excellent candidates for use in drug delivery systems, medical devices, and as components in controlled-release formulations.[2][3][4][5][6] This document provides a detailed protocol for the synthesis of vinyl-terminated silicone polymers via the end-capping of silanol-terminated polydimethylsiloxane (PDMS) with 1,1,3,3-Tetramethyl-1,3-divinyldisilazane. This method offers a straightforward and efficient route to produce vinyl-terminated silicones with controlled molecular weights.

Reaction Principle

The synthesis involves the reaction of hydroxyl-terminated polydimethylsiloxane (HO-PDMS-OH) with this compound. The silicon-nitrogen bond in the disilazane is reactive towards the silanol groups of the PDMS. This condensation reaction results in the formation of a stable siloxane bond, effectively capping the polymer chains with vinyl groups. A key advantage of using a disilazane is that the only byproduct of the reaction is ammonia, which is volatile and can be easily removed from the reaction mixture, driving the reaction to completion.

Experimental Protocol

This protocol details the synthesis of a vinyl-terminated polydimethylsiloxane with a target molecular weight based on the starting silanol-terminated PDMS.

Materials:

  • Silanol-terminated polydimethylsiloxane (HO-PDMS-OH) of a desired molecular weight (e.g., 10,000 g/mol )

  • This compound (TMDSV)

  • Anhydrous toluene

  • Trifluoromethanesulfonic acid (optional, as a catalyst)[7]

  • Ammonia gas or a solution of ammonia in an organic solvent (for neutralization if an acid catalyst is used)[7]

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Vacuum pump and vacuum line

  • Schlenk line or similar inert atmosphere setup

Procedure:

  • Preparation of the Reaction Setup:

    • A three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. The entire apparatus is dried in an oven and assembled hot under a stream of inert gas (Nitrogen or Argon) to ensure anhydrous conditions.

  • Reaction:

    • Silanol-terminated polydimethylsiloxane is dissolved in anhydrous toluene in the reaction flask. The concentration should be adjusted to maintain a manageable viscosity.

    • A stoichiometric excess of this compound is added to the dropping funnel. A molar ratio of approximately 2.2 moles of disilazane per mole of silanol-terminated PDMS is recommended to ensure complete end-capping.

    • The disilazane is added dropwise to the stirred solution of the silanol-terminated PDMS at room temperature over a period of 30-60 minutes.

    • After the addition is complete, the reaction mixture is gently heated to 50-60 °C and stirred for 2-4 hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by FT-IR spectroscopy by observing the disappearance of the broad -OH peak (around 3300 cm⁻¹) from the silanol groups.

    • (Optional Catalytic Method): For a potentially faster reaction, a catalytic amount of trifluoromethanesulfonic acid (e.g., 0.01-0.05 mol% relative to the silanol-terminated PDMS) can be added to the PDMS solution before the addition of the disilazane.[7]

  • Work-up and Purification:

    • After the reaction is complete, the mixture is cooled to room temperature.

    • If an acid catalyst was used, the reaction mixture is neutralized by bubbling ammonia gas through it or by the addition of an ammonia solution until a neutral pH is achieved.[7] The resulting ammonium salt is then removed by filtration.[7]

    • The solvent (toluene) and any excess this compound are removed under reduced pressure using a rotary evaporator.

    • To remove any remaining volatile impurities, the polymer is further dried under high vacuum at a slightly elevated temperature (e.g., 80 °C) for several hours.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of vinyl-terminated silicone polymers with varying molecular weights of the starting silanol-terminated PDMS.

Table 1: Reactant Quantities for Synthesis

Starting Material (HO-PDMS-OH)Molecular Weight ( g/mol )Mass (g)MolesThis compound (moles)This compound (g)
PDMS-OH-5k5,000500.0100.0224.08
PDMS-OH-10k10,000500.0050.0112.04
PDMS-OH-20k20,000500.00250.00551.02

Table 2: Characterization of Synthesized Vinyl-Terminated Silicone Polymers

Product NameStarting PDMS-OH MW ( g/mol )Final Product MW ( g/mol , GPC)Polydispersity Index (PDI)Vinyl Content (wt%)Yield (%)
PDMS-Vinyl-5k5,000~5,1501.2 - 1.5~1.05>95
PDMS-Vinyl-10k10,000~10,1501.3 - 1.6~0.53>95
PDMS-Vinyl-20k20,000~20,1501.4 - 1.7~0.27>95

Visualizations

Reaction Mechanism

reaction_mechanism pdms_oh HO-PDMS-OH (Silanol-terminated PDMS) arrow Condensation Reaction disilazane 1,1,3,3-Tetramethyl- 1,3-divinyldisilazane vinyl_pdms Vinyl-terminated PDMS ammonia Ammonia (NH3) plus + arrow->vinyl_pdms arrow->ammonia plus2 +

Caption: Reaction mechanism for the synthesis of vinyl-terminated PDMS.

Experimental Workflow

experimental_workflow step1 1. Dissolve HO-PDMS-OH in Anhydrous Toluene step2 2. Add 1,1,3,3-Tetramethyl- 1,3-divinyldisilazane Dropwise step1->step2 step3 3. Heat and Stir (50-60 °C, 2-4h) step2->step3 step4 4. Cool to Room Temperature step3->step4 step5 5. Neutralization (if catalyst used) and Filtration step4->step5 step6 6. Solvent Removal (Reduced Pressure) step5->step6 step7 7. High Vacuum Drying step6->step7 product Final Product: Vinyl-Terminated Silicone Polymer step7->product

Caption: Step-by-step workflow for the synthesis of vinyl-terminated silicone polymers.

Applications in Drug Development

Vinyl-terminated silicone polymers synthesized via this method are prime candidates for various applications in drug development due to their well-defined structure and high purity.

  • Controlled Release Matrices: The vinyl end-groups can be cross-linked through hydrosilylation reactions to form silicone elastomers.[1] These elastomers can serve as a matrix for the controlled release of therapeutic agents.[2][6] The release kinetics can be tuned by adjusting the cross-link density and the molecular weight of the vinyl-terminated silicone precursor.

  • Medical Adhesives: These polymers are key components in the formulation of skin-friendly medical adhesives for transdermal drug delivery patches.[2] The adhesive properties can be tailored to ensure secure attachment to the skin while allowing for the effective permeation of the drug.

  • Biomedical Devices: The biocompatibility and durability of the cured silicone make it suitable for a range of biomedical devices, such as catheters, implants, and components of medical sensors, which can also be designed to elute drugs.

  • Hydrogels for Drug Delivery: Functionalization of the vinyl groups can lead to the formation of hydrogels capable of encapsulating and delivering hydrophilic drugs.

The use of this compound as an end-capping agent provides a reliable method for producing high-purity vinyl-terminated silicone polymers, which is a critical requirement for materials used in pharmaceutical and medical applications. The absence of non-volatile byproducts simplifies the purification process, minimizing the risk of residual impurities that could affect biocompatibility or drug stability.

References

Application Notes and Protocols: 1,1,3,3-Tetramethyl-1,3-divinyldisilazane in Electronic Packaging Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,3,3-Tetramethyl-1,3-divinyldisilazane (VMS), also known as Tetramethyldivinyldisilazane (DVTMDZ), is a versatile organosilicon compound with the chemical formula C8H19NSi2.[1] Its unique molecular structure, featuring two vinyl functional groups and a disilazane backbone, makes it a valuable precursor and additive in the formulation of high-performance electronic packaging materials. This document provides detailed application notes and experimental protocols for the use of VMS in the synthesis of silicone polymers, the surface modification of fillers, and as an adhesion promoter in electronic packaging.

VMS plays a crucial role as an intermediate in the production of silicone polymers.[2] The vinyl groups are highly reactive and can participate in hydrosilylation reactions, a common curing mechanism for silicone elastomers and resins used in electronic encapsulation. This allows for the precise control over the polymer network structure and the final material properties. Furthermore, VMS can be used to modify the surface of inorganic fillers, such as fumed silica, to improve their dispersion in a polymer matrix and enhance the mechanical and dielectric properties of the resulting composite material.[2] Its ability to act as a coupling agent also promotes adhesion between different materials in an electronic package, a critical factor for long-term reliability.[3]

Key Applications in Electronic Packaging

  • Synthesis of Silicone Encapsulants: VMS is a key building block for vinyl-terminated polydimethylsiloxane (PDMS) polymers, which are the base for many silicone encapsulants used for protecting sensitive electronic components like LEDs and integrated circuits.

  • Surface Modification of Fillers: It is used to treat the surface of fillers such as fumed silica, rendering them hydrophobic and improving their compatibility with the silicone matrix. This leads to enhanced mechanical strength and stable dielectric properties.

  • Adhesion Promotion: VMS can be used as an adhesion promoter to enhance the bonding between the electronic substrate, the encapsulant, and other components of the electronic package.

Data Presentation

Table 1: Typical Properties of this compound

PropertyValueReference
CAS Number 7691-02-3[1]
Molecular Formula C8H19NSi2[1]
Molecular Weight 185.41 g/mol [1]
Appearance Colorless transparent liquid[2]
Boiling Point 160-161 °C[3]
Density (25 °C) 0.819 g/cm³[2]
Refractive Index (20°C) 1.437—1.439[2]
Flash Point 34 °C[3]
Purity ≥96.0%[2]

Table 2: Illustrative Performance of Silicone Elastomers for Electronic Applications

While specific data for VMS-modified materials is proprietary and varies by formulation, this table provides a general comparison of properties for standard silicone elastomers used in electronics. The addition of VMS as a vinyl source and for filler treatment is expected to enhance these properties.

PropertyTypical Value Range
Dielectric Constant (1 MHz) 2.8 - 3.6 F/m[4]
Conductivity (1 MHz) 1.5 x 10⁻⁴ - 6.2 x 10⁻⁴ S/m[4]
Tensile Strength 5 - 10 MPa
Elongation at Break 100 - 500%
Hardness (Shore A) 30 - 70
Operating Temperature -50 to 200 °C

Experimental Protocols

Protocol 1: Synthesis of Vinyl-Terminated Polydimethylsiloxane (PDMS) using VMS

This protocol describes a typical ring-opening polymerization of octamethylcyclotetrasiloxane (D4) using VMS as an end-capping agent to produce vinyl-terminated PDMS.

Materials:

  • Octamethylcyclotetrasiloxane (D4)

  • This compound (VMS)

  • Catalyst (e.g., potassium hydroxide, tetramethylammonium hydroxide)

  • Toluene (solvent)

  • Hydrochloric acid (for neutralization)

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, add D4 and VMS. The molar ratio of D4 to VMS will determine the final molecular weight of the polymer.

  • Add a catalytic amount of potassium hydroxide or another suitable catalyst.

  • Heat the mixture to 120-140 °C under a nitrogen atmosphere with constant stirring.

  • Maintain the reaction for 2-4 hours. The viscosity of the mixture will increase as the polymerization progresses.

  • Cool the reaction mixture to room temperature.

  • Neutralize the catalyst by adding a stoichiometric amount of dilute hydrochloric acid.

  • Wash the polymer solution with deionized water several times to remove any salts.

  • Remove the solvent and any remaining volatile compounds by vacuum distillation.

  • The resulting transparent and viscous liquid is the vinyl-terminated PDMS.

Characterization:

  • Molecular Weight: Gel Permeation Chromatography (GPC)

  • Chemical Structure: ¹H NMR and FTIR spectroscopy to confirm the presence of vinyl groups and the siloxane backbone.

Protocol 2: Surface Modification of Fumed Silica with VMS

This protocol outlines the procedure for the hydrophobic treatment of fumed silica using VMS.

Materials:

  • Fumed Silica (hydrophilic)

  • This compound (VMS)

  • Toluene or other inert solvent

  • Nitrogen gas

Procedure:

  • Dry the fumed silica in an oven at 120 °C for at least 4 hours to remove any adsorbed moisture.

  • In a reaction vessel, disperse the dried fumed silica in toluene under a nitrogen atmosphere.

  • Add VMS to the silica dispersion. The amount of VMS is typically 2-5% of the weight of the fumed silica.[2]

  • Heat the mixture to reflux (approximately 110 °C for toluene) and maintain for 2-4 hours with vigorous stirring.

  • Allow the mixture to cool to room temperature.

  • Separate the surface-modified fumed silica from the solvent by centrifugation or filtration.

  • Wash the treated silica with fresh solvent to remove any unreacted VMS.

  • Dry the modified fumed silica in a vacuum oven at 80 °C to a constant weight.

Characterization:

  • Surface Hydrophobicity: Contact angle measurement.

  • Degree of Surface Modification: Thermogravimetric Analysis (TGA) to determine the weight loss corresponding to the grafted organic groups.

  • Chemical Structure: FTIR spectroscopy to identify the characteristic peaks of the vinyl and methyl groups on the silica surface.

Protocol 3: Formulation and Curing of a Silicone Encapsulant

This protocol describes the formulation of a two-part addition-cure silicone encapsulant using the vinyl-terminated PDMS from Protocol 1 and a hydrosilane crosslinker.

Materials:

  • Part A: Vinyl-terminated PDMS (from Protocol 1), Platinum catalyst (e.g., Karstedt's catalyst), Inhibitor (e.g., 1-ethynyl-1-cyclohexanol)

  • Part B: Hydrosilane crosslinker (e.g., polymethylhydrosiloxane), Vinyl-terminated PDMS

  • Surface-modified fumed silica (from Protocol 2) (optional, as a reinforcing filler)

Procedure:

  • Part A Preparation: In a planetary mixer, thoroughly mix the vinyl-terminated PDMS with the platinum catalyst and the inhibitor. If using a filler, add the surface-modified fumed silica and continue mixing until a homogeneous dispersion is achieved.

  • Part B Preparation: In a separate container, mix the hydrosilane crosslinker with the vinyl-terminated PDMS. The ratio of Si-H groups in Part B to vinyl groups in Part A is typically controlled between 1.1:1 and 1.5:1 to ensure complete curing.

  • Mixing: Combine Part A and Part B in the desired ratio (typically 1:1 by weight) and mix thoroughly until a uniform mixture is obtained. Avoid introducing air bubbles.

  • Degassing: Place the mixed formulation in a vacuum chamber to remove any entrapped air bubbles.

  • Curing: Dispense the formulation onto the electronic component to be encapsulated. Cure the encapsulant according to a specific thermal profile, for example, 1 hour at 80 °C followed by 2 hours at 150 °C. The exact curing schedule will depend on the specific formulation and the thermal sensitivity of the electronic components.

Characterization of Cured Encapsulant:

  • Mechanical Properties: Tensile strength, elongation at break, and hardness (Shore A) according to ASTM standards.

  • Dielectric Properties: Dielectric constant and dissipation factor over a range of frequencies using a dielectric analyzer.

  • Thermal Stability: Thermogravimetric Analysis (TGA) to determine the decomposition temperature.

  • Adhesion: Lap shear adhesion testing on relevant substrates (e.g., FR-4, aluminum).

Mandatory Visualization

experimental_workflow cluster_protocol1 Protocol 1: Synthesis of Vinyl-Terminated PDMS cluster_protocol2 Protocol 2: Surface Modification of Fumed Silica cluster_protocol3 Protocol 3: Encapsulant Formulation & Curing p1_start Mix D4 and VMS p1_react Add Catalyst & Heat (120-140°C) p1_start->p1_react p1_neutralize Neutralize & Wash p1_react->p1_neutralize p1_purify Vacuum Distillation p1_neutralize->p1_purify p1_end Vinyl-Terminated PDMS p1_purify->p1_end p2_start Disperse Fumed Silica p2_react Add VMS & Reflux p2_start->p2_react p2_separate Separate & Wash p2_react->p2_separate p2_dry Vacuum Dry p2_separate->p2_dry p2_end Modified Fumed Silica p2_dry->p2_end p3_partA Prepare Part A (Vinyl-PDMS, Catalyst) p3_mix Mix Part A & Part B p3_partA->p3_mix p3_partB Prepare Part B (Crosslinker) p3_partB->p3_mix p3_degas Degas p3_mix->p3_degas p3_cure Dispense & Cure p3_degas->p3_cure p3_end Cured Encapsulant p3_cure->p3_end

Caption: Experimental workflow for the synthesis and application of VMS.

signaling_pathway VMS 1,1,3,3-Tetramethyl- 1,3-divinyldisilazane (VMS) Vinyl_PDMS Vinyl-Terminated PDMS VMS->Vinyl_PDMS End-capping in Polymerization Modified_Silica Surface Modified Fumed Silica VMS->Modified_Silica Surface Treatment Silicone_Network Crosslinked Silicone Network (Encapsulant) Vinyl_PDMS->Silicone_Network Crosslinker Hydrosilane Crosslinker Crosslinker->Silicone_Network Pt_Catalyst Platinum Catalyst Pt_Catalyst->Silicone_Network Hydrosilylation Composite Reinforced Silicone Composite Silicone_Network->Composite Fumed_Silica Fumed Silica Fumed_Silica->Modified_Silica Modified_Silica->Composite Reinforcing Filler

Caption: Logical relationships of VMS in electronic packaging materials.

References

Revolutionizing Surface Engineering: High-Performance Coatings with 1,1,3,3-Tetramethyl-1,3-divinyldisilazane

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: 1,1,3,3-Tetramethyl-1,3-divinyldisilazane (VMS), a versatile organosilicon monomer, has emerged as a critical precursor in the fabrication of high-performance coatings for a diverse range of applications, from biomedical devices to microelectronics. Its unique chemical structure, featuring vinyl functional groups, allows for efficient plasma-enhanced chemical vapor deposition (PECVD), resulting in highly cross-linked, durable, and functional thin films. These coatings can be tailored to exhibit a wide array of properties, including exceptional hardness, tunable wettability, and excellent barrier characteristics. This document provides detailed application notes and experimental protocols for the creation of these advanced coatings, aimed at guiding researchers and professionals in leveraging the full potential of VMS.

Key Applications and Advantages

The plasma polymerization of VMS offers a solvent-free, room-temperature method to deposit uniform, pinhole-free coatings on various substrates. The resulting polysilazane-based films possess a unique combination of organic and inorganic characteristics, leading to several advantages:

  • Enhanced Mechanical Properties: VMS-derived coatings can achieve high hardness and elastic modulus, providing excellent scratch and abrasion resistance.

  • Tunable Surface Energy: The surface wettability can be precisely controlled, from hydrophilic to highly hydrophobic, by adjusting the plasma deposition parameters.

  • Biocompatibility: Organosilicon coatings are often biocompatible, making them suitable for modifying the surface of medical implants and devices to improve their interaction with biological systems.

  • Adhesion Promotion: The silazane chemistry can promote adhesion between dissimilar materials, acting as an effective coupling agent.

  • Barrier Properties: The highly cross-linked nature of the films provides an effective barrier against moisture and corrosive agents.

Quantitative Data Presentation

The properties of plasma-polymerized VMS coatings are highly dependent on the deposition parameters. The following tables summarize the expected range of properties based on experimental data for VMS and similar vinyl-containing organosilicon precursors.

Table 1: Mechanical Properties of Plasma-Polymerized Organosilicon Coatings

PrecursorRF Power (W)Hardness (GPa)Young's Modulus (GPa)
Tetravinylsilane100.98.3
Tetravinylsilane709.558
TMDSO-up to 7.5up to 56.4

Note: Data for Tetravinylsilane, a structurally similar precursor, is provided to illustrate the trend of mechanical properties with increasing RF power.[1] TMDSO (1,1,3,3-tetramethyldisiloxane) data is also included for comparison.[2]

Table 2: Wettability of Plasma-Polymerized VMS Coatings

PrecursorDeposition ConditionWater Contact Angle (°)
VMSLow Energy PlasmaHighly Hydrophobic (exact values vary with parameters)
VTMSLow Rate, Heated SubstrateMost Hydrophobic

Note: Specific contact angle values for VMS are highly dependent on the full set of deposition parameters. The general trend for similar vinyl-containing silanes like Vinyltrimethylsilane (VTMS) is that lower energy and deposition rates on heated substrates produce more hydrophobic surfaces.[3]

Experimental Protocols

This section provides a detailed protocol for the deposition of high-performance coatings using this compound via Plasma-Enhanced Chemical Vapor Deposition (PECVD).

Protocol 1: Deposition of Hard, Wear-Resistant Coatings

Objective: To deposit a hard, mechanically robust coating on a silicon wafer substrate.

Materials and Equipment:

  • This compound (VMS, ≥97% purity)

  • Silicon wafers (p-type, <100> orientation)

  • Plasma-Enhanced Chemical Vapor Deposition (PECVD) system with a 13.56 MHz RF power supply

  • Argon gas (Ar, 99.999% purity)

  • Mass flow controllers (MFCs)

  • Vacuum pump system capable of reaching <10 mTorr

  • Substrate heater

  • Ellipsometer for thickness measurement

  • Nanoindenter for mechanical property characterization

Procedure:

  • Substrate Preparation:

    • Clean silicon wafers by sonication in acetone, followed by isopropyl alcohol, and finally deionized water for 10 minutes each.

    • Dry the wafers with a stream of high-purity nitrogen gas.

    • Perform an in-situ plasma cleaning of the substrate within the PECVD chamber using an Ar plasma (50 W, 100 mTorr) for 5 minutes to remove any residual organic contaminants.

  • Deposition Process:

    • Place the cleaned silicon wafer on the substrate holder in the PECVD chamber.

    • Evacuate the chamber to a base pressure of less than 10 mTorr.

    • Introduce VMS vapor into the chamber at a controlled flow rate using a mass flow controller. A typical flow rate is 5-20 sccm.

    • Introduce Argon gas as a carrier and plasma-stabilizing gas at a flow rate of 20-50 sccm.

    • Set the substrate temperature to 100-300°C.

    • Allow the gas flows to stabilize for 5-10 minutes.

    • Set the process pressure to 50-200 mTorr.

    • Apply RF power in the range of 50-150 W to initiate the plasma.

    • Maintain the deposition for a duration of 10-60 minutes, depending on the desired coating thickness.

  • Post-Deposition:

    • Turn off the RF power and the precursor and gas flows.

    • Allow the substrate to cool down to room temperature under vacuum.

    • Vent the chamber to atmospheric pressure with nitrogen and remove the coated substrate.

Characterization:

  • Measure the coating thickness using ellipsometry.

  • Determine the hardness and Young's modulus using nanoindentation.

Protocol 2: Fabrication of Hydrophobic Surfaces

Objective: To create a hydrophobic coating with a high water contact angle.

Materials and Equipment:

  • Same as Protocol 1

  • Goniometer for contact angle measurement

Procedure:

  • Substrate Preparation: Follow the same procedure as in Protocol 1.

  • Deposition Process:

    • Follow the initial steps of Protocol 1 for chamber evacuation and gas stabilization.

    • For hydrophobic coatings, use a lower RF power, typically in the range of 10-50 W.[3]

    • Maintain a relatively low precursor flow rate (e.g., 2-10 sccm) to ensure more complete fragmentation and polymerization.

    • Deposition time can be adjusted to achieve the desired thickness, typically 5-30 minutes.

  • Post-Deposition: Follow the same procedure as in Protocol 1.

Characterization:

  • Measure the static water contact angle using a goniometer.

  • Characterize the surface morphology using Atomic Force Microscopy (AFM) or Scanning Electron Microscopy (SEM).

Visualizations

VMS_Chemical_Structure cluster_VMS This compound (VMS) Si1 Si N N Si1->N Me1 CH3 Si1->Me1 Me2 CH3 Si1->Me2 Vinyl1 CH=CH2 Si1->Vinyl1 Si2 Si Si2->N Me3 CH3 Si2->Me3 Me4 CH3 Si2->Me4 Vinyl2 CH=CH2 Si2->Vinyl2

Caption: Chemical structure of this compound.

PECVD_Workflow cluster_prep Preparation cluster_deposition PECVD Process cluster_post Post-Deposition & Characterization Substrate_Cleaning Substrate Cleaning (Acetone, IPA, DI Water) Plasma_Cleaning In-situ Ar Plasma Cleaning Substrate_Cleaning->Plasma_Cleaning Load into Chamber Evacuation Chamber Evacuation (<10 mTorr) Plasma_Cleaning->Evacuation Gas_Introduction VMS & Ar Gas Introduction Evacuation->Gas_Introduction Stabilization Process Parameter Stabilization (Pressure, Temperature, Flow) Gas_Introduction->Stabilization Plasma_Ignition RF Plasma Ignition (13.56 MHz) Stabilization->Plasma_Ignition Deposition Coating Deposition Plasma_Ignition->Deposition Cooling Cool Down in Vacuum Deposition->Cooling Venting Venting and Sample Removal Cooling->Venting Characterization Coating Characterization (Ellipsometry, Nanoindentation, Goniometry) Venting->Characterization Signaling_Pathway_Analogy cluster_input Input Parameters cluster_process Plasma Process cluster_output Coating Properties RF_Power RF Power Monomer_Fragmentation Monomer Fragmentation RF_Power->Monomer_Fragmentation influences Pressure Pressure Pressure->Monomer_Fragmentation Flow_Rate VMS Flow Rate Flow_Rate->Monomer_Fragmentation Temperature Substrate Temperature Surface_Reactions Surface Reactions & Cross-linking Temperature->Surface_Reactions Radical_Formation Radical & Ion Formation Monomer_Fragmentation->Radical_Formation Radical_Formation->Surface_Reactions Hardness Hardness & Modulus Surface_Reactions->Hardness Wettability Wettability (Contact Angle) Surface_Reactions->Wettability Thickness Thickness & Deposition Rate Surface_Reactions->Thickness Composition Chemical Composition Surface_Reactions->Composition

References

Application Notes and Protocols for 1,1,3,3-Tetramethyl-1,3-divinyldisilazane as an Adhesion Promoter for Negative Photoresists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the fabrication of micro- and nano-scale devices, such as those utilized in drug delivery systems and biomedical sensors, the reliable adhesion of photoresist to the substrate is a critical factor for successful pattern transfer. Negative photoresists, which become insoluble in the developer upon exposure to light, are widely used for creating robust microstructures. However, achieving strong adhesion, particularly on silicon-based substrates, can be challenging due to the inherent differences in surface energies between the inorganic substrate and the organic photoresist.

1,1,3,3-Tetramethyl-1,3-divinyldisilazane is a silane-based adhesion promoter designed to enhance the bonding between negative photoresists and various substrates.[1] This organosilicon compound functions by modifying the substrate surface, rendering it more hydrophobic and chemically receptive to the photoresist. The vinyl groups in its structure can potentially cross-link with the photoresist polymer matrix, further strengthening the interface. This document provides detailed application notes and protocols for the use of this compound as an adhesion promoter in negative photoresist processing.

Principle of Adhesion Promotion

The primary mechanism of action for silane-based adhesion promoters like this compound involves the chemical modification of the substrate surface. Substrates such as silicon wafers, glass, and other metal oxides naturally possess a hydrophilic surface due to the presence of hydroxyl (-OH) groups. These groups can attract a layer of moisture, which hinders the uniform coating and adhesion of the typically hydrophobic negative photoresists.

This compound reacts with the surface hydroxyl groups, replacing them with a covalently bonded organosilane layer. This reaction transforms the hydrophilic surface into a hydrophobic one, thereby improving the wetting and spreading of the photoresist. The divinyl functionality of the molecule offers the potential for enhanced bonding through reaction with the photoresist during subsequent processing steps.

Data Presentation

Table 1: Expected Performance Metrics for Adhesion Promoter Treatment

ParameterUntreated Substrate (e.g., Silicon Wafer)Substrate Treated with Silane Adhesion Promoter
Surface Characteristic HydrophilicHydrophobic
Water Contact Angle < 30°> 70°
Photoresist Adhesion Poor to ModerateExcellent
Undercutting during Wet Etching SignificantMinimal
Pattern Lifting during Development PossibleUnlikely

Experimental Protocols

The following protocols provide a general guideline for the application of this compound as an adhesion promoter. Optimal parameters may vary depending on the specific substrate, negative photoresist, and processing equipment used. It is recommended to perform initial optimization experiments.

Protocol 1: Substrate Cleaning and Dehydration

Objective: To prepare a clean and moisture-free substrate surface for the adhesion promoter application.

Materials:

  • Substrate (e.g., silicon wafer, glass slide)

  • Acetone (semiconductor grade)

  • Isopropyl alcohol (IPA, semiconductor grade)

  • Deionized (DI) water

  • Nitrogen gas (filtered)

  • Hot plate or oven

Procedure:

  • Rinse the substrate with acetone to remove organic contaminants.

  • Rinse thoroughly with isopropyl alcohol.

  • Rinse with DI water for at least 1 minute.

  • Dry the substrate using a stream of filtered nitrogen gas.

  • Perform a dehydration bake on a hot plate or in an oven at 150-200°C for 10-30 minutes to remove any adsorbed moisture from the surface.

  • Allow the substrate to cool to room temperature in a desiccator before applying the adhesion promoter.

Protocol 2: Application of this compound by Spin Coating

Objective: To apply a uniform thin layer of the adhesion promoter onto the substrate.

Materials:

  • Cleaned and dehydrated substrate

  • This compound

  • Solvent (e.g., xylene, propylene glycol monomethyl ether acetate - PGMEA) (Optional, for dilution)

  • Spin coater

  • Hot plate

Procedure:

  • Center the cleaned and dehydrated substrate on the spin coater chuck.

  • Dispense a small amount of this compound onto the center of the substrate. A 1-5% solution in a suitable solvent can also be used for better control over the layer thickness.

  • Spin the substrate at 3000-5000 rpm for 30-60 seconds to spread the adhesion promoter evenly and evaporate the solvent.

  • Bake the substrate on a hot plate at 90-120°C for 1-2 minutes to promote the reaction between the adhesion promoter and the substrate surface.

  • Allow the substrate to cool to room temperature before applying the negative photoresist.

Protocol 3: Negative Photoresist Processing

Objective: To pattern the negative photoresist on the adhesion promoter-treated substrate.

Materials:

  • Substrate treated with this compound

  • Negative photoresist

  • Developer solution

  • Rinse solution (e.g., IPA)

  • Standard photolithography equipment (spin coater, hot plate, mask aligner/stepper)

Procedure:

  • Follow the manufacturer's instructions for the specific negative photoresist being used for spin coating, soft bake, exposure, post-exposure bake (if required), and development.

  • The presence of the adhesion promoter layer should not significantly alter the standard photoresist processing parameters. However, slight adjustments to exposure dose or development time may be necessary for process optimization.

Mandatory Visualizations

Adhesion_Promotion_Mechanism cluster_0 Substrate Surface cluster_1 Adhesion Promoter cluster_2 Modified Surface cluster_3 Photoresist Application Hydrophilic_Surface Hydrophilic Substrate (with -OH groups) Reaction Chemical Reaction Hydrophilic_Surface->Reaction Surface Treatment VMDZ 1,1,3,3-Tetramethyl- 1,3-divinyldisilazane VMDZ->Reaction Application Hydrophobic_Surface Hydrophobic Surface (with Silyl Ether Linkage and Vinyl Groups) Reaction->Hydrophobic_Surface Surface Modification Improved_Adhesion Improved Adhesion Hydrophobic_Surface->Improved_Adhesion Enhanced Wetting Negative_Photoresist Negative Photoresist Negative_Photoresist->Improved_Adhesion Coating

Caption: Mechanism of adhesion promotion by this compound.

Experimental_Workflow Start Start Substrate_Cleaning 1. Substrate Cleaning (Acetone, IPA, DI Water) Start->Substrate_Cleaning Dehydration_Bake 2. Dehydration Bake (150-200°C, 10-30 min) Substrate_Cleaning->Dehydration_Bake Adhesion_Promoter_Application 3. Adhesion Promoter Application (Spin Coat, 3000-5000 rpm, 30-60s) Dehydration_Bake->Adhesion_Promoter_Application Promoter_Bake 4. Promoter Bake (90-120°C, 1-2 min) Adhesion_Promoter_Application->Promoter_Bake Photoresist_Coating 5. Negative Photoresist Coating Promoter_Bake->Photoresist_Coating Soft_Bake 6. Soft Bake Photoresist_Coating->Soft_Bake Exposure 7. Exposure Soft_Bake->Exposure Post_Exposure_Bake 8. Post-Exposure Bake (if required) Exposure->Post_Exposure_Bake Development 9. Development Post_Exposure_Bake->Development End End Development->End

Caption: Experimental workflow for using the adhesion promoter with a negative photoresist.

References

Application Notes and Protocols for Silylation of Glass Surfaces with 1,1,3,3-Tetramethyl-1,3-divinyldisilazane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the surface modification of glass substrates using 1,1,3,3-Tetramethyl-1,3-divinyldisilazane (TMDVDS). Silylation with TMDVDS is a chemical process that covalently bonds vinyl-functionalized silane molecules to the glass surface, altering its properties from hydrophilic to hydrophobic and introducing reactive vinyl groups for further functionalization.

Introduction

Glass surfaces are characteristically hydrophilic due to the presence of silanol (Si-OH) groups.[1] The process of silylation modifies these surfaces by replacing the hydroxyl groups with organosilane moieties. This technique is pivotal in various fields such as biomedical engineering, microfluidics, and chromatography for controlling surface properties.[1] this compound is a silanizing agent that can be used to render glass surfaces hydrophobic and provide vinyl functional groups for subsequent chemical reactions.[2] This protocol outlines the necessary steps for substrate preparation, silylation, and post-treatment, ensuring a reproducible and effective surface modification.

Data Presentation

The efficacy of the silylation process is commonly evaluated by measuring the water contact angle. A higher contact angle is indicative of a more hydrophobic surface. The following table summarizes typical contact angle measurements before and after silylation with TMDVDS.

Surface Treatment StageTypical Water Contact Angle (°)
Uncleaned Glass Substrate20 - 40
Cleaned and Activated Glass Substrate< 10
After Silylation with TMDVDS70 - 90

Experimental Protocols

A comprehensive protocol for the silylation of glass surfaces with TMDVDS is detailed below. This process is divided into three critical stages: glass substrate preparation, the silylation reaction, and post-silylation cleaning.

Glass Substrate Preparation (Cleaning and Activation)

Proper cleaning and activation of the glass surface are crucial for uniform and effective silylation. This procedure aims to remove organic residues and expose the maximum number of silanol groups.

Materials:

  • Glass substrates (e.g., microscope slides)

  • Detergent solution

  • Acetone (reagent grade)

  • Methanol (reagent grade)[3]

  • Hydrochloric acid (HCl), concentrated[4]

  • Sulfuric acid (H₂SO₄), concentrated[4]

  • Deionized (DI) water

  • Beakers and slide holders

  • Ultrasonic bath

  • Oven

Procedure:

  • Initial Cleaning:

    • Submerge the glass substrates in a beaker containing a detergent solution.

    • Sonicate in an ultrasonic bath for 15 minutes to remove gross contaminants.

    • Rinse thoroughly with DI water.

  • Solvent Degreasing:

    • Immerse the slides in a beaker with acetone and sonicate for 10 minutes.[3]

    • Transfer the slides to a beaker with methanol and sonicate for another 10 minutes.[3]

    • Rinse thoroughly with DI water.

  • Acidic Activation:

    • Method A (Milder): Soak the slides in a 1:1 (v/v) solution of methanol and concentrated HCl for 30 minutes.[4][5]

    • Method B (Stronger): Immerse the slides in concentrated sulfuric acid for 30 minutes.[4][5]

    • Caution: Handle concentrated acids with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE).

  • Final Rinse and Drying:

    • Rinse the substrates extensively with DI water to remove all traces of acid.

    • Dry the slides in an oven at 110-120°C for at least 1 hour to remove adsorbed water.

    • Allow the slides to cool to room temperature in a desiccator before proceeding to the silylation step.

Silylation with this compound

This step involves the chemical reaction between the activated glass surface and TMDVDS. The reaction can be performed from either a solution or the vapor phase. The solution-phase method is described here.

Materials:

  • Cleaned and activated glass substrates

  • This compound (TMDVDS)

  • Anhydrous toluene (or another anhydrous aprotic solvent)

  • Reaction vessel with a moisture-free atmosphere (e.g., a desiccator or glove box)

  • Slide holder

Procedure:

  • Prepare a 1-5% (v/v) solution of TMDVDS in anhydrous toluene in a clean, dry reaction vessel.

  • Place the cleaned and activated glass substrates in a slide holder and immerse them in the TMDVDS solution.

  • Seal the reaction vessel and allow the reaction to proceed for 2-4 hours at room temperature. For a more robust coating, the reaction time can be extended or the temperature can be moderately increased (e.g., to 50-60°C).

  • Ensure the reaction is carried out in a moisture-free environment to prevent self-polymerization of the silane in the solution.

Post-Silylation Cleaning

This final step is necessary to remove any unreacted TMDVDS and by-products from the surface.

Materials:

  • Toluene (or the same solvent used for silylation)

  • Acetone

  • Deionized (DI) water

  • Beakers

  • Nitrogen gas stream

Procedure:

  • Remove the silylated glass substrates from the reaction solution.

  • Rinse the slides sequentially with toluene and then acetone to remove excess silane.

  • Rinse thoroughly with DI water.

  • Dry the slides under a gentle stream of nitrogen gas.

  • The silylated glass slides are now ready for use or further functionalization.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the logical flow of the experimental procedure and the chemical transformation occurring at the glass surface.

G cluster_prep Glass Substrate Preparation cluster_silylation Silylation cluster_post Post-Silylation Cleaning start Start: Uncleaned Glass Substrate detergent Detergent Wash & Sonication start->detergent di_rinse1 DI Water Rinse detergent->di_rinse1 acetone Acetone Wash & Sonication di_rinse1->acetone methanol Methanol Wash & Sonication acetone->methanol di_rinse2 DI Water Rinse methanol->di_rinse2 acid Acid Activation (HCl/H2SO4) di_rinse2->acid di_rinse3 DI Water Rinse acid->di_rinse3 dry Oven Drying (110-120°C) di_rinse3->dry cool Cooling in Desiccator dry->cool silylation_step Immerse in TMDVDS Solution (1-5% in Anhydrous Toluene) cool->silylation_step toluene_rinse Toluene Rinse silylation_step->toluene_rinse acetone_rinse Acetone Rinse toluene_rinse->acetone_rinse di_rinse4 DI Water Rinse acetone_rinse->di_rinse4 n2_dry Nitrogen Drying di_rinse4->n2_dry finish End: Silylated Glass Substrate n2_dry->finish

Caption: Experimental workflow for silylation of glass surfaces.

G cluster_reaction Surface Reaction glass Activated Glass Surface (-Si-OH groups) silylated_glass Silylated Glass Surface (-Si-O-SiMe2(CH=CH2)) glass->silylated_glass Reaction tmdvds This compound ((CH2=CH)Me2Si)2NH tmdvds->silylated_glass ammonia Ammonia (NH3) byproduct silylated_glass->ammonia Byproduct

References

Application Notes and Protocols for the Synthesis of Silicon Carbonitride (SiCN) Ceramics from 1,1,3,3-Tetramethyl-1,3-divinyldisilazane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Silicon carbonitride (SiCN) ceramics are a class of advanced materials known for their exceptional properties, including high-temperature stability, mechanical strength, and resistance to oxidation and chemical corrosion. A versatile route to producing SiCN is through the pyrolysis of preceramic polymers, a method known as Polymer-Derived Ceramics (PDCs). This approach offers advantages in processing complex shapes and controlling the final ceramic composition. 1,1,3,3-Tetramethyl-1,3-divinyldisilazane (VMS) is a promising liquid precursor for SiCN ceramics due to its molecular structure containing silicon, nitrogen, and vinyl groups, which are essential for forming a cross-linked preceramic polymer network.

These application notes provide a detailed overview and representative protocols for the synthesis of SiCN ceramics using VMS as the primary precursor. The process involves two main stages: the synthesis of a preceramic polymer from the VMS monomer via hydrosilylation, followed by the pyrolysis of this polymer to yield the final SiCN ceramic.

Properties of this compound (VMS)

A summary of the key physical and chemical properties of the VMS precursor is presented in the table below.

PropertyValue
Molecular Formula C₈H₁₉NSi₂
Molecular Weight 185.41 g/mol
Appearance Colorless liquid
Density 0.819 g/mL at 25 °C
Boiling Point 161-163 °C
Refractive Index 1.4405 at 20 °C
Flash Point 34 °C
CAS Number 7691-02-3

Experimental Protocols

The following protocols describe a representative two-step process for the synthesis of SiCN ceramics from VMS. It is important to note that these are generalized procedures adapted from related systems, as specific literature on VMS is limited. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques due to the moisture sensitivity of the reagents.

Protocol 1: Synthesis of a Preceramic Polysilazane via Hydrosilylation

This protocol details the synthesis of a preceramic polymer through the hydrosilylation reaction between this compound (VMS) and a cross-linking agent, 1,1,3,3-tetramethyldisilazane (TMDS).

Materials:

  • This compound (VMS)

  • 1,1,3,3-Tetramethyldisilazane (TMDS)

  • Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex in xylene, ~2% Pt)

  • Anhydrous toluene

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Schlenk line or glovebox

  • Syringes and cannulas

Procedure:

  • Under an inert atmosphere, equip a dry three-neck round-bottom flask with a reflux condenser and a magnetic stir bar.

  • Add this compound (VMS) and 1,1,3,3-tetramethyldisilazane (TMDS) to the flask in a 1:1 molar ratio.

  • Add anhydrous toluene to achieve a 50% (v/v) solution of the reactants.

  • Begin stirring the mixture at room temperature.

  • Add Karstedt's catalyst dropwise via syringe. A typical catalyst loading is 10-20 ppm of platinum relative to the total weight of the silazane reactants.

  • Heat the reaction mixture to 90-100 °C and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by the disappearance of the Si-H stretching band (around 2120 cm⁻¹) in the FTIR spectrum.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure to obtain the viscous preceramic polymer.

Characterization of the Preceramic Polymer:

  • FTIR Spectroscopy: To confirm the disappearance of Si-H and vinyl C=C bonds and the formation of new Si-C bonds.

  • NMR Spectroscopy (¹H, ¹³C, ²⁹Si): To elucidate the structure of the polymer.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of the polymer.

Protocol 2: Pyrolysis of the Preceramic Polymer to SiCN Ceramic

This protocol outlines the thermal conversion of the synthesized preceramic polymer into an amorphous SiCN ceramic.

Materials:

  • Synthesized preceramic polysilazane

  • Acetone (for washing)

Equipment:

  • Tube furnace with programmable temperature controller

  • Ceramic or quartz boats/crucibles

  • Inert gas supply (e.g., high-purity nitrogen or argon)

Procedure:

  • Place the preceramic polymer in a ceramic or quartz boat.

  • Position the boat in the center of the tube furnace.

  • Purge the furnace with a high-purity inert gas (nitrogen or argon) for at least 30 minutes to remove any residual air. Maintain a constant flow of the inert gas throughout the pyrolysis process.

  • Heat the furnace to 1000 °C at a heating rate of 5 °C/min.

  • Hold the temperature at 1000 °C for 2-4 hours to ensure complete ceramization.

  • Cool the furnace naturally to room temperature under the inert atmosphere.

  • The resulting black monolith is the amorphous SiCN ceramic.

Characterization of the SiCN Ceramic:

  • Thermogravimetric Analysis (TGA): To determine the ceramic yield of the precursor polymer.

  • X-ray Diffraction (XRD): To confirm the amorphous nature of the ceramic.

  • Elemental Analysis (C, H, N, O): To determine the elemental composition of the SiCN ceramic.

  • Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray Spectroscopy (EDS): To observe the microstructure and elemental distribution.

  • Density Measurement: Using Archimedes' principle or a helium pycnometer.

  • Nanoindentation: To measure the hardness and elastic modulus of the ceramic.

Quantitative Data

The following table summarizes representative quantitative data for SiCN ceramics derived from polysilazane precursors. The exact values for VMS-derived SiCN will depend on the specific synthesis and pyrolysis conditions.

ParameterTypical Value RangeNotes
Ceramic Yield 70-85%Determined by TGA of the preceramic polymer up to 1000 °C in N₂.[1]
Elemental Composition Si: 40-50 wt%C: 10-20 wt%N: 30-40 wt%O: < 2 wt%Varies with precursor chemistry and pyrolysis atmosphere.
Density 1.8 - 2.2 g/cm³For amorphous SiCN pyrolyzed at ~1000 °C.[1]
Hardness 15-25 GPaMeasured by nanoindentation.
Young's Modulus 150-200 GPaMeasured by nanoindentation.
Crystallization Temp. > 1400 °CAmorphous up to high temperatures, crystallizing into Si₃N₄ and SiC phases.[2]

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis of SiCN ceramics from VMS.

experimental_workflow precursor 1,1,3,3-Tetramethyl- 1,3-divinyldisilazane (VMS) + Cross-linker (TMDS) hydrosilylation Hydrosilylation (90-100 °C, 4-6 h) precursor->hydrosilylation catalyst Karstedt's Catalyst catalyst->hydrosilylation polymer Preceramic Polysilazane (Viscous Liquid) hydrosilylation->polymer pyrolysis Pyrolysis (1000 °C, 2-4 h in N₂) polymer->pyrolysis ceramic Amorphous SiCN Ceramic (Black Monolith) pyrolysis->ceramic characterization Characterization (XRD, SEM, EA, etc.) ceramic->characterization

Caption: Experimental workflow for SiCN synthesis.

logical_relationship cluster_precursor Precursor Stage cluster_synthesis Synthesis Stage cluster_conversion Conversion Stage cluster_product Final Product vms VMS Monomer (Liquid) polymerization Hydrosilylation (Cross-linking) vms->polymerization tmds TMDS Cross-linker (Liquid) tmds->polymerization preceramic_polymer Preceramic Polymer (Processable Solid/Liquid) polymerization->preceramic_polymer pyrolysis Pyrolysis (Thermal Decomposition) preceramic_polymer->pyrolysis sicn_ceramic SiCN Ceramic (Amorphous Solid) pyrolysis->sicn_ceramic

Caption: Logical relationship of synthesis stages.

References

The Role of 1,1,3,3-Tetramethyl-1,3-divinyldisilazane in Hydrosilylation Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,3,3-Tetramethyl-1,3-divinyldisilazane (VMMD) is a versatile organosilicon compound that plays a crucial role as a monomer in hydrosilylation reactions. Its primary application lies in the synthesis of polysilazanes, which are important precursors for advanced ceramic materials. The vinyl groups at the 1 and 3 positions of the disilazane backbone provide reactive sites for the addition of silicon-hydrogen (Si-H) bonds, a reaction catalyzed by transition metal complexes, most notably platinum-based catalysts like Karstedt's catalyst. This process, known as hydrosilylation polymerization or polyaddition, allows for the creation of polymers with alternating silicon-nitrogen and silicon-carbon bonds in their backbone. These resulting polysilazanes can be subsequently transformed into high-performance silicon carbonitride (SiCN) ceramics through pyrolysis.

Principle of Hydrosilylation with this compound

The fundamental role of this compound in hydrosilylation is to act as a difunctional monomer. Each of its two vinyl groups can react with a Si-H group from a hydrosilane or a polyhydrosiloxane. When reacted with a molecule containing at least two Si-H groups, such as 1,1,3,3-tetramethyldisilazane, a polymerization reaction occurs, leading to the formation of long-chain polymers or macrocycles.

The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism. This catalytic cycle involves the oxidative addition of the Si-H bond to the platinum(0) catalyst, followed by the coordination of the vinyl group of the disilazane. Subsequent migratory insertion of the vinyl group into the platinum-hydride bond and reductive elimination of the final product regenerates the platinum(0) catalyst, allowing the cycle to continue.

Applications

The primary application of hydrosilylation reactions involving this compound is in the field of materials science, specifically for the synthesis of:

  • Preceramic Polymers: The resulting polysilazanes are valuable preceramic polymers. Upon pyrolysis at high temperatures in an inert atmosphere, they undergo a transformation to form amorphous or crystalline silicon carbonitride (SiCN) ceramics.[1][2][3] These ceramics exhibit exceptional properties, including high thermal stability, chemical inertness, and mechanical strength, making them suitable for applications in aerospace, electronics, and high-temperature structural components.[4][5]

  • Macrocyclic Compounds: The reaction between this compound and 1,1,3,3-tetramethyldisilazane can lead to the formation of large macrocyclic silazanes.[2] These cyclic compounds can serve as building blocks for more complex supramolecular structures or as modifiers for other polymer systems.

  • Silicone Network Modification: While less common than its role as a primary monomer, the vinyl functionality allows for its potential use as a crosslinking agent or a modifier in silicone elastomer formulations, although this application is more prominent for its disiloxane analogue.

Quantitative Data Summary

The following table summarizes the typical reaction conditions and outcomes for the hydrosilylation of this compound with 1,1,3,3-tetramethyldisilazane. It is important to note that specific results can vary based on the precise experimental setup and purity of reactants.

Reactant AReactant BCatalystTemperature (°C)Product TypeReference
This compound1,1,3,3-TetramethyldisilazaneKarstedt's Catalyst90Macrocycles[2]

Experimental Protocols

Protocol 1: Synthesis of Macrocyclic Polysilazanes via Hydrosilylation

This protocol describes a general procedure for the platinum-catalyzed hydrosilylation polyaddition of this compound with 1,1,3,3-tetramethyldisilazane.

Materials:

  • This compound (VMMD), purified by distillation

  • 1,1,3,3-Tetramethyldisilazane, purified by distillation

  • Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex solution, e.g., in xylene)

  • Anhydrous toluene (or other suitable inert solvent)

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and heating mantle with temperature control

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • Preparation of the Reaction Vessel: A Schlenk flask equipped with a magnetic stir bar is dried in an oven and then cooled under a stream of inert gas (nitrogen or argon).

  • Addition of Reactants: Under a positive pressure of inert gas, equimolar amounts of this compound and 1,1,3,3-tetramethyldisilazane are added to the Schlenk flask using a syringe. Anhydrous toluene is added to achieve a desired monomer concentration (e.g., 1 M).

  • Addition of Catalyst: Karstedt's catalyst solution is added via syringe. The typical catalyst loading ranges from 10 to 100 ppm of platinum relative to the total weight of the monomers.

  • Reaction: The reaction mixture is heated to 90°C with vigorous stirring. The progress of the reaction can be monitored by FT-IR spectroscopy by observing the disappearance of the Si-H stretching band (around 2100-2200 cm⁻¹) and the vinyl C-H stretching band.

  • Work-up: After the reaction is complete (typically after several hours, as determined by spectroscopic monitoring), the solvent is removed under reduced pressure to yield the crude product.

  • Characterization: The resulting product, a mixture of macrocyclic polysilazanes, can be characterized by Gel Permeation Chromatography (GPC) to determine the molecular weight distribution, and by ¹H NMR, ¹³C NMR, and ²⁹Si NMR spectroscopy to confirm the structure.

Visualizations

Hydrosilylation_Mechanism cluster_catalyst Catalyst Activation cluster_cycle Catalytic Cycle (Chalk-Harrod) Pt(0)_precursor Pt(0) Precursor (Karstedt's Catalyst) Active_Pt(0) Active Pt(0) Species Pt(0)_precursor->Active_Pt(0) Oxidative_Addition Oxidative Addition of R3Si-H Active_Pt(0)->Oxidative_Addition R3Si-H Vinyl_Coordination Vinyl Coordination of VMMD Oxidative_Addition->Vinyl_Coordination VMMD Migratory_Insertion Migratory Insertion Vinyl_Coordination->Migratory_Insertion Reductive_Elimination Reductive Elimination Migratory_Insertion->Reductive_Elimination Reductive_Elimination->Active_Pt(0) Product

Caption: General mechanism of platinum-catalyzed hydrosilylation.

Experimental_Workflow Start Start Prepare_Inert_Atmosphere Prepare Schlenk Flask under Inert Atmosphere Start->Prepare_Inert_Atmosphere Add_Reactants Add VMMD and Hydrosilane in Anhydrous Solvent Prepare_Inert_Atmosphere->Add_Reactants Add_Catalyst Add Karstedt's Catalyst Add_Reactants->Add_Catalyst Heat_and_Stir Heat to 90°C and Stir Add_Catalyst->Heat_and_Stir Monitor_Reaction Monitor by FT-IR (disappearance of Si-H) Heat_and_Stir->Monitor_Reaction Remove_Solvent Remove Solvent (in vacuo) Monitor_Reaction->Remove_Solvent Characterize_Product Characterize Product (NMR, GPC) Remove_Solvent->Characterize_Product End End Characterize_Product->End

Caption: Experimental workflow for hydrosilylation polymerization.

Logical_Relationship cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products VMMD 1,1,3,3-Tetramethyl- 1,3-divinyldisilazane Polysilazane Polysilazane (Macrocycles/Linear Polymer) VMMD->Polysilazane Hydrosilane Hydrosilane (e.g., 1,1,3,3-Tetramethyl- disilazane) Hydrosilane->Polysilazane Catalyst Platinum Catalyst (e.g., Karstedt's) Catalyst->Polysilazane Catalyzes Temperature Temperature (e.g., 90°C) Temperature->Polysilazane Influences Rate Ceramic Silicon Carbonitride (SiCN) Ceramic Polysilazane->Ceramic Pyrolysis

Caption: Relationship between reactants, conditions, and products.

References

Application Notes and Protocols for the Preparation of Vinyl Silicone Resins Using 1,1,3,3-Tetramethyl-1,3-divinyldisilazane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of vinyl silicone resins utilizing 1,1,3,3-Tetramethyl-1,3-divinyldisilazane as a key vinyl-functional monomer. The methodologies outlined below are based on co-hydrolysis and condensation reactions, which are established techniques for the preparation of functionalized silicone resins.

Introduction

This compound (TMVDS) is a valuable precursor for incorporating vinyl functionalities into a polysiloxane network. The vinyl groups serve as reactive sites for subsequent crosslinking reactions, such as hydrosilylation, which is crucial for the curing of silicone elastomers and resins. The Si-N bond in the disilazane is readily hydrolyzed to form silanols, which then undergo condensation to build the siloxane backbone of the resin. This reactivity makes TMVDS a versatile building block for custom-synthesizing vinyl silicone resins with desired properties.

Vinyl silicone resins are widely used in various high-performance applications, including as reinforcing agents in silicone rubber, components in LED encapsulants, and as materials for coatings and sealants.[1] The incorporation of TMVDS can enhance the mechanical properties, such as tear strength and hardness, of the final silicone products.[1]

Experimental Protocols

This section details a protocol for the preparation of a methyl vinyl MQ silicone resin via the co-hydrolysis of various silane precursors, including a vinyl-functional siloxane derived from this compound.

Protocol 1: Preparation of Methyl Vinyl MQ Silicone Resin via Co-hydrolysis

This protocol is adapted from a method for preparing a methyl vinyl MQ resin for LED encapsulation reinforcement.[2] It involves the acid-catalyzed hydrolysis of a silicate source in the presence of vinyl and phenyl functionalized disiloxanes, followed by end-capping with hexamethyldisiloxane.

Materials:

  • Concentrated Hydrochloric Acid (36.5 wt%)

  • Water Glass (Sodium Silicate solution, e.g., 10% solid content)

  • 1,3-Divinyl-1,1,3,3-tetramethyldisiloxane (hydrolysis product of TMVDS)

  • 1,3-Dimethyl-1,1,3,3-tetraphenyldisiloxane

  • Absolute Ethanol

  • Hexamethyldisiloxane

  • Anhydrous Calcium Chloride

Equipment:

  • 250 mL three-neck round-bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 250 mL dry three-neck flask, add 20 mL of concentrated hydrochloric acid (36.5 wt%).

  • While stirring rapidly at 50°C, add 60 g of water glass (10% solid content, modulus 1.35). Hydrolyze for 50 seconds.

  • Prepare a mixture of 5.1 g of 1,3-Divinyl-1,1,3,3-tetramethyldisiloxane, 18.9 g of 1,3-Dimethyl-1,1,3,3-tetraphenyldisiloxane, and 25 g of absolute ethanol.

  • Add the mixture from step 3 to the reaction flask.

  • After reacting for 80 minutes, add 50 mL of hexamethyldisiloxane.

  • Increase the temperature to 70°C and reflux for 2 hours.

  • Stop the reaction and allow the mixture to stand and separate into layers.

  • Collect the upper oil layer and wash it with deionized water until neutral.

  • Dry the oil layer with anhydrous calcium chloride until it is clear and transparent.

  • Recover the majority of the hexamethyldisiloxane by distillation at 145°C under normal pressure.

  • Remove any remaining low-boiling components by vacuum distillation at 145°C and -0.096 MPa to yield the final clear and transparent MQ resin.

Expected Yield and Properties:

Based on the cited patent, this procedure is expected to yield approximately 15.5 g of a clear and transparent MQ resin.[2] The resulting resin was reported to have a refractive index (nD25) of 1.4800 and a number average molecular weight of 0.28 x 104 as measured by GPC.[2]

Data Presentation

The following table summarizes the quantitative data from the experimental protocol.

ParameterValueReference
Reactants
Concentrated HCl (36.5 wt%)20 mL[2]
Water Glass (10% solid content)60 g[2]
1,3-Divinyl-1,1,3,3-tetramethyldisiloxane5.1 g[2]
1,3-Dimethyl-1,1,3,3-tetraphenyldisiloxane18.9 g[2]
Absolute Ethanol25 g[2]
Hexamethyldisiloxane50 mL[2]
Reaction Conditions
Initial Hydrolysis Temperature50°C[2]
Initial Hydrolysis Time50 s[2]
Co-hydrolysis Time80 min[2]
Reflux Temperature70°C[2]
Reflux Time2 h[2]
Product Properties
Yield15.5 g[2]
AppearanceClear and Transparent[2]
Refractive Index (nD25)1.4800[2]
Number Average Molecular Weight (Mn)2,800 g/mol [2]

Visualizations

The following diagrams illustrate the logical workflow of the synthesis process.

experimental_workflow start_end start_end process process input input output output condition condition start Start hydrolysis Initial Hydrolysis of Water Glass start->hydrolysis Conc. HCl, 50°C add_siloxanes Add Siloxane Mixture: - Divinyldisiloxane - Diphenyldisiloxane - Ethanol hydrolysis->add_siloxanes after 50s co_hydrolysis Co-hydrolysis add_siloxanes->co_hydrolysis 80 min add_hmds Add Hexamethyldisiloxane (End-capping agent) co_hydrolysis->add_hmds reflux Reflux add_hmds->reflux 70°C, 2h separation Phase Separation reflux->separation washing Wash Oil Layer separation->washing drying Dry with CaCl2 washing->drying distillation1 Solvent Recovery (Distillation) drying->distillation1 distillation2 Vacuum Distillation (Remove Low Boilers) distillation1->distillation2 end Final MQ Resin distillation2->end logical_relationship precursor precursor intermediate intermediate process process product product tmvds This compound hydrolysis Hydrolysis tmvds->hydrolysis divinyldisiloxane 1,3-Divinyl-1,1,3,3- tetramethyldisiloxane hydrolysis->divinyldisiloxane co_hydrolysis Co-hydrolysis & Condensation divinyldisiloxane->co_hydrolysis silicate Silicate Source (e.g., Water Glass) silicate->co_hydrolysis resin Vinyl Silicone Resin co_hydrolysis->resin phenyl_siloxane Phenyl Siloxane phenyl_siloxane->co_hydrolysis end_capper End-capping Agent (e.g., Hexamethyldisiloxane) end_capper->co_hydrolysis

References

Troubleshooting & Optimization

How to prevent premature curing with 1,1,3,3-Tetramethyl-1,3-divinyldisilazane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing premature curing when using 1,1,3,3-Tetramethyl-1,3-divinyldisilazane (TMDS) in their formulations. Premature curing, in the context of TMDS, typically refers to the unintended, early onset of the hydrosilylation reaction in platinum-catalyzed silicone systems, where TMDS acts as a reactive vinyl-functional component.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, leading to premature curing.

Issue: Shortened Pot Life or Gel Time

Symptoms:

  • The formulation begins to thicken and gel significantly faster than specified in the product datasheet.

  • There is insufficient working time to properly mix, degas, and apply the material.

Possible Causes and Solutions:

CauseSolution
Elevated Ambient Temperature The rate of the hydrosilylation reaction is highly dependent on temperature. A higher room temperature will shorten the pot life.[1][2] Solution: Work in a temperature-controlled environment, ideally between 18-20°C (65-68°F).[1] If possible, briefly refrigerate the unmixed components before use, ensuring no condensation forms on the containers upon removal.[1]
Contamination of Components Contaminants can act as unintended catalysts or interfere with inhibitors. Solution: Ensure all mixing equipment (spatulas, containers, etc.) is scrupulously clean and dry. Use dedicated equipment for each component of the formulation. Avoid contact with materials known to affect platinum catalysts, such as sulfur, tin, amines, and certain rubbers.[3][4][5]
Incorrect Inhibitor Concentration An insufficient amount of inhibitor will not effectively retard the platinum catalyst at room temperature. Solution: Carefully verify the concentration of the inhibitor in your formulation. If you are developing a new formulation, you may need to experimentally determine the optimal inhibitor concentration.
Shear Heating During Mixing High-shear mixing can generate localized heat, accelerating the curing reaction. Solution: Use low-shear mixing techniques. If using mechanical mixers, reduce the mixing speed and duration.
Issue: Inconsistent Curing Within a Batch

Symptoms:

  • Some parts of the formulation cure rapidly while others remain liquid.

  • Gels or solid particles are found within the liquid formulation before curing is initiated.

Possible Causes and Solutions:

CauseSolution
Poor Dispersion of Inhibitor or Catalyst If the inhibitor or catalyst is not uniformly distributed, you may have localized areas of high reactivity. Solution: Ensure thorough but gentle mixing of all components. For two-part systems, ensure Part A and Part B are homogeneously blended.
Localized Contamination A contaminant introduced from a specific source (e.g., a dirty spatula) can cause localized premature curing. Solution: Follow strict cleaning protocols for all equipment. When dispensing materials, use clean tools for each component.
"Hot Spots" in the Formulation If a component was exposed to heat and not allowed to return to ambient temperature before mixing, it can create localized areas of accelerated reaction. Solution: Ensure all components are at a stable, uniform temperature before mixing.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism that causes "premature curing" with this compound?

A1: this compound contains reactive vinyl groups. In the presence of a platinum catalyst and a hydride-functional crosslinker (a silicon-hydride compound), it undergoes a hydrosilylation reaction, which is the basis for the curing of many addition-cure silicone elastomers and resins.[6][7] Premature curing is the initiation of this reaction before it is intended, often due to factors like excessive heat or contamination.

Q2: How do inhibitors work to prevent premature curing?

A2: Inhibitors are compounds that temporarily and reversibly bind to the platinum catalyst, preventing it from initiating the hydrosilylation reaction at room temperature.[8] This provides a workable "pot life." When the formulation is heated, the inhibitor is released from the catalyst, allowing the curing reaction to proceed. Common inhibitors include certain alkynyl alcohols (like 1-ethynyl-1-cyclohexanol), maleates, and fumarates.[9]

Q3: What are common contaminants that can accelerate curing or interfere with inhibitors?

A3: While many contaminants are known to inhibit or "poison" the catalyst (preventing cure), some can potentially interfere with the controlled inhibition, leading to premature reaction. It is crucial to avoid contact with:

  • Tin compounds: Found in condensation-cure silicones.[5]

  • Sulfur compounds: Present in natural rubber, latex, and some oils.[3][4]

  • Amines and amides: Can interact with the catalyst.[3][4]

  • Organometallic compounds: Can have unpredictable catalytic effects.

Q4: How should this compound and other reactive components be stored?

A4: Store TMDS and other vinyl-functional silicones in a cool, dry, and well-ventilated place, away from direct sunlight and sources of heat or ignition.[10][11][12] Keep containers tightly sealed to prevent contamination and exposure to moisture. It is also good practice to store the platinum catalyst, the vinyl-functional component (containing TMDS), and the hydride crosslinker separately until they are ready to be formulated.

Q5: Can premature curing be initiated by light?

A5: Yes, some platinum catalysts are designed to be photo-activated.[13][14] If you are using a standard thermally activated system, exposure to strong UV light is generally not a primary cause of premature curing, but it is good practice to store components in opaque containers. If you are intentionally using a photo-initiated system, premature curing can occur if the material is exposed to the activating wavelength of light before the intended time.

Experimental Protocols

Protocol 1: Screening for Contaminant-Induced Premature Curing

Objective: To determine if a specific material (e.g., a new mixing container, a substrate) is causing premature curing.

Methodology:

  • Prepare a small, controlled batch of your standard formulation in a known, inert container (e.g., a clean glass vial).

  • In a separate, identical container, prepare another small batch of the formulation, but this time, introduce the material to be tested. For a solid material, place a small piece in the formulation. For a liquid, add a trace amount.

  • Simultaneously, prepare a third sample in a container made of the new material you are testing.

  • Observe all three samples at room temperature. Monitor for any signs of gelation or increased viscosity.

  • Compare the pot life of the test samples to the control sample. A significantly shorter pot life in the test samples indicates that the material is causing premature curing.

Protocol 2: Determining Optimal Inhibitor Concentration

Objective: To find the ideal concentration of an inhibitor to achieve a desired pot life for a new formulation.

Methodology:

  • Prepare a series of small, identical batches of your formulation, excluding the inhibitor.

  • To each batch, add a different, precisely measured concentration of the inhibitor. It is advisable to create a concentration gradient (e.g., 0.05%, 0.1%, 0.15%, 0.2% by weight).

  • After mixing, start a stopwatch for each sample.

  • Periodically test the viscosity of each sample with a clean spatula. The point at which the formulation is no longer easily pourable or workable is considered the end of its pot life.

  • Record the pot life for each inhibitor concentration.

  • Plot the pot life as a function of inhibitor concentration to determine the amount needed to achieve your target working time.

  • Optionally, cure the samples at the intended curing temperature to ensure that the chosen inhibitor concentration does not excessively prolong the final cure time.

Visualizations

Hydrosilylation_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product TMDS Vinyl-Functional Silazane (e.g., TMDS) Cured_Silicone Cured Silicone Network (Si-C Bond Formation) TMDS->Cured_Silicone Hydrosilylation Hydride Si-H Crosslinker Hydride->Cured_Silicone Pt_Catalyst Platinum Catalyst Pt_Catalyst->Cured_Silicone Catalyzes Reaction

Caption: Platinum-catalyzed hydrosilylation curing mechanism.

Premature_Curing_Causes cluster_causes Primary Causes cluster_heat Heat Sources cluster_contaminants Contaminant Types cluster_formulation Formulation Issues PrematureCuring Premature Curing Heat Excessive Heat Heat->PrematureCuring Contamination Contamination Contamination->PrematureCuring Formulation Incorrect Formulation Formulation->PrematureCuring Ambient High Ambient Temp. Ambient->Heat Mixing Shear Heating Mixing->Heat UnintendedCatalysts Unintended Catalysts UnintendedCatalysts->Contamination InhibitorInterference Inhibitor Interference InhibitorInterference->Contamination LowInhibitor Insufficient Inhibitor LowInhibitor->Formulation PoorDispersion Poor Dispersion PoorDispersion->Formulation

Caption: Logical relationships of premature curing causes.

Troubleshooting_Workflow Start Start: Premature Curing Observed CheckTemp Check Ambient Temperature Start->CheckTemp ControlTemp Action: Control Temperature (18-20°C) CheckTemp->ControlTemp High ReviewHandling Review Handling & Cleaning Procedures CheckTemp->ReviewHandling Normal ProblemSolved Problem Resolved ControlTemp->ProblemSolved CleanEquip Action: Use Clean, Dedicated Equipment ReviewHandling->CleanEquip Inadequate VerifyFormulation Verify Formulation (e.g., Inhibitor Conc.) ReviewHandling->VerifyFormulation Adequate CleanEquip->ProblemSolved AdjustFormulation Action: Adjust Inhibitor Concentration VerifyFormulation->AdjustFormulation Incorrect VerifyFormulation->ProblemSolved Correct AdjustFormulation->ProblemSolved

Caption: Experimental workflow for troubleshooting.

References

Technical Support Center: Enhancing Silicone Rubber Tear Strength with 1,1,3,3-Tetramethyl-1,3-divinyldisilazane (VMS)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1,1,3,3-Tetramethyl-1,3-divinyldisilazane (VMS) to improve the tear strength of silicone rubber.

Troubleshooting Guide

This guide addresses common issues encountered during the formulation and testing of high-tear-strength silicone rubber incorporating VMS.

Question: Why is the tear strength of my silicone rubber not improving, or even decreasing, after adding VMS?

Answer:

Several factors could be contributing to this issue:

  • Improper VMS Incorporation: VMS is most effective as a surface treatment for fillers like fumed silica, rather than being added directly to the silicone matrix as a liquid. Its primary role is to make the silica surface hydrophobic, improving its dispersion and interaction with the silicone polymer. If not properly bonded to the filler, it may not provide the desired reinforcement.

  • Incorrect VMS Concentration: There is an optimal concentration of VMS for treating the silica surface.

    • Insufficient VMS: Not enough VMS will leave hydrophilic silanol groups on the silica surface exposed, leading to filler agglomeration and poor interaction with the silicone matrix. This creates weak points in the elastomer.

    • Excess VMS: An excess of VMS might lead to a weaker bond between the filler and the polymer matrix or interfere with the crosslinking of the silicone rubber itself, both of which can negatively impact tear strength.

  • Poor Filler Dispersion: Even with VMS treatment, the modified silica must be thoroughly dispersed in the silicone pre-polymer. Inadequate mixing will result in clumps of filler that act as stress concentration points, reducing tear strength.

  • Cure Inhibition: If you are using a platinum-cured silicone system, be aware that they are susceptible to inhibition by various compounds, which can prevent the rubber from curing properly and drastically reduce its mechanical properties. While VMS itself is not a typical inhibitor, contaminants from other chemicals, improperly cleaned mixing equipment, or even certain 3D-printed molds can poison the platinum catalyst.[1][2][3]

Question: My silicone rubber mixture has become lumpy and difficult to process after adding VMS-treated silica. What is the cause?

Answer:

This issue, often referred to as "crepe hardening," is typically due to the interaction between the filler and the polymer before curing. The hydroxyl groups on the surface of fumed silica can form hydrogen bonds with the oxygen atoms in the silicone polymer chains, leading to a structured, hardened compound.[4]

  • Inadequate Surface Treatment: If the silica is not sufficiently treated with VMS, there will be an abundance of free silanol groups, exacerbating this effect.

  • Solution: Ensure your silica is properly and evenly treated with VMS. The addition of a structural control agent, such as hydroxyl silicone oil or hexamethyldisilazane, can also help to control this pre-curing structuring.[5]

Question: The cured silicone rubber is sticky or has uncured patches. How can I resolve this?

Answer:

This is a classic sign of cure inhibition, particularly in platinum-cured systems.[3][6]

  • Identify the Contaminant: Common inhibitors include sulfur-containing compounds (found in some clays and latex gloves), tin compounds (from condensation-cure silicones), amines, and certain plasticizers.[1]

  • Prevention:

    • Use dedicated mixing equipment for platinum-cured silicones that has not been in contact with potential inhibitors.

    • Ensure any models or molds are made from compatible materials. If using a potentially inhibitory material, a barrier coat may be necessary.

    • Always perform a small-scale test cure on a new material or surface to check for compatibility before committing to a large batch.[7]

Question: There is a significant batch-to-batch variation in the tear strength of my silicone rubber. What could be the reason?

Answer:

Consistency is key in elastomer formulation. Variations can arise from:

  • Inconsistent Mixing: The time, speed, and thoroughness of mixing both the VMS with the silica and the treated silica with the silicone rubber must be standardized. Inadequate mixing is a common cause of inconsistent properties.[8]

  • Variable Curing Conditions: The temperature and duration of the curing process must be precisely controlled. Inconsistent curing can lead to different crosslink densities, which directly affects tear strength.[8]

  • Moisture Contamination: Moisture can interfere with the surface treatment of silica and the curing process. Ensure all components are dry and stored in sealed containers.

  • Raw Material Variation: Ensure the quality and properties of your base silicone polymer, filler, and VMS are consistent between batches.

Frequently Asked Questions (FAQs)

What is the primary role of this compound (VMS) in silicone rubber?

VMS primarily functions as a surface modifying agent, or coupling agent, for inorganic fillers like fumed silica. The silazane part of the VMS molecule reacts with the silanol (Si-OH) groups on the surface of the silica particles. This reaction replaces the hydrophilic hydroxyl groups with hydrophobic vinyl-functional groups. This surface modification leads to:

  • Improved Filler Dispersion: The hydrophobic surface of the treated silica is more compatible with the non-polar silicone polymer, preventing the filler particles from clumping together (agglomerating).[9]

  • Enhanced Filler-Polymer Interaction: The vinyl groups on the surface of the silica can co-react with the silicone polymer during the curing process, creating a strong covalent bond between the filler and the polymer matrix. This strong interfacial adhesion is crucial for effective stress transfer and, consequently, higher tear strength.

Data Presentation

Table 1: Mechanical Properties of a Low-Modulus, High-Tear-Strength Silicone Rubber Formulation [5]

PropertyExample 1Example 2Example 3Example 4Example 5
Shore A Hardness2027252524
Tensile Strength (MPa)2.92.82.42.72.7
Elongation at Break (%)9608501015900960
Tear Strength (kN/m) 15.8 13.5 18.9 23.2 17.6
100% Stress (MPa)0.390.370.280.350.31

Table 2: Typical Properties of High-Tear-Strength Silicone Rubber [10]

PropertyValue
AppearanceTranslucent (can be pigmented)
Tear Strength 39 - 45 N/mm (or kN/m)
Density~1.15 g/cm³
Hardness52 - 72 Shore A
Tensile Strength10.0 - 11.0 g/cm³
Elongation at Break570% - 660%
Operating Temperature-55°C to 180°C

Experimental Protocols

1. Protocol for Surface Treatment of Fumed Silica with VMS

This protocol is a general guideline for the in-situ surface modification of fumed silica.

Materials:

  • Fumed Silica (e.g., specific surface area of 100-400 m²/g)[5]

  • This compound (VMS)

  • Base Silicone Polymer (e.g., vinyl-terminated polydimethylsiloxane)

  • Kneading machine or high-shear mixer

  • Vacuum oven

Procedure:

  • Pre-mixing: Add the base silicone polymer to the kneading machine.

  • VMS and Water Addition: Add a controlled amount of deionized water and VMS to the polymer and mix thoroughly. The water facilitates the reaction of VMS with the silica surface.

  • Silica Incorporation: Gradually add the fumed silica to the mixture in small portions, ensuring it is well incorporated after each addition.

  • Heating and Mixing: Once all the silica is added, increase the temperature of the mixer to approximately 60°C and continue mixing for about one hour under a nitrogen flow.

  • Volatile Removal: Increase the temperature further to 160°C and apply a vacuum to remove ammonia (a byproduct of the reaction) and any other volatile components.

  • Cooling: Once the volatiles are removed, cool the resulting masterbatch to room temperature. This masterbatch of VMS-treated silica within the silicone polymer is now ready for the final formulation with a crosslinking agent and catalyst.

2. Protocol for Tear Strength Testing (based on ASTM D624) [11][12]

Equipment:

  • Universal Testing Machine (UTM) with a suitable load cell

  • Tensile grips

  • Die for cutting test specimens (Type B and C are common)

  • Thickness gauge

Procedure:

  • Specimen Preparation:

    • Prepare flat sheets of the cured silicone rubber with a uniform thickness.

    • Use a die to cut at least five test specimens from the sheet. Ensure the cuts are clean and free of nicks.

    • Measure the thickness of each specimen at the point of tearing.

  • Testing:

    • Set the grip separation speed on the UTM to 500 mm/min (20 in/min).

    • Securely clamp the specimen in the tensile grips, ensuring it is aligned and not under tension before the test begins.

    • Start the test, and the UTM will pull the specimen at a constant speed until it ruptures.

  • Data Analysis:

    • Record the maximum force (in Newtons or pounds-force) reached during the test.

    • Calculate the tear strength using the formula: Tear Strength = Maximum Force / Thickness

    • The result is typically expressed in kN/m or N/mm.

    • Calculate the average and standard deviation of the tear strength for all tested specimens.

Visualizations

Caption: Reaction of VMS with silanol groups on the silica surface.

Experimental_Workflow cluster_Materials Raw Materials cluster_Process Processing Steps cluster_Testing Quality Control SiliconePolymer Silicone Polymer SurfaceTreatment 1. Surface Treatment (Silica + VMS in Polymer) SiliconePolymer->SurfaceTreatment FumedSilica Fumed Silica FumedSilica->SurfaceTreatment VMS VMS VMS->SurfaceTreatment Crosslinker Crosslinker Mixing 2. Compounding (Add Crosslinker & Catalyst) Crosslinker->Mixing Catalyst Catalyst Catalyst->Mixing SurfaceTreatment->Mixing Molding 3. Molding Mixing->Molding Curing 4. Curing (Heat Application) Molding->Curing SpecimenPrep 5. Specimen Preparation (ASTM D624 Die) Curing->SpecimenPrep TearTest 6. Tear Strength Test (UTM) SpecimenPrep->TearTest FinalProduct High-Tear-Strength Silicone Rubber TearTest->FinalProduct

Caption: Workflow for producing and testing high-tear-strength silicone rubber.

References

Safe handling and storage procedures for 1,1,3,3-Tetramethyl-1,3-divinyldisilazane to avoid moisture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for the safe handling and storage of 1,1,3,3-Tetramethyl-1,3-divinyldisilazane, with a primary focus on preventing moisture contamination.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound, particularly those related to moisture exposure.

IssuePossible CauseRecommended Action
Product appears cloudy or contains solid precipitates. Moisture contamination leading to hydrolysis.Do not use the product. Dispose of it according to your institution's hazardous waste guidelines. Review your handling and storage procedures to identify the source of moisture ingress.
Inconsistent reaction results or low yield. Partial hydrolysis of the reagent due to gradual moisture exposure.Use a fresh, unopened bottle of the reagent for critical applications. Consider employing stricter inert atmosphere techniques, such as working in a glovebox.[1][2]
Pressure buildup inside the storage bottle. Reaction with moisture generating gaseous byproducts.Handle the bottle with extreme caution in a well-ventilated fume hood.[1] Do not attempt to open a bulging container. Contact your institution's environmental health and safety office for guidance on disposal.
Difficulty in withdrawing the liquid with a syringe. Formation of solid hydrolysis products clogging the needle or septum.Use a fresh, dry needle for each aliquot. If using a septum-sealed bottle, ensure the septum has not been punctured excessively, which can create a pathway for moisture. Consider using a cannula for larger volume transfers under an inert atmosphere.

Frequently Asked Questions (FAQs)

Q1: How should this compound be stored to prevent moisture contamination?

A1: It is critical to store this compound in a cool, dry, and well-ventilated area, away from sources of ignition.[3][4] The container must be kept tightly closed.[3] For optimal protection, storage in a desiccator or under an inert atmosphere (e.g., nitrogen or argon) is recommended.[1][5]

Q2: What are the signs of moisture contamination in this compound?

A2: Visual indicators of moisture contamination include a cloudy appearance, the formation of solid precipitates, or pressure buildup within the container. Inconsistent experimental results can also be a sign of reagent degradation due to moisture.

Q3: What personal protective equipment (PPE) should be worn when handling this compound?

A3: Always handle this compound in a well-ventilated fume hood.[1] Wear appropriate PPE, including safety goggles, flame-resistant gloves, and a lab coat.[1][3]

Q4: How should I properly transfer this compound from its original container?

A4: To minimize exposure to atmospheric moisture, use of inert atmosphere techniques such as a glovebox or Schlenk line is ideal.[1][2] If these are not available, use a dry syringe or cannula to withdraw the liquid through a septum-sealed cap while maintaining a positive pressure of an inert gas like nitrogen or argon inside the bottle.

Q5: What is the recommended procedure for disposing of this compound that may have been contaminated with moisture?

A5: Contaminated or unwanted this compound should be disposed of as hazardous waste in accordance with local, state, and federal regulations.[1] Do not attempt to quench the material with water. Contact your institution's environmental health and safety department for specific disposal procedures.

Quantitative Data Summary

PropertyValueSource
Boiling Point 160-161 °C[5]
Flash Point 34 °C[5]
Density 0.819 g/mL[5]
Hydrolytic Sensitivity Reacts slowly with moisture/water[5]

Experimental Workflow for Handling Moisture-Sensitive Reagents

experimental_workflow Workflow for Handling Moisture-Sensitive Reagents cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Cleanup prep_area Designate and Prepare Work Area dry_glass Ensure All Glassware is Dry prep_area->dry_glass prep_inert Prepare Inert Gas Source dry_glass->prep_inert equilibrate Allow Reagent to Reach Room Temperature prep_inert->equilibrate Proceed to Handling purge Purge Container with Inert Gas equilibrate->purge transfer Transfer Reagent via Syringe/Cannula purge->transfer seal Seal Reaction Vessel Under Inert Atmosphere transfer->seal quench Quench Residual Reagent (if necessary) transfer->quench store_reagent Store Reagent Bottle Under Inert Gas seal->store_reagent After Use dispose Dispose of Waste Properly quench->dispose

Caption: Experimental workflow for handling moisture-sensitive reagents.

Troubleshooting Logic for Moisture Contamination

troubleshooting_logic Troubleshooting Moisture Contamination start Observe Inconsistent Results or Cloudy Reagent check_reagent Inspect Reagent Bottle start->check_reagent check_handling Review Handling Technique check_reagent->check_handling No Visible Contamination use_new Use a New Bottle of Reagent check_reagent->use_new Signs of Contamination check_storage Examine Storage Conditions check_handling->check_storage Technique is Sound improve_handling Refine Inert Atmosphere Technique (e.g., use glovebox) check_handling->improve_handling Potential Moisture Exposure improve_storage Ensure Tightly Sealed Container and Use Desiccator check_storage->improve_storage Improper Storage Identified dispose_old Dispose of Suspected Contaminated Reagent use_new->dispose_old

Caption: Troubleshooting logic for suspected moisture contamination.

References

Technical Support Center: Optimizing Catalyst Concentration for 1,1,3,3-Tetramethyl-1,3-divinyldisilazane (VMM) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments involving 1,1,3,3-Tetramethyl-1,3-divinyldisilazane (VMM) and the optimization of catalyst concentration.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for a platinum catalyst in a hydrosilylation reaction with VMM?

A1: A common starting point for platinum catalysts, such as Karstedt's catalyst, in vinyl-addition silicone formulations is a platinum loading of around 100 ppm.[1] However, the optimal concentration is highly dependent on the specific reactants, solvent, and desired reaction rate. It is recommended to perform a preliminary screening with a range of concentrations to determine the optimal conditions for your specific system.

Q2: Which catalysts are typically used for hydrosilylation reactions involving VMM?

A2: Platinum-based catalysts are highly effective and widely used for hydrosilylation reactions.[2][3] Karstedt's catalyst, a platinum(0) complex with a divinyltetramethyldisiloxane ligand, is a particularly common choice due to its high activity and solubility in silicone systems.[2][4] Other transition metal catalysts based on rhodium have also been employed.[5]

Q3: What are the common side reactions to be aware of during VMM hydrosilylation, and how does catalyst concentration affect them?

A3: Common side reactions in platinum-catalyzed hydrosilylation of olefins include isomerization of the double bond, dehydrogenative silylation, and olefin oligomerization.[2] At the end of the reaction, the formation of platinum colloids (platinum black) can also occur, which may reduce the amount of active catalyst.[2] While the direct correlation with catalyst concentration is complex, excessively high catalyst concentrations may potentially promote side reactions. Therefore, using the minimum effective catalyst concentration is generally advisable.

Q4: How can I monitor the progress of a VMM hydrosilylation reaction to optimize catalyst concentration?

A4: The progress of the reaction can be monitored by tracking the disappearance of the Si-H bond of the hydrosilane reactant. In-situ Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for real-time monitoring of the Si-H absorption band.[6] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si NMR) can also be used to follow the consumption of reactants and the formation of products.[6]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Slow or Incomplete Reaction Insufficient Catalyst Concentration: The amount of active catalyst may be too low to drive the reaction to completion in a reasonable timeframe.1. Incrementally increase the catalyst concentration (e.g., in 10-20 ppm steps) and monitor the reaction progress. 2. Ensure the catalyst is fully dissolved and homogenously mixed in the reaction medium.
Catalyst Poisoning: Trace impurities in reactants or solvents can deactivate the platinum catalyst. Common poisons include sulfur, tin, and certain amine compounds.[7]1. Purify all reactants and solvents before use. 2. Avoid using equipment that may have come into contact with potential catalyst poisons. 3. If poisoning is suspected, consider using a higher catalyst loading or a scavenger to remove the impurities.
Low Reaction Temperature: The reaction may require a higher temperature to proceed at an adequate rate.1. Gradually increase the reaction temperature while monitoring for any potential side reactions. Karstedt's catalyst is active over a broad temperature range (20-200 °C).[1]
Reaction is Too Fast or Uncontrollable Excessive Catalyst Concentration: A high concentration of the catalyst can lead to a very rapid, exothermic reaction that is difficult to control.1. Significantly reduce the catalyst concentration. 2. Consider adding the catalyst solution dropwise to the reaction mixture to better control the initial rate.
Absence of an Inhibitor: For some applications, an inhibitor may be necessary to control the reaction rate and provide a longer pot life.1. Introduce a suitable inhibitor to the reaction mixture.
Formation of Byproducts or Poor Selectivity High Catalyst Concentration: As mentioned, high catalyst levels can sometimes promote side reactions.[2]1. Reduce the catalyst concentration to the minimum required for an efficient reaction.
High Reaction Temperature: Elevated temperatures can sometimes favor the formation of undesired byproducts.1. Attempt the reaction at a lower temperature.
Precipitation of Black Particles (Platinum Black) Catalyst Decomposition: At the end of the reaction, the platinum catalyst can sometimes agglomerate and precipitate as platinum black.[2]1. This is often an indication that the reaction is complete. 2. If it occurs prematurely, it might indicate catalyst instability under the reaction conditions. Ensure an inert atmosphere if required and that reactants are pure.

Quantitative Data on Catalyst Concentration

The following table provides a hypothetical yet representative example of how catalyst concentration can influence reaction parameters in a typical hydrosilylation reaction involving VMM. Researchers should generate their own data for their specific system using the experimental protocol outlined below.

Catalyst Concentration (ppm Pt)Reaction Time (hours)Conversion (%)Selectivity towards β-adduct (%)
10127598
2069597
502>9996
1001>9995
200<0.5>9993

Experimental Protocols

Protocol for Optimizing Catalyst Concentration in VMM Hydrosilylation

This protocol describes a general procedure for determining the optimal concentration of a platinum catalyst (e.g., Karstedt's catalyst) for the hydrosilylation of a substrate using this compound (VMM).

Materials:

  • This compound (VMM)

  • Hydrosilane reactant

  • Platinum catalyst solution (e.g., Karstedt's catalyst in xylene)

  • Anhydrous, inert solvent (e.g., toluene, xylene)

  • Reaction vessel (e.g., round-bottom flask) with a magnetic stirrer and reflux condenser

  • Inert gas supply (e.g., nitrogen or argon)

  • Heating mantle or oil bath

  • Analytical equipment for monitoring the reaction (e.g., FT-IR or NMR spectrometer)

Procedure:

  • Reaction Setup:

    • Set up the reaction vessel under an inert atmosphere.

    • Add the VMM, hydrosilane reactant, and solvent to the reaction vessel. A typical starting molar ratio of Si-H to vinyl groups is 1:1 or a slight excess of the Si-H reactant.

    • Begin stirring the mixture.

  • Catalyst Addition:

    • Prepare a series of reactions with varying catalyst concentrations (e.g., 10, 20, 50, 100, 200 ppm of Pt).

    • Inject the calculated amount of the platinum catalyst solution into the reaction mixture.

  • Reaction Monitoring:

    • If using in-situ FT-IR, begin data acquisition immediately after catalyst addition to monitor the disappearance of the Si-H peak.

    • If using NMR, take aliquots from the reaction mixture at regular intervals, quench the reaction (if necessary), and analyze the samples to determine the conversion and selectivity.

  • Data Analysis:

    • Plot the reactant conversion as a function of time for each catalyst concentration.

    • Determine the initial reaction rate for each experiment.

    • Analyze the final product mixture to determine the yield and selectivity of the desired product.

  • Optimization:

    • Based on the results, identify the catalyst concentration that provides the desired balance of reaction rate, yield, and selectivity with the minimum amount of catalyst.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Assemble and Inertize Reaction Vessel B Add VMM, Hydrosilane, and Solvent A->B C Introduce Catalyst at Varied Concentrations B->C D Maintain Temperature and Stirring C->D E Monitor Reaction Progress (FT-IR/NMR) D->E F Quench Reaction and Work-up E->F At desired conversion G Analyze Product (Yield and Selectivity) F->G H Determine Optimal Catalyst Concentration G->H

Caption: Experimental workflow for optimizing catalyst concentration.

Troubleshooting_Tree cluster_slow Slow/Incomplete Reaction cluster_fast Reaction Too Fast cluster_byproducts Byproduct Formation Start Reaction Issue? C1 Increase Catalyst Concentration Start->C1 Slow? R1 Decrease Catalyst Concentration Start->R1 Fast? B1 Decrease Catalyst Concentration Start->B1 Byproducts? C2 Check for Catalyst Poisons C1->C2 No Improvement? C3 Increase Reaction Temperature C2->C3 No Poisons Found? R2 Add Inhibitor R1->R2 Still Too Fast? B2 Lower Reaction Temperature B1->B2 Still Byproducts?

Caption: Decision tree for troubleshooting common reaction issues.

References

Technical Support Center: Purity Analysis of 1,1,3,3-Tetramethyl-1,3-divinyldisilazane by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purity analysis of 1,1,3,3-Tetramethyl-1,3-divinyldisilazane using gas chromatography (GC). It is intended for researchers, scientists, and professionals in drug development.

Experimental Protocol: GC Purity Analysis

This section details a general methodology for determining the purity of this compound. Note: This protocol should be validated for your specific instrumentation and application.

1. Sample Preparation:

  • Solvent Selection: Use a dry, high-purity, volatile, and non-polar solvent such as hexane, heptane, or toluene.[1] Acetone can also be a suitable solvent.[2] Avoid protic solvents like methanol or ethanol, as they can react with the silazane.

  • Sample Concentration: Prepare a sample solution with a concentration of approximately 1 mg/mL.[3][4]

  • Internal Standard (Optional but Recommended): For precise quantification, use an internal standard that is chemically inert, well-resolved from the analyte and impurities, and has a similar response factor. A long-chain alkane, such as n-tetradecane, can be a suitable choice.[2]

  • Procedure:

    • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

    • If using an internal standard, add the appropriate amount to the flask.

    • Dilute to the mark with the chosen solvent.

    • Mix thoroughly until the sample is completely dissolved.

    • Transfer an aliquot to a 2 mL autosampler vial for GC analysis. Ensure the vial is tightly sealed to prevent solvent evaporation and moisture ingress.[5]

2. Gas Chromatography (GC) Conditions:

The following table outlines typical GC parameters for the analysis of organosilicon compounds.

ParameterRecommended Setting
Column Low- to mid-polarity capillary column, such as a DB-5 (5% phenyl-methylpolysiloxane) or equivalent. Length: 30 m, Internal Diameter: 0.25-0.32 mm, Film Thickness: 0.25 µm.[1]
Carrier Gas Helium or Hydrogen at a constant flow rate (e.g., 1.0-1.5 mL/min).[1]
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1 (can be adjusted based on sample concentration and detector sensitivity)
Oven Temperature Program Initial Temperature: 80 °C, hold for 2 minutes. Ramp: 10 °C/min to 280 °C. Final Hold: 5 minutes.
Detector Flame Ionization Detector (FID)
Detector Temperature 300 °C
Makeup Gas (N2) 25 mL/min

3. Data Analysis:

  • Purity Calculation (Area Percent): The purity of this compound can be estimated using the area percent method.

    • Purity (%) = (Area of main peak / Total area of all peaks) x 100

  • Purity Calculation (with Internal Standard): For more accurate results, calculate the concentration using the internal standard method. This requires creating a calibration curve with known concentrations of a reference standard.

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Processing weigh Weigh Sample and Internal Standard dissolve Dissolve in Dry Solvent weigh->dissolve transfer Transfer to Autosampler Vial dissolve->transfer inject Inject Sample into GC transfer->inject separate Chromatographic Separation inject->separate detect FID Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity integrate->calculate report Generate Report calculate->report

Caption: Experimental workflow for GC purity analysis.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the GC analysis of this compound.

Q1: Why am I seeing peak tailing for the main analyte peak?

A1: Peak tailing for silazanes and other amine-containing compounds is often due to active sites in the GC system.[6][7]

  • Liner Activity: The glass inlet liner can have acidic silanol groups that interact with the basic nitrogen atom of the silazane.

    • Solution: Use a deactivated or silanized liner.[6][7]

  • Column Degradation: The stationary phase of the column can degrade over time, exposing active sites.

    • Solution: Condition the column according to the manufacturer's instructions. If tailing persists, trim the first 10-20 cm from the inlet end of the column. If the problem is still not resolved, the column may need to be replaced.

  • Sample Overload: Injecting too much sample can lead to peak tailing.

    • Solution: Dilute your sample or increase the split ratio.

Q2: I am observing "ghost peaks" in my chromatogram, especially in blank runs. What is their source?

A2: Ghost peaks in the analysis of silicon-containing compounds are frequently due to siloxane contamination.[8]

  • Septum Bleed: The injector septum can release siloxanes, especially at high temperatures.

    • Solution: Use a high-quality, low-bleed septum and replace it regularly.

  • Column Bleed: All GC columns exhibit some level of bleed, which is the degradation of the stationary phase at high temperatures. This is often seen as a rising baseline or discrete peaks.[8]

    • Solution: Ensure the oven temperature does not exceed the column's maximum operating temperature. Condition the column as needed.

  • Contamination from Vials/Caps: The septa in vial caps can also be a source of siloxane contamination.

    • Solution: Use high-quality vials and caps with PTFE/silicone septa.

Q3: My retention times are shifting from run to run. What could be the cause?

A3: Retention time variability can be caused by several factors.

  • Leaks: Leaks in the carrier gas lines, at the injector, or at the column fittings will cause pressure and flow fluctuations.

    • Solution: Perform a leak check of the system.

  • Inconsistent Oven Temperature: If the GC oven is not maintaining a consistent temperature profile, retention times will vary.

    • Solution: Verify the oven temperature with a calibrated thermometer.

  • Changes in Carrier Gas Flow: Fluctuations in the carrier gas flow rate will directly impact retention times.

    • Solution: Check the gas supply and regulators. Use a flow meter to verify the flow rate at the detector or split vent.

Q4: What are the likely impurities in a sample of this compound?

A4: Potential impurities can arise from the synthesis process or from degradation.

  • Hydrolysis Products: this compound can react with moisture to form siloxanes and ammonia.[9] The primary hydrolysis product would be 1,3-divinyl-1,1,3,3-tetramethyldisiloxane.

  • Starting Materials and Reagents: Residual starting materials or reagents from the synthesis may be present.

  • Cyclic Siloxanes: As with ghost peaks, cyclic siloxanes (like D3, D4, and D5) can be present as impurities in the sample itself.[10][11]

The following table summarizes potential impurities:

ImpurityChemical FormulaLikely Elution Order
1,3-Divinyl-1,1,3,3-tetramethyldisiloxaneC8H18OSi2Close to the main peak
Hexamethyldisilazane (if used in synthesis)C6H19NSi2Earlier than the main peak
Cyclic Siloxanes (D3, D4, D5)(CH3)2SiO]nVaries by size, may elute before or after
Unidentified synthesis byproductsVariesVaries

Troubleshooting Workflow Diagram

troubleshooting_workflow cluster_peakshape Peak Shape Issues cluster_baseline Baseline/Peak Issues cluster_retention Retention Time Issues cluster_solutions Potential Solutions start Problem Observed peak_tailing Peak Tailing start->peak_tailing peak_fronting Peak Fronting start->peak_fronting ghost_peaks Ghost Peaks start->ghost_peaks baseline_drift Baseline Drift start->baseline_drift rt_shift RT Shifts start->rt_shift deactivate_liner Use Deactivated Liner peak_tailing->deactivate_liner condition_column Condition/Trim Column peak_tailing->condition_column dilute_sample Dilute Sample peak_tailing->dilute_sample check_temp Verify Temperatures peak_fronting->check_temp peak_fronting->dilute_sample check_gas Verify Gas Flow/Purity ghost_peaks->check_gas ghost_peaks->condition_column replace_septum Replace Septum ghost_peaks->replace_septum check_leaks Check for Leaks baseline_drift->check_leaks baseline_drift->check_gas baseline_drift->condition_column rt_shift->check_leaks rt_shift->check_gas rt_shift->check_temp

Caption: Troubleshooting workflow for common GC issues.

References

Side reactions of 1,1,3,3-Tetramethyl-1,3-divinyldisilazane with acidic compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the side reactions of 1,1,3,3-Tetramethyl-1,3-divinyldisilazane (DVTMDZ) with acidic compounds. This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving DVTMDZ and acidic compounds.

Issue 1: Incomplete Silylation or Low Yield of the Desired Product

Question: I am performing a silylation reaction using DVTMDZ in the presence of a substrate with an acidic functional group, but I am observing low conversion of my starting material. What are the possible causes and solutions?

Answer:

Low conversion in silylation reactions with DVTMDZ in the presence of acidic compounds can stem from several factors. The primary reason is often related to the reactivity of the Si-N bond in the disilazane, which is susceptible to cleavage by acids.

Possible Causes:

  • Protonation and Cleavage of the Disilazane: Acidic protons can protonate the nitrogen atom of DVTMDZ, leading to the cleavage of the Si-N bond. This reaction consumes the silylating agent and can generate non-reactive or less reactive silyl species.

  • Hydrolysis: DVTMDZ is sensitive to moisture. In the presence of an acid catalyst, even trace amounts of water can lead to rapid hydrolysis of the disilazane to form 1,1,3,3-tetramethyl-1,3-divinyldisiloxane and ammonia.[1] The resulting siloxane is generally less reactive as a silylating agent under these conditions.

  • Steric Hindrance: The substrate's functional group may be sterically hindered, preventing efficient reaction with the silylating agent.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: All glassware should be rigorously dried, and anhydrous solvents must be used. It is recommended to handle DVTMDZ under an inert atmosphere (e.g., nitrogen or argon).

  • Choice of Acid Catalyst: If an acid catalyst is necessary, consider using a milder Lewis acid instead of a strong Brønsted acid to minimize direct cleavage of the disilazane. The strength of the acid can significantly impact the rate of Si-O bond cleavage in related siloxanes, a principle that also applies to the Si-N bond.

  • Reaction Temperature: Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also promote side reactions. Start with lower temperatures and gradually increase if necessary.

  • Monitor the Reaction: Use analytical techniques like GC-MS or NMR to monitor the progress of the reaction and identify the formation of byproducts such as the corresponding siloxane.[2]

Issue 2: Formation of Insoluble Material or Polymerization

Question: During my reaction of DVTMDZ with an acidic reagent, I observed the formation of a significant amount of white, insoluble precipitate. What is this material, and how can I prevent its formation?

Answer:

The formation of insoluble material is a strong indication of polymerization of the vinyl groups present in DVTMDZ.

Possible Causes:

  • Acid-Catalyzed Polymerization: Strong acids, both Brønsted and Lewis acids, can act as initiators for the cationic polymerization of vinyl groups. The vinyl groups in DVTMDZ are susceptible to this type of reaction, leading to the formation of polysiloxane or polysilazane chains.

  • Cross-linking: Since DVTMDZ has two vinyl groups, extensive polymerization can lead to cross-linked, insoluble networks.

Troubleshooting Steps:

  • Control Acidity: Use the minimum effective concentration of the acid catalyst. A higher acid concentration will increase the rate of polymerization.

  • Lower Reaction Temperature: Polymerization is often an exothermic process. Maintaining a lower reaction temperature can help to control the rate of polymerization.

  • Use of Inhibitors: In some cases, the addition of a radical inhibitor (though this is an acid-catalyzed process, radical pathways can sometimes be initiated) or a cationic polymerization inhibitor might be beneficial, depending on the specific reaction conditions.

  • Alternative Silylating Agents: If polymerization is a persistent issue, consider using a silylating agent that does not contain reactive vinyl groups, such as hexamethyldisilazane (HMDS), if the application allows.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction of DVTMDZ with Brønsted acids?

A1: The primary reaction of DVTMDZ with Brønsted acids (e.g., HCl, H₂SO₄) is the cleavage of the silicon-nitrogen (Si-N) bond. The nitrogen atom is basic and will be protonated by the acid. This makes the silicon atoms more electrophilic and susceptible to attack by the conjugate base of the acid or other nucleophiles present in the reaction mixture. This can lead to the formation of silyl halides or silyl esters and ammonium salts.

Q2: How do Lewis acids interact with DVTMDZ?

A2: Lewis acids (e.g., AlCl₃, BF₃) can coordinate to the lone pair of electrons on the nitrogen atom of DVTMDZ. This coordination makes the silicon atoms more electrophilic and facilitates the cleavage of the Si-N bond by a nucleophile. This interaction can be utilized to promote silylation reactions, but it can also lead to undesired side reactions if not controlled.

Q3: Can the vinyl groups of DVTMDZ react with acidic compounds?

A3: Yes, the vinyl groups are susceptible to reactions under acidic conditions. Strong acids can protonate the double bond, leading to the formation of a carbocation intermediate. This intermediate can then be attacked by a nucleophile or can initiate cationic polymerization of other DVTMDZ molecules.

Q4: What are the main byproducts to expect when using DVTMDZ in the presence of acidic compounds and water?

A4: The main byproducts are 1,1,3,3-tetramethyl-1,3-divinyldisiloxane, formed from the hydrolysis of DVTMDZ, and ammonium salts, from the reaction of the nitrogen atom with the acid.[1] Additionally, oligomers or polymers resulting from the acid-catalyzed polymerization of the vinyl groups may also be formed.

Q5: How can I monitor the side reactions of DVTMDZ?

A5: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique to monitor the reaction progress and identify volatile byproducts.[2] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ²⁹Si NMR) can provide detailed structural information about the main product and any side products formed. The appearance of signals corresponding to siloxanes or saturated alkyl chains would indicate hydrolysis or polymerization, respectively.

Data Presentation

Table 1: Common Acidic Compounds and Their Expected Primary and Side Reactions with DVTMDZ

Acidic CompoundTypePrimary Reaction with Si-N-SiPotential Side Reactions of Vinyl Groups
Hydrochloric Acid (HCl)BrønstedCleavage to form vinyldimethylsilyl chloride and ammonium chloridePolymerization (cationic)
Sulfuric Acid (H₂SO₄)BrønstedCleavage to form vinyldimethylsilyl sulfate and ammonium sulfateStrong polymerization (cationic)
Acetic Acid (CH₃COOH)BrønstedCleavage to form vinyldimethylsilyl acetate and ammonium acetateSlower polymerization
Boron Trifluoride (BF₃)LewisCoordination to nitrogen, activation of Si-N bond for cleavagePolymerization (cationic)
Aluminum Chloride (AlCl₃)LewisStrong coordination to nitrogen, activation of Si-N bondStrong polymerization and potential for Friedel-Crafts type reactions if aromatic solvents are used
Water (in acidic medium)BrønstedHydrolysis to 1,1,3,3-tetramethyl-1,3-divinyldisiloxane and ammoniaHydration of vinyl groups (minor)

Experimental Protocols

Protocol 1: Monitoring DVTMDZ Hydrolysis by GC-MS

Objective: To qualitatively and semi-quantitatively analyze the hydrolysis of DVTMDZ to 1,1,3,3-tetramethyl-1,3-divinyldisiloxane in the presence of a mild acid.

Materials:

  • This compound (DVTMDZ)

  • Anhydrous isopropanol

  • Acetic acid

  • GC-MS system with a non-polar capillary column (e.g., DB-5ms)

Procedure:

  • Prepare a stock solution of DVTMDZ in anhydrous isopropanol (e.g., 1% v/v).

  • Prepare a series of reaction vials. To each vial, add a known volume of the DVTMDZ stock solution.

  • To initiate the reaction, add a small, measured amount of acetic acid to each vial.

  • At specific time intervals (e.g., 0, 15, 30, 60, 120 minutes), quench the reaction in one of the vials by adding an excess of a neutralizing agent (e.g., anhydrous sodium carbonate) and a drying agent (e.g., anhydrous magnesium sulfate).

  • Analyze the supernatant of each quenched sample by GC-MS.

  • Monitor the disappearance of the DVTMDZ peak and the appearance of the 1,1,3,3-tetramethyl-1,3-divinyldisiloxane peak.

  • Relative peak areas can be used to estimate the extent of hydrolysis over time.

Mandatory Visualizations

Side_Reactions_of_DVTMDZ_with_Acids cluster_0 Primary Reaction Pathway cluster_1 Side Reaction Pathway DVTMDZ This compound (DVTMDZ) Protonated_DVTMDZ Protonated/Activated Disilazane DVTMDZ->Protonated_DVTMDZ Protonation/ Coordination Vinyl_Polymerization Vinyl Group Polymerization DVTMDZ->Vinyl_Polymerization Cationic Initiation Acid Acidic Compound (H⁺ or Lewis Acid) Acid->Protonated_DVTMDZ Acid->Vinyl_Polymerization Si_N_Cleavage Si-N Bond Cleavage Protonated_DVTMDZ->Si_N_Cleavage Silyl_Species Reactive Silyl Species (e.g., Vinyldimethylsilyl Halide/Ester) Si_N_Cleavage->Silyl_Species Ammonium_Salt Ammonium Salt Si_N_Cleavage->Ammonium_Salt Polymer Polysilazane/ Polysiloxane Vinyl_Polymerization->Polymer

Caption: Reaction pathways of DVTMDZ with acidic compounds.

Troubleshooting_Workflow cluster_low_yield Low Silylation Yield cluster_polymer Polymer Formation Start Problem Encountered Problem_Low_Yield Low Yield Start->Problem_Low_Yield Problem_Polymer Polymer Formation Start->Problem_Polymer Check_Anhydrous Verify Anhydrous Conditions Check_Acid Evaluate Acid Type and Concentration Check_Anhydrous->Check_Acid Optimize_Temp Optimize Reaction Temperature Check_Acid->Optimize_Temp Solution Improved Reaction Outcome Optimize_Temp->Solution Problem_Low_Yield->Check_Anhydrous Reduce_Acid Lower Acid Concentration Reduce_Temp Decrease Reaction Temperature Reduce_Acid->Reduce_Temp Consider_Inhibitor Consider Cationic Inhibitor Reduce_Temp->Consider_Inhibitor Consider_Inhibitor->Solution Problem_Polymer->Reduce_Acid

Caption: Troubleshooting workflow for DVTMDZ reactions.

References

Methods for removing ammonia byproduct from 1,1,3,3-Tetramethyl-1,3-divinyldisilazane reactions

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Methods for Removing Ammonia Byproduct

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the removal of ammonia (NH₃) byproduct from reactions involving 1,1,3,3-Tetramethyl-1,3-divinyldisilazane (VMM).

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove the ammonia byproduct from my this compound (VMM) reaction?

Residual ammonia can act as an unwanted nucleophile or base in subsequent reaction steps, leading to side product formation and reduced yield. For applications in materials science or as a derivatizing agent, ammonia can interfere with polymerization processes or surface interactions, compromising the final product's integrity and performance.

Q2: What are the primary methods for removing ammonia from my reaction mixture?

There are four primary methods, each suited for different experimental scales and purity requirements:

  • Inert Gas Sparging: Bubbling a dry, inert gas (like nitrogen or argon) through the liquid reaction mixture to physically strip away the volatile ammonia.[1]

  • Vacuum Stripping: Applying a vacuum to the reaction vessel to lower the boiling point of ammonia and facilitate its evaporation from the mixture. This can be combined with gentle heating.[2][3]

  • Dilute Acid Wash: Carefully washing the organic product with a dilute aqueous acid solution. The basic ammonia reacts to form a non-volatile ammonium salt, which dissolves in the aqueous phase and is easily separated.[4][5][6]

  • Distillation: Separating the VMM product from the lower-boiling ammonia and other volatile impurities through fractional distillation.

Q3: How do I choose the most suitable ammonia removal method for my experiment?

The choice of method depends on factors such as the scale of your reaction, the required final purity of the VMM, and the equipment available. The diagram below provides a logical workflow for selecting the appropriate method.

G Diagram 1: Decision Workflow for Ammonia Removal start Crude VMM with Ammonia Contamination purity_q High Purity Required (e.g., for Polymerization)? start->purity_q scale_q Reaction Scale? purity_q->scale_q No distillation Fractional Distillation purity_q->distillation Yes acid_sensitivity_q Is VMM sensitive to hydrolysis in your system? scale_q->acid_sensitivity_q Large Scale (>1L) vacuum_stripping Vacuum Stripping scale_q->vacuum_stripping Small/Lab Scale acid_wash Dilute Acid Wash (followed by drying) acid_sensitivity_q->acid_wash No sparging Inert Gas Sparging acid_sensitivity_q->sparging Yes end_product Purified VMM distillation->end_product acid_wash->end_product vacuum_stripping->end_product sparging->end_product

Caption: Decision workflow for selecting an ammonia removal method.

Q4: I've tried vacuum stripping, but my product is still contaminated. What can I do?

This issue typically arises from an inefficient setup. Consider the following troubleshooting steps:

  • Increase Vacuum: Ensure your vacuum pump is pulling a sufficiently low pressure. A stronger vacuum more effectively removes ammonia.

  • Gentle Heating: Moderately warming the mixture (e.g., to 40-50 °C) will increase the vapor pressure of the ammonia, aiding its removal. Be cautious not to boil the VMM.

  • Increase Surface Area: Agitate the mixture vigorously to maximize the liquid-gas interface where evaporation occurs.

  • Use a Cold Trap: Place a cold trap (e.g., a flask in a dry ice/acetone bath) between your reaction vessel and the vacuum pump to condense the ammonia and prevent it from contaminating the pump oil.

Q5: Is it safe to use an acid wash? I'm concerned about hydrolyzing the silazane (Si-N-Si) bond.

This is a valid concern. The Si-N-Si bond in disilazanes can be susceptible to hydrolysis, especially under acidic or strongly basic conditions. To mitigate this risk:

  • Use a very dilute, weak acid (e.g., 1-5% acetic acid or a highly diluted solution of HCl).

  • Perform the wash at a low temperature (e.g., 0-5 °C) to slow the rate of potential hydrolysis.

  • Minimize contact time. Do not let the layers sit together for extended periods.

  • Immediately after the acid wash, perform a wash with deionized water and then a brine solution to remove residual acid and water before drying the organic phase thoroughly.

Data on Removal Method Efficiency

While specific data for VMM reactions is proprietary, data from analogous processes, such as ammonia removal from digestate, provides insight into the effectiveness of physical stripping methods.

MethodTemperatureVacuum PressureRemoval EfficiencySource
Thermal Vacuum Stripping70-78 °C0.9 m water column90-98%[3]
Thermal Vacuum Stripping78-92 °C0.6 m water column90-98%[3]
Air Stripping (High Conc.)AmbientAtmospheric~85%[7]

Note: These values are for aqueous systems but demonstrate the high efficiency achievable with stripping techniques under optimized conditions.

Detailed Experimental Protocols

Protocol 1: Ammonia Removal by Inert Gas Sparging

This method is suitable for lab-scale reactions where a moderate level of purity is sufficient.

G Diagram 2: Workflow for Inert Gas Sparging cluster_setup Setup cluster_process Process cluster_monitoring Monitoring & Completion A Place crude VMM in a 2-neck flask with stir bar B Attach gas inlet adapter to one neck A->B C Attach gas outlet (bubbler) to the other neck B->C D Insert a long needle/tube below liquid surface C->D E Start slow, steady stream of N₂ or Ar gas D->E F Stir mixture moderately E->F G Vent outlet to a fume hood or an acid trap F->G H Periodically test effluent gas with wet pH paper G->H I Continue sparging until pH paper is neutral H->I I->E No J Stop gas flow and remove tube I->J Yes

Caption: Experimental workflow for removing ammonia via inert gas sparging.

Methodology:

  • Setup: Place the crude VMM reaction mixture in a round-bottom flask equipped with a magnetic stir bar.

  • Gas Inlet: Insert a long needle or glass tube through a septum, ensuring its tip is below the surface of the liquid. Connect the other end to a source of dry nitrogen or argon.

  • Gas Outlet: Create an outlet for the gas stream that leads to a fume hood or passes through a bubbler containing dilute acid to trap the ammonia.

  • Sparging: Begin a slow but steady flow of the inert gas to create bubbles through the liquid.[1] Start stirring the mixture.

  • Monitoring: Periodically hold a piece of moist litmus or pH paper near the gas outlet. The presence of ammonia will cause it to turn basic.

  • Completion: Continue sparging for 30-60 minutes or until the effluent gas no longer tests basic. The flask may become cold due to evaporation.[8]

Protocol 2: Ammonia Removal by Vacuum Stripping

This method is highly effective and generally preferred for achieving a high level of purity without introducing additional reagents.

G Diagram 3: Setup for Vacuum Stripping with Cold Trap cluster_info Key Actions flask Crude VMM (with stirring) trap Cold Trap (Dry Ice/Acetone) flask->trap Vapor Flow (VMM + NH₃) pump Vacuum Pump trap->pump Vapor Flow (non-condensables) info1 1. Apply vacuum gradually. info2 2. Stir vigorously. info3 3. Apply gentle heat if needed. info4 4. Ammonia condenses in cold trap.

Caption: Recommended setup for efficient vacuum stripping of ammonia.

Methodology:

  • Setup: Place the crude VMM mixture in a flask suitable for vacuum applications. Ensure a magnetic stir bar is present.

  • Connections: Connect the flask to a cold trap (a condenser or flask immersed in a dry ice/acetone or liquid nitrogen bath). Connect the other side of the trap to a vacuum pump.[9]

  • Application: Begin stirring and gradually apply the vacuum. The mixture may bubble vigorously as the dissolved ammonia is released.

  • Heating (Optional): If needed, gently warm the flask in a water bath to 40-50 °C to increase the rate of ammonia removal.[3]

  • Completion: Maintain the vacuum for 20-40 minutes or until bubbling subsides. To confirm completion, you can backfill the system with an inert gas and test for residual ammonia using pH paper as described in the sparging protocol.

Protocol 3: Ammonia Removal by Dilute Acid Wash

Use this method with caution due to the potential for hydrolysis. It is effective for larger scales where physical stripping may be time-consuming.

Methodology:

  • Preparation: Transfer the crude VMM product to a separatory funnel. If the product is in a solvent, ensure it is immiscible with water (e.g., hexane, diethyl ether).

  • Chilling: Cool the separatory funnel and a pre-prepared solution of 5% aqueous acetic acid or 1% aqueous HCl to 0-5 °C in an ice bath.

  • Washing: Add the cold, dilute acid to the separatory funnel, stopper it, and shake gently for 30-60 seconds, venting frequently.

  • Separation: Allow the layers to separate and drain off the lower aqueous layer, which now contains the ammonium salt.

  • Neutralization & Drying: Immediately wash the organic layer with deionized water, followed by a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.

References

Technical Support Center: Controlling Crosslinking with 1,1,3,3-Tetramethyl-1,3-divinyldisilazane (TMVDS)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for controlling the degree of crosslinking in polymers using 1,1,3,3-Tetramethyl-1,3-divinyldisilazane (TMVDS).

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound (TMVDS) in a polymer system?

A1: TMVDS is a bifunctional organosilicon compound used as a crosslinking agent. It contains two vinyl (CH=CH₂) groups, which can participate in polymerization reactions, most commonly through platinum-catalyzed hydrosilyation. In this reaction, the vinyl groups on TMVDS react with silicon-hydride (Si-H) groups present on polymer chains, forming stable ethylene bridges that link the chains together. This creates a three-dimensional polymer network.

Q2: What type of curing chemistry is TMVDS used for?

A2: TMVDS is primarily used in addition-curing (also known as hydrosilylation) systems.[1] This type of curing requires a polymer with Si-H functional groups, a crosslinker with vinyl functional groups (like TMVDS), and a suitable catalyst, typically a platinum-based complex (e.g., Karstedt's catalyst).[1][2][3]

Q3: What are the main factors that control the degree of crosslinking?

A3: The degree of crosslinking, or crosslink density, determines the final physical properties of the polymer (e.g., hardness, elasticity, and solvent resistance). The primary factors to control are:

  • Concentration of TMVDS: Higher concentrations of TMVDS lead to a higher crosslink density.[4]

  • Ratio of Si-H to Vinyl Groups: The stoichiometric ratio of silicon-hydride groups on the base polymer to the vinyl groups on the crosslinker is critical. A 1:1 ratio is often targeted for optimal network formation.

  • Catalyst Concentration: Increasing the catalyst concentration generally speeds up the crosslinking reaction but does not fundamentally alter the final crosslink density, assuming the reaction goes to completion.[5]

  • Reaction Temperature and Time: Higher temperatures accelerate the curing process.[5][6] The reaction must be allowed sufficient time to proceed to completion for the desired crosslink density to be achieved.

  • Presence of Inhibitors: Certain chemical compounds can "poison" the platinum catalyst, slowing down or completely halting the curing reaction.[7][8]

Q4: How can I measure the degree of crosslinking?

A4: The degree of crosslinking is typically evaluated indirectly through several methods:

  • Swelling Tests (e.g., ASTM D471): A cured sample is immersed in a suitable solvent (like toluene). A lower degree of swelling indicates a higher crosslink density.[9][10][11]

  • Mechanical Testing: Properties such as Shore hardness (Durometer), tensile strength, and elongation at break are directly related to the crosslink density.[12] Higher crosslink density generally results in increased hardness and tensile strength but reduced elongation.[4]

  • Dynamic Mechanical Analysis (DMA): This technique can be used to determine the storage modulus, which is related to the stiffness and crosslink density of the material.

Troubleshooting Guide

This guide addresses common issues encountered when using TMVDS for crosslinking.

ProblemPotential Cause(s)Suggested Solution(s)
Incomplete or No Cure 1. Catalyst Inhibition (Poisoning): The platinum catalyst has been deactivated by contact with certain substances. Common inhibitors include sulfur compounds, amines, tin compounds, some rubbers (latex, neoprene), and residues from 3D-printed molds.[3][7][8]1a. Ensure all mixing tools (containers, spatulas) are clean and made of compatible materials (e.g., polypropylene, polyethylene). Do not use latex gloves. 1b. If curing against a master model, ensure it is free of inhibiting materials. A barrier coat may be necessary.[7] 1c. Verify that none of the other components in your formulation (e.g., fillers, pigments) contain inhibiting chemicals.
2. Incorrect Mix Ratio: The ratio of the polymer (Part A) to the curing agent (Part B, containing the catalyst and/or crosslinker) is incorrect.[13]2a. Always measure components by weight using a calibrated scale, not by volume. 2b. Double-check the manufacturer's recommended mix ratio.
3. Low Temperature: The ambient temperature is too low for the curing reaction to proceed at a reasonable rate.[8][13]3a. Increase the ambient temperature to the recommended range (typically 20-25°C for room temperature vulcanizing systems). 3b. Consider a post-cure at an elevated temperature (e.g., 80-150°C) as specified by your protocol to ensure full crosslinking.
Material is Too Soft or Tacky 1. Insufficient Crosslinker: The concentration of TMVDS is too low to achieve the desired network density.1a. Increase the concentration of TMVDS in your formulation. Refer to the Data Presentation table for guidance.
2. Incomplete Reaction: The curing process was stopped prematurely, or the reaction kinetics are very slow.2a. Allow for a longer curing time at the specified temperature. 2b. A moderate increase in catalyst concentration can help accelerate the cure.[5]
Material is Too Hard or Brittle 1. Excessive Crosslinker: The concentration of TMVDS is too high, leading to a very dense and inflexible network.[4]1a. Reduce the concentration of TMVDS in your formulation. 1b. Ensure the stoichiometric balance between vinyl and Si-H groups is not excessively skewed towards vinyl.
Cure Time is Too Fast (Pot Life is Too Short) 1. High Catalyst Concentration: The amount of platinum catalyst is too high, leading to a very rapid reaction.1a. Reduce the catalyst concentration. 1b. Use a platinum catalyst system that includes an inhibitor, which deactivates at higher temperatures, providing a longer working time at room temperature.
2. High Temperature: The mixing and curing are being performed at an elevated temperature.2a. Perform the mixing and handling of the material at a lower temperature to extend the working time.

Data Presentation

The following table provides an illustrative summary of how varying the concentration of a divinyl crosslinker like TMVDS can affect the final properties of a silicone elastomer. Actual values will depend on the specific base polymer and curing conditions.

ParameterFormulation AFormulation BFormulation C
TMVDS Concentration (wt%) 0.5%1.5%3.0%
Si-H / Vinyl Molar Ratio 1.2 : 11.2 : 11.2 : 1
Cure Conditions 2h @ 100°C2h @ 100°C2h @ 100°C
Expected Shore A Hardness ~ 20~ 40~ 60
Expected Elongation at Break (%) ~ 500%~ 300%~ 150%
Expected Swelling in Toluene (%) ~ 180%~ 120%~ 80%

Experimental Protocols

General Protocol for Crosslinking with TMVDS

This protocol describes a general method for preparing a crosslinked silicone elastomer using TMVDS.

Materials:

  • Vinyl-terminated polydimethylsiloxane (PDMS-vinyl) or other base polymer.

  • Polymethylhydrosiloxane (PMHS) or other Si-H functional polymer.

  • This compound (TMVDS).

  • Platinum catalyst (e.g., Karstedt's catalyst, platinum-divinyltetramethyldisiloxane complex).

  • Inhibitor (optional, for controlling pot life).

  • Clean mixing container (polypropylene) and spatula.

  • Vacuum chamber for degassing.

  • Mold for casting the sample.

  • Oven for curing.

Procedure:

  • Preparation: In the mixing container, add the desired amount of the base polymer (e.g., PDMS-vinyl).

  • Crosslinker Addition: Add the calculated amount of TMVDS and the Si-H functional polymer. The amounts should be calculated to achieve the target Si-H to vinyl molar ratio. Mix thoroughly until the mixture is homogeneous.

  • Catalyst Addition: Add the platinum catalyst at the desired concentration (typically in the range of 5-20 ppm). If using an inhibitor, it should be added before the catalyst. Mix vigorously for 2-3 minutes, ensuring complete dispersion.

  • Degassing: Place the mixture in a vacuum chamber and apply vacuum to remove any air bubbles introduced during mixing. The mixture will expand and then collapse. Continue degassing until bubble formation ceases.

  • Casting: Pour the degassed mixture into the desired mold, avoiding the introduction of new air bubbles.

  • Curing: Place the mold in an oven preheated to the desired curing temperature (e.g., 80-150°C). Cure for the specified time (e.g., 1-4 hours).

  • Demolding: After the curing period, remove the mold from the oven and allow it to cool to room temperature. Carefully demold the crosslinked elastomer part.

  • Post-Curing (Optional): For some applications, a post-cure (e.g., 4 hours at 150°C) may be performed to complete the reaction and remove any volatile byproducts.

Protocol for Swelling Test to Determine Crosslink Density

This protocol is based on the principles of ASTM D471.[9][14]

Procedure:

  • Sample Preparation: Cut a small, precisely weighed piece of the cured elastomer (initial dry weight, Wd).

  • Immersion: Place the sample in a sealed container filled with a suitable solvent (e.g., toluene for silicones). Ensure the sample is fully submerged.

  • Equilibrium: Allow the sample to swell for a set period (e.g., 48-72 hours) at a constant temperature (e.g., 25°C) to reach equilibrium.[9]

  • Weighing: Remove the swollen sample from the solvent, quickly blot the surface with filter paper to remove excess solvent, and immediately weigh it (swollen weight, Ws).

  • Calculation: Calculate the percent swelling using the formula: % Swelling = [(W_s - W_d) / W_d] * 100 A lower percentage indicates a higher degree of crosslinking.

Visualizations

Crosslinking_Mechanism cluster_0 Before Crosslinking cluster_1 After Crosslinking Polymer_Chain_1 Polymer Chain with Si-H Crosslinked_Polymer Crosslinked Polymer Network Polymer_Chain_1->Crosslinked_Polymer Pt Catalyst Polymer_Chain_2 Polymer Chain with Si-H Polymer_Chain_2->Crosslinked_Polymer TMVDS TMVDS (Vinyl-Si-N-Si-Vinyl) TMVDS->Crosslinked_Polymer

Caption: Mechanism of TMVDS crosslinking two polymer chains via hydrosilylation.

Troubleshooting_Workflow Start Problem: Incomplete Cure or Tacky Surface Check_Contamination Check for Catalyst Inhibitors? (Sulfur, Tin, Amines, Latex) Start->Check_Contamination Check_Ratio Verify Mix Ratio by Weight? Check_Contamination->Check_Ratio No Solution_Contamination Solution: Use Clean Tools, Barrier Coats, Verify All Components Check_Contamination->Solution_Contamination Yes Check_Temp Curing Temperature Too Low? Check_Ratio->Check_Temp Yes Solution_Ratio Solution: Remeasure Accurately by Weight Check_Ratio->Solution_Ratio No Check_Temp->Start No, Re-evaluate Problem Solution_Temp Solution: Increase Temperature or Post-Cure Check_Temp->Solution_Temp Yes

Caption: Troubleshooting workflow for incomplete curing of addition-cure silicones.

References

Technical Support Center: Purification of Crude 1,1,3,3-Tetramethyl-1,3-divinyldisilazane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the purification of crude 1,1,3,3-Tetramethyl-1,3-divinyldisilazane.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Product is cloudy or contains a precipitate. 1. Hydrolysis: The compound is sensitive to moisture and can hydrolyze to form siloxanes and ammonia.[1] 2. Incomplete Reaction: Presence of unreacted starting materials or insoluble byproducts.1. Moisture Control: Ensure all glassware is thoroughly dried and the purification is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents if applicable. 2. Filtration: Filter the crude product through a fine frit or a plug of celite under inert atmosphere before distillation.
Product has a yellow or brownish tint. 1. Thermal Decomposition: The compound may be sensitive to high temperatures, leading to the formation of colored impurities. 2. Presence of Catalysts or Byproducts: Residual catalysts or high-boiling point byproducts from the synthesis may be present.1. Vacuum Distillation: Purify the material by fractional vacuum distillation to lower the boiling point and minimize thermal stress. 2. Adsorbent Treatment: Before distillation, consider stirring the crude product with a small amount of activated carbon or silica gel to adsorb colored impurities, followed by filtration.
Low yield after distillation. 1. Inefficient Fractionation: Poor separation of the product from lower or higher boiling impurities. 2. Product Loss: Significant hold-up in the distillation apparatus, especially with small-scale purifications. 3. Decomposition: The product may be decomposing in the distillation pot due to prolonged heating.1. Optimize Distillation Column: Use a fractionating column with appropriate efficiency (e.g., Vigreux, packed column) for the separation. Ensure proper insulation of the column. 2. Apparatus Selection: Choose a distillation setup with minimal dead volume. 3. Controlled Heating: Use a heating mantle with a stirrer and maintain the pot temperature at the minimum required for a steady distillation rate.
Product purity does not improve after a single distillation. 1. Azeotrope Formation: An azeotrope may have formed with a solvent or impurity. 2. Co-distillation: Impurities with boiling points very close to the product may be co-distilling.1. Azeotrope Breaking: If an azeotrope with water is suspected, ensure the crude product is thoroughly dried before distillation (e.g., with a drying agent like CaH₂). For other azeotropes, a different purification technique may be needed. 2. Alternative Purification: Consider preparative gas chromatography (prep-GC) or column chromatography on a deactivated stationary phase for difficult separations.
Product degrades upon storage. 1. Hydrolysis: Exposure to atmospheric moisture. 2. Oxidation/Polymerization: The vinyl groups can be susceptible to oxidation or polymerization, especially in the presence of light or impurities.1. Inert Atmosphere Storage: Store the purified product under an inert atmosphere (nitrogen or argon) in a tightly sealed container. 2. Refrigeration and Darkness: Store at low temperatures (2-8°C) and protect from light. The use of a radical inhibitor may be considered for long-term storage.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can include:

  • Unreacted Starting Materials: Such as 1,1,3,3-tetramethyldivinyldisiloxane if the synthesis involves its conversion.

  • Reaction Byproducts: Depending on the synthetic route, these could be various siloxane or amine derivatives.

  • Solvents: Residual solvents from the reaction or workup, for example, petroleum benzene.

  • Hydrolysis Products: Siloxanes and ammonia from the reaction of the product with water.

Q2: What is the recommended method for purifying crude this compound?

A2: The most common and effective method for purifying this compound is fractional vacuum distillation . This technique is preferred because it allows for the separation of components with different boiling points while the reduced pressure lowers the boiling point of the product, thus preventing thermal decomposition.

Q3: What are the typical physical properties of pure this compound?

A3: The key physical properties are summarized in the table below.

PropertyValue
Boiling Point 160-161 °C at 760 mmHg[1]
Density 0.819 g/mL at 25 °C[1]
Refractive Index 1.4405 at 20 °C[1]
Appearance Colorless liquid
Purity (Commercial) Typically ≥95-97%[2]

Q4: How can I assess the purity of my this compound sample?

A4: The purity can be effectively determined by:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the method of choice for identifying and quantifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the product and identify impurities by comparing the spectra to a reference.[3][4]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to confirm the presence of characteristic functional groups.

Experimental Protocols

Detailed Methodology for Fractional Vacuum Distillation:

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, a receiving flask, and a vacuum adapter connected to a vacuum pump and a pressure gauge.

    • Ensure all glassware is completely dry to prevent hydrolysis of the product.

    • Use boiling chips or a magnetic stirrer in the distillation flask to ensure smooth boiling.

  • Procedure:

    • Charge the crude this compound into the round-bottom flask.

    • Slowly evacuate the system to the desired pressure. A pressure that lowers the boiling point to a range of 80-120°C is generally recommended to avoid thermal degradation.

    • Begin heating the distillation flask gently with a heating mantle.

    • Collect any low-boiling fractions (e.g., residual solvents) in a separate receiving flask.

    • Monitor the temperature at the distillation head. The temperature should rise and then stabilize as the main product fraction begins to distill.

    • Collect the main fraction in a clean, dry receiving flask when the temperature at the distillation head is stable and corresponds to the boiling point of the product at the given pressure.

    • Once the main fraction has been collected, stop the heating and allow the system to cool before slowly reintroducing air.

Visualizations

PurificationWorkflow Purification Workflow for Crude this compound crude Crude Product (Contains impurities) pre_treatment Pre-treatment (Optional) - Filtration - Drying Agent - Activated Carbon crude->pre_treatment distillation Fractional Vacuum Distillation pre_treatment->distillation analysis Purity Analysis (GC-MS, NMR) distillation->analysis impurities Impurities (Low and high boiling fractions) distillation->impurities analysis->distillation Further Purification Needed pure_product Pure Product (>97%) analysis->pure_product Meets Specification

Caption: A flowchart of the general purification workflow.

TroubleshootingLogic Troubleshooting Common Purification Issues start Start Purification issue Problem Encountered? start->issue cloudy Cloudy Product? issue->cloudy Yes end Successful Purification issue->end No color Colored Product? cloudy->color No hydrolysis Suspect Hydrolysis cloudy->hydrolysis low_yield Low Yield? color->low_yield No thermal_stress Suspect Thermal Stress color->thermal_stress inefficient_sep Inefficient Separation low_yield->inefficient_sep solution1 Dry Glassware & Inert Atmosphere hydrolysis->solution1 solution2 Use Vacuum Distillation thermal_stress->solution2 solution3 Optimize Column & Insulation inefficient_sep->solution3 solution1->start solution2->start solution3->start

Caption: A decision tree for troubleshooting common issues.

References

Technical Support Center: Surface Functionalization with 1,1,3,3-Tetramethyl-1,3-divinyldisilazane (VTS)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,1,3,3-Tetramethyl-1,3-divinyldisilazane (VTS) for surface functionalization.

Troubleshooting Incomplete Surface Functionalization

Problem 1: Low Hydrophobicity After VTS Treatment

Symptom: The water contact angle on the functionalized surface is significantly lower than expected for a hydrophobic coating, or shows little to no increase from the bare substrate.

Possible Causes & Solutions:

CauseSolution
Inadequate Substrate Cleaning Organic residues or other contaminants on the substrate surface can hinder the reaction with VTS. Implement a thorough cleaning protocol before functionalization. Common methods include sonication in solvents like ethanol and acetone, or treatment with piranha solution (a mixture of sulfuric acid and hydrogen peroxide). Ensure the substrate is completely rinsed with deionized water and thoroughly dried before use.[1]
Insufficient Surface Hydroxylation The reaction of VTS with the surface relies on the presence of hydroxyl (-OH) groups. For substrates like silicon or glass, ensure the surface is properly hydroxylated. This can be achieved through treatments such as exposure to oxygen plasma, UV/Ozone, or immersion in a basic or acidic solution.[1]
Degraded VTS Reagent This compound is sensitive to moisture and can degrade over time. Use a fresh bottle of VTS or one that has been stored under an inert atmosphere (e.g., nitrogen or argon). It is advisable to purchase smaller quantities to ensure freshness.
Suboptimal Reaction Conditions Both vapor and solution phase deposition methods require optimized conditions. For vapor deposition , ensure the reaction chamber is properly sealed and the temperature and pressure are at the desired levels. For solution deposition , the choice of solvent and the concentration of VTS are critical. Anhydrous solvents are generally preferred to prevent premature hydrolysis of the VTS in solution.
Incomplete Reaction Time or Temperature The functionalization reaction may require more time or a higher temperature to go to completion. Consult relevant literature for recommended reaction parameters for your specific substrate and deposition method. If results are still suboptimal, consider systematically increasing the reaction time or temperature.
Problem 2: Non-Uniform or Patchy Coating

Symptom: The surface exhibits inconsistent wetting, with some areas being hydrophobic and others remaining hydrophilic. This can be visualized through uneven spreading of a water droplet.

Possible Causes & Solutions:

CauseSolution
Uneven Surface Cleaning or Hydroxylation If the cleaning or hydroxylation process is not uniform across the entire surface, the VTS will react preferentially with the properly prepared areas. Ensure the entire substrate is in contact with the cleaning and activating agents for a sufficient amount of time.
Inconsistent VTS Exposure (Vapor Deposition) In a vapor deposition setup, ensure a uniform flow of VTS vapor over the entire substrate. Issues with the setup, such as a non-ideal placement of the substrate relative to the VTS source, can lead to a non-uniform coating.
VTS Polymerization in Solution (Solution Deposition) If using a solution deposition method, high concentrations of VTS or the presence of water can cause the VTS to polymerize in the solution. This polymer can then deposit unevenly on the surface. Use anhydrous solvents and optimized VTS concentrations.[1]
Contamination During Handling Contaminants from handling, such as oils from skin, can mask areas of the surface and prevent reaction with VTS. Always handle substrates with clean tweezers or other appropriate tools.

Frequently Asked Questions (FAQs)

Q1: What is the expected water contact angle after successful functionalization with VTS?

Q2: How can I confirm that VTS has been successfully deposited on my surface?

A2: Several surface analysis techniques can be used to confirm the presence and quality of the VTS coating:

  • Water Contact Angle (WCA) Measurement: A significant increase in the water contact angle compared to the bare substrate is a primary indicator of successful hydrophobic functionalization.

  • X-ray Photoelectron Spectroscopy (XPS): XPS can provide the elemental composition of the surface. A successful VTS coating will show an increase in the carbon (C) and nitrogen (N) signals and a decrease in the oxygen (O) signal from the underlying substrate.

  • Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR): ATR-FTIR can detect the characteristic vibrational modes of the chemical bonds present in the VTS molecule, such as Si-C, C=C (vinyl), and Si-N-Si bonds.

Q3: What is the reaction mechanism of VTS with a hydroxylated surface?

A3: this compound reacts with surface hydroxyl (-OH) groups. The Si-N bond in the disilazane is susceptible to cleavage by the proton of the hydroxyl group. This reaction results in the formation of a covalent Si-O bond with the surface and the release of an amino-containing byproduct, which is typically volatile. As VTS has two reactive silicon atoms, it can potentially react with two surface hydroxyl groups.

Q4: Can I use VTS in a solution-phase deposition?

A4: Yes, solution-phase deposition is a viable method for functionalization with VTS. It is crucial to use an anhydrous solvent (e.g., toluene or hexane) to prevent premature hydrolysis and polymerization of the VTS in solution. The concentration of VTS and the reaction time should be optimized for your specific application.

Q5: How should I store this compound?

A5: VTS is sensitive to moisture and should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon). It should be stored in a cool, dry, and well-ventilated area away from sources of ignition.

Data Presentation

The following tables provide an example of how to present quantitative data for VTS functionalization. Note that the values for VTS are placeholders and should be replaced with experimental data.

Table 1: Water Contact Angle Measurements

SurfaceWater Contact Angle (°)
Bare Silicon Wafer (Cleaned)< 20°
VTS Functionalized Silicon Wafer[Insert Experimental Value]
Bare Glass Slide (Cleaned)< 20°
VTS Functionalized Glass Slide[Insert Experimental Value]

Table 2: Expected Elemental Composition from XPS Analysis of a VTS-Functionalized Silicon Surface

ElementAtomic Concentration (%)
C 1s[Insert Experimental Value]
N 1s[Insert Experimental Value]
O 1s[Insert Experimental Value]
Si 2p[Insert Experimental Value]

Experimental Protocols

Protocol 1: Vapor Phase Deposition of VTS on Glass Slides
  • Substrate Cleaning:

    • Sonicate glass slides in a solution of detergent and deionized water for 15 minutes.

    • Rinse thoroughly with deionized water.

    • Sonicate in acetone for 15 minutes.

    • Sonicate in isopropanol for 15 minutes.

    • Dry the slides with a stream of nitrogen gas.

  • Surface Activation:

    • Place the cleaned and dried slides in an oxygen plasma cleaner.

    • Treat the slides for 5-10 minutes to generate surface hydroxyl groups.

  • VTS Deposition:

    • Place the activated slides in a vacuum desiccator or a dedicated vapor deposition chamber.

    • Place a small, open container with 1-2 mL of this compound in the desiccator, ensuring it is not in direct contact with the slides.

    • Evacuate the desiccator to a pressure of <1 Torr.

    • Leave the slides exposed to the VTS vapor for 1-2 hours at room temperature.

  • Post-Deposition Treatment:

    • Vent the desiccator and remove the slides.

    • (Optional) Anneal the slides in an oven at 100-120°C for 30-60 minutes to promote covalent bonding and remove any physisorbed VTS.

    • Rinse the slides with an anhydrous solvent (e.g., hexane or toluene) to remove any excess, unreacted VTS.

    • Dry the slides with a stream of nitrogen gas.

Protocol 2: Solution Phase Deposition of VTS on Silicon Wafers
  • Substrate Cleaning and Activation:

    • Follow the same cleaning and activation procedure as described in Protocol 1 for glass slides.

  • VTS Solution Preparation:

    • In a glovebox or under an inert atmosphere, prepare a 1-5% (v/v) solution of this compound in an anhydrous solvent such as toluene or hexane.

  • VTS Deposition:

    • Immerse the activated silicon wafers in the VTS solution.

    • Allow the reaction to proceed for 30-60 minutes at room temperature with gentle agitation.

  • Post-Deposition Treatment:

    • Remove the wafers from the solution and rinse them thoroughly with the anhydrous solvent to remove any unreacted VTS.

    • Dry the wafers with a stream of nitrogen gas.

    • (Optional) Cure the wafers in an oven at 100-120°C for 30 minutes.

Visualizations

VTS_Reaction_Pathway cluster_surface Hydroxylated Surface cluster_vts VTS Molecule cluster_product Functionalized Surface Surface_OH Surface-OH Reaction_Intermediate Transition State Surface_OH->Reaction_Intermediate Nucleophilic Attack VTS H2C=CH-Si(CH3)2-N(H)-Si(CH3)2-CH=CH2 VTS->Reaction_Intermediate Proton Transfer Product Surface-O-Si(CH3)2-CH=CH2 Reaction_Intermediate->Product Formation of Si-O Bond Byproduct H2N-Si(CH3)2-CH=CH2 Reaction_Intermediate->Byproduct Release of Amine

Caption: Reaction pathway of VTS with a hydroxylated surface.

Troubleshooting_Workflow Start Incomplete Functionalization Check_Cleaning Was the substrate thoroughly cleaned? Start->Check_Cleaning Check_Hydroxylation Was the surface properly hydroxylated? Check_Cleaning->Check_Hydroxylation Yes Improve_Cleaning Implement a more rigorous cleaning protocol. Check_Cleaning->Improve_Cleaning No Check_Reagent Is the VTS reagent fresh? Check_Hydroxylation->Check_Reagent Yes Activate_Surface Perform surface activation (e.g., plasma, UV/Ozone). Check_Hydroxylation->Activate_Surface No Check_Conditions Were the reaction conditions optimal? Check_Reagent->Check_Conditions Yes Use_Fresh_Reagent Use a new, unopened bottle of VTS. Check_Reagent->Use_Fresh_Reagent No Optimize_Conditions Adjust time, temperature, or concentration. Check_Conditions->Optimize_Conditions No Success Successful Functionalization Check_Conditions->Success Yes Improve_Cleaning->Check_Hydroxylation Activate_Surface->Check_Reagent Use_Fresh_Reagent->Check_Conditions Optimize_Conditions->Success

Caption: Troubleshooting workflow for incomplete VTS functionalization.

References

Technical Support Center: Polymerization of 1,1,3,3-Tetramethyl-1,3-divinyldisilazane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the impact of impurities on the polymerization of 1,1,3,3-Tetramethyl-1,3-divinyldisilazane (VMS). This resource is intended for researchers, scientists, and professionals in drug development and material science.

Troubleshooting Guide

This section addresses common issues encountered during the polymerization of VMS, with a focus on problems arising from monomer impurities.

Q1: My polymerization reaction is not initiating, or the initiation is significantly delayed. What could be the cause?

A1: Failure to initiate is often linked to the presence of catalyst inhibitors or scavengers within the monomer. Protonic impurities, such as water or residual acids from synthesis (e.g., HCl), are common culprits. These impurities can neutralize common catalysts used in VMS polymerization, such as platinum-based catalysts (e.g., Karstedt's catalyst) or radical initiators.

Troubleshooting Steps:

  • Monomer Purity Check: Analyze the VMS monomer for water content using Karl Fischer titration. Test for acidic impurities by checking the pH of a monomer extract.

  • Purification: If impurities are detected, purify the monomer by distillation under reduced pressure. Ensure all glassware is rigorously dried before use.

  • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from inhibiting the reaction.

Q2: The resulting polymer has a lower molecular weight and higher polydispersity than expected. Why is this happening?

A2: A lower-than-expected molecular weight and broad polydispersity are typically signs of premature chain termination or the presence of chain transfer agents. Partially hydrolyzed silazanes or monofunctional vinyl-containing siloxanes can act as chain-terminating agents, capping the growing polymer chains and preventing the formation of high molecular weight polymers.

Q3: I am observing gel formation or cross-linking in my polymer, even when using reaction conditions that should favor linear polymer formation. What is the likely cause?

A3: Unintended gel formation is often caused by the presence of multifunctional impurities that act as cross-linkers. Impurities containing more than two vinyl groups can lead to the formation of a cross-linked network instead of linear chains. Additionally, side reactions catalyzed by certain impurities can also lead to branching and gelation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound and how do they affect polymerization?

A1: Common impurities in VMS and their effects on polymerization are summarized in the table below.

ImpurityChemical FormulaPotential SourceImpact on Polymerization
WaterH₂OAtmospheric exposure, synthesis byproductCatalyst inhibition, hydrolysis of monomer
Hydrogen ChlorideHClResidual from synthesisCatalyst poisoning, side reactions
AmmoniaNH₃Byproduct of hydrolysisCan affect catalyst activity
Monofunctional SiloxanesR₃Si-O-SiR₃Side reactions during synthesisChain termination, reduced molecular weight
Cyclic Silazanes(Me₂SiNH)ₓThermal rearrangementCan alter polymer architecture

Q2: What are the recommended storage conditions for this compound to minimize impurity formation?

A2: To maintain the purity of VMS, it should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon). It is best to store it in a cool, dark place to prevent light-induced or thermal degradation. Avoid prolonged exposure to air, as the monomer is sensitive to moisture.

Experimental Protocols

Protocol 1: Purification of this compound by Vacuum Distillation

Objective: To remove non-volatile impurities and water from VMS.

Materials:

  • This compound (technical grade)

  • Round-bottom flask

  • Distillation head with condenser

  • Receiving flask

  • Vacuum pump

  • Heating mantle

  • Dry boiling chips

Procedure:

  • Assemble the distillation apparatus. Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen.

  • Add the technical grade VMS and dry boiling chips to the round-bottom flask.

  • Connect the apparatus to a vacuum pump and slowly reduce the pressure.

  • Gently heat the flask using a heating mantle.

  • Collect the fraction that distills at the expected boiling point of VMS under the applied pressure.

  • The purified VMS should be collected in the receiving flask under an inert atmosphere.

Diagrams

logical_relationship Impurity Presence of Impurities (e.g., H2O, HCl) Catalyst Polymerization Catalyst (e.g., Platinum-based) Impurity->Catalyst Inhibition/Poisoning Monomer VMS Monomer Impurity->Monomer Side Reactions Catalyst->Monomer Initiates Polymerization Initiation Initiation Failure / Delay Catalyst->Initiation Termination Premature Chain Termination Monomer->Termination Low_MW Low Molecular Weight Polymer Initiation->Low_MW Leads to Termination->Low_MW Leads to High_PDI High Polydispersity Termination->High_PDI Leads to

Caption: Impact of impurities on polymerization initiation and outcome.

experimental_workflow Start Start: Technical Grade VMS Analysis1 Impurity Analysis (Karl Fischer, pH) Start->Analysis1 Purification Vacuum Distillation Analysis1->Purification Impurities Detected Polymerization Polymerization Reaction (Inert Atmosphere) Analysis1->Polymerization No Impurities Detected Analysis2 Purity Confirmation Purification->Analysis2 Analysis2->Polymerization Purity Confirmed Characterization Polymer Characterization (GPC, NMR) Polymerization->Characterization End End: Purified Polymer Characterization->End

Caption: Workflow for purification and polymerization of VMS.

Technical Support Center: 1,1,3,3-Tetramethyl-1,3-divinyldisilazane (VMM) Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1,1,3,3-Tetramethyl-1,3-divinyldisilazane (VMM) formulations.

Troubleshooting Guide

This guide addresses common issues encountered during the handling, storage, and use of VMM formulations.

Issue Potential Cause Recommended Action
Increased Viscosity or Gelation Premature polymerization of the vinyl groups. This can be initiated by exposure to heat, light, or contaminants.1. Review Storage Conditions : Ensure VMM is stored in a cool, dark place, away from heat sources and direct sunlight.[1][2][3] 2. Check for Contaminants : Avoid contact with incompatible materials such as acids, alcohols, oxidizing agents, and peroxides.[1] 3. Inert Atmosphere : Store and handle under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress and oxidation.[4] 4. Stabilizer Addition : Consider the addition of a suitable stabilizer. See the FAQs for more details on stabilizer selection.
Formation of Precipitates Hydrolysis of the silazane bond due to exposure to moisture, leading to the formation of siloxanes and ammonia. VMM reacts slowly with moisture.[1][4][5]1. Moisture Control : Handle VMM in a dry, inert atmosphere. Use dry solvents and glassware. 2. Proper Sealing : Ensure containers are tightly sealed when not in use.[1][2][3] 3. Desiccation : Store in a desiccator or a dry box to minimize moisture exposure.
Inconsistent Reaction Outcomes Variability in the purity or stability of the VMM used. The presence of hydrolyzed species or oligomers can affect reactivity.1. Purity Check : If possible, verify the purity of the VMM using techniques like GC or NMR before use. 2. Fresh Material : Use freshly opened or recently purified VMM for critical experiments. 3. Consistent Source : Source VMM from a reliable supplier to ensure batch-to-batch consistency.
Discoloration (Yellowing) Potential degradation of the material or the presence of impurities.1. Evaluate Storage History : Prolonged storage, even under seemingly proper conditions, can lead to slow degradation. 2. Purification : Consider purification by distillation if the discoloration is suspected to be from non-volatile impurities. Note the boiling point is 160-161 °C.[4]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of instability in this compound (VMM)?

A1: The primary causes of instability in VMM are its susceptibility to premature polymerization of the vinyl groups and its reactivity towards moisture. The vinyl groups can undergo radical polymerization when exposed to heat, light, or radical initiators. Additionally, the silazane (Si-N-Si) bond is sensitive to hydrolysis in the presence of water, leading to the formation of siloxanes and ammonia.[1][4][5]

Q2: How should I properly store VMM to ensure its stability?

A2: To ensure the stability of VMM, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat, sparks, open flames, and other ignition sources.[1][2][3] Storage under an inert atmosphere, such as nitrogen, is recommended to prevent contact with moisture.[4]

Q3: What types of stabilizers can be used for VMM formulations?

A3: While specific stabilizers for VMM are not extensively documented in publicly available literature, general inhibitors for vinyl polymerization can be effective. These include phenolic compounds like hydroquinone and its ethers, as well as N-substituted p-aminophenols.[6] For vinyl-functional silicones, acetylenic alcohols such as methylisobutynol can act as inhibitors.[7] The choice of stabilizer will depend on the specific application and the curing system being used.

Q4: How do I select an appropriate stabilizer and determine the optimal concentration?

A4: Selecting the right stabilizer involves considering its solubility in the VMM formulation, its effectiveness at the intended storage and processing temperatures, and its potential interference with subsequent reactions. The optimal concentration is typically determined empirically. It is advisable to start with a low concentration (e.g., 100-500 ppm) and monitor the stability of the formulation over time at both ambient and elevated temperatures. An experimental protocol for evaluating stabilizer efficacy is provided below.

Q5: Can a stabilizer interfere with the intended polymerization or reaction of VMM?

A5: Yes, a stabilizer can interfere with the desired reaction. Inhibitors are designed to quench radical reactions, so they can increase the induction period or slow down the cure rate of a free-radical polymerization. It is crucial to select a stabilizer that can be overcome by the initiator at the desired reaction temperature or one that is consumed during the initial stages of the reaction. Some inhibitors are fugitive, meaning they are volatile or decompose upon heating.[7]

Experimental Protocol: Evaluating Stabilizer Efficacy in VMM

This protocol outlines a general method for assessing the effectiveness of different stabilizers in preventing the premature polymerization of VMM.

Objective: To determine the effect of various stabilizers and their concentrations on the shelf life of VMM formulations.

Materials:

  • This compound (VMM)

  • Candidate stabilizers (e.g., hydroquinone, butylated hydroxytoluene (BHT), methylisobutynol)

  • Small, amber glass vials with PTFE-lined caps

  • Inert gas (nitrogen or argon)

  • Viscometer

  • Oven for accelerated aging studies

Procedure:

  • Preparation of Stabilized VMM Samples:

    • In a glovebox or under a stream of inert gas, prepare stock solutions of each stabilizer in VMM at a high concentration (e.g., 10,000 ppm).

    • Prepare a series of dilutions from the stock solutions to achieve the desired final concentrations (e.g., 100, 250, 500, 1000 ppm).

    • Include a control sample of unstabilized VMM.

    • Aliquot each formulation into separate, labeled amber glass vials, leaving minimal headspace.

    • Purge the headspace with inert gas before tightly sealing the vials.

  • Stability Testing:

    • Room Temperature Study: Store one set of vials at ambient temperature in the dark.

    • Accelerated Aging Study: Place a second set of vials in an oven at an elevated temperature (e.g., 50 °C).

    • At regular intervals (e.g., daily for the accelerated study, weekly for the room temperature study), remove a vial from each set for analysis.

  • Analysis:

    • Visual Inspection: Observe the samples for any changes in color, clarity, or the formation of gels or precipitates.

    • Viscosity Measurement: Measure the viscosity of each sample. A significant increase in viscosity indicates polymerization.

    • Record all observations systematically.

  • Data Interpretation:

    • Plot viscosity versus time for each stabilizer concentration at both temperatures.

    • The time taken for a significant and rapid increase in viscosity can be considered the induction time for polymerization.

    • Compare the induction times for the different stabilizers and concentrations to determine the most effective stabilization strategy.

Quantitative Data Summary (Illustrative Example)

The following table presents hypothetical data from an accelerated aging study at 50 °C to illustrate how stabilizer performance can be compared.

StabilizerConcentration (ppm)Time to Gelation (Days at 50 °C)
None (Control)02
Hydroquinone1007
25015
500> 30
Butylated Hydroxytoluene (BHT)1005
25011
50022
Methylisobutynol1006
25013
500> 30

Visualizations

TroubleshootingWorkflow start VMM Formulation Issue (e.g., Increased Viscosity) check_storage Review Storage Conditions (Cool, Dark, Tightly Sealed) start->check_storage check_contamination Investigate Potential Contamination Sources start->check_contamination check_moisture Assess for Moisture Exposure start->check_moisture add_stabilizer Consider Adding a Stabilizer check_storage->add_stabilizer If conditions were improper check_contamination->add_stabilizer If contamination is likely implement_inert Implement Inert Atmosphere Handling check_moisture->implement_inert If hydrolysis is suspected resolve Issue Resolved implement_inert->resolve add_stabilizer->resolve

Caption: Troubleshooting workflow for VMM formulation instability.

StabilizationMechanism cluster_propagation Polymerization Propagation cluster_inhibition Stabilization Mechanism Initiator Initiator (Heat, Light) Radical Radical (R•) Initiator->Radical generates VMM VMM Monomer Radical->VMM attacks GrowingChain Growing Polymer Chain (P•) VMM->GrowingChain forms GrowingChain->VMM propagates with Polymer Polymer (Gel) GrowingChain->Polymer Stabilizer Stabilizer (Inhibitor) GrowingChain->Stabilizer reacts with Inactive Inactive Species Stabilizer->Inactive to form

Caption: General mechanism of vinyl polymerization and inhibition.

References

Validation & Comparative

Surface Modification Showdown: 1,1,3,3-Tetramethyl-1,3-divinyldisilazane vs. Hexamethyldisilazane

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The strategic modification of surfaces is a cornerstone of advanced materials science, with profound implications for fields ranging from biomedical devices to microelectronics. The choice of silylating agent is critical in tailoring surface properties such as hydrophobicity, adhesion, and stability. This guide provides an in-depth comparison of two prominent disilazanes: 1,1,3,3-Tetramethyl-1,3-divinyldisilazane (V-disilazane) and Hexamethyldisilazane (HMDS), offering a comprehensive analysis of their performance based on available experimental data.

At a Glance: Key Performance Differences

While both V-disilazane and HMDS are effective in rendering surfaces hydrophobic by reacting with surface hydroxyl groups, their distinct chemical structures—the presence of vinyl groups in V-disilazane versus methyl groups in HMDS—lead to significant differences in their performance characteristics.

FeatureThis compound (V-disilazane)Hexamethyldisilazane (HMDS)
Primary Functional Group Vinyl (-CH=CH₂)Methyl (-CH₃)
Key Advantage Enhanced adhesion and potential for further functionalizationEstablished hydrophobicity and ease of use
Curing/Reaction Can be cured at room temperature with a catalyst or at elevated temperatures.Typically requires thermal annealing (baking) for optimal performance.
Hydrophobicity Capable of inducing hydrophobicity.Well-documented high hydrophobicity.
Adhesion Promotion Excellent, due to the reactive vinyl groups.[1]Primarily for hydrophobicity, not as a dedicated adhesion promoter.
Stability Vinyl silane coatings can exhibit good hydrolytic stability.Good, but the stability of the siloxane bond is a general consideration for all silanes.

Delving into the Data: A Quantitative Comparison

Direct comparative experimental data between V-disilazane and HMDS is limited in publicly available literature. However, by examining studies on vinyl-functionalized silanes and comparing them with the extensive data on HMDS, we can infer their relative performance.

ParameterV-disilazane (Inferred from Vinyl Silane Data)Hexamethyldisilazane (HMDS)
Water Contact Angle Can achieve high contact angles, indicating hydrophobicity. For example, polyester fabric treated with vinyltriethoxysilane (a vinyl silane) showed a significant increase in water contact angle.Typically achieves water contact angles of 70-90° on silicon wafers, indicating a hydrophobic surface.
Surface Energy Expected to significantly reduce surface energy.Effectively lowers surface free energy.
Adhesion Strength The vinyl groups can covalently bond with polymer matrices, leading to superior paint adhesion and prevention of delamination.Primarily modifies surface energy to improve wetting of photoresists, but does not form strong covalent bonds with overlying polymer layers in the same way as vinyl silanes.
Long-Term Stability Vinyl silane coatings have been shown to offer good hydrolytic stability, which is crucial for long-term performance in aqueous environments.The stability of HMDS-treated surfaces is generally good, but like all silane treatments, it can be susceptible to hydrolysis over time, especially in harsh conditions.
Chemical Resistance The cross-linked network formed by vinyl silanes can offer enhanced resistance to moisture and chemicals.[2]Provides a barrier against moisture, but its resistance to a broad range of chemicals may be more limited compared to cross-linked vinyl silane coatings.

Experimental Protocols: A Step-by-Step Guide

Reproducible surface modification requires meticulous adherence to established protocols. Below are generalized methodologies for the application of both V-disilazane and HMDS.

Surface Modification with this compound (Vapor Phase Deposition)
  • Substrate Preparation: Thoroughly clean the substrate to remove any organic and inorganic contaminants. This can be achieved by sonication in a series of solvents (e.g., acetone, isopropanol, deionized water) followed by drying with a stream of inert gas (e.g., nitrogen or argon). For hydroxylated surfaces like glass or silicon, a final cleaning step with piranha solution (a 3:1 mixture of sulfuric acid and hydrogen peroxide) or oxygen plasma treatment is recommended to generate a high density of surface hydroxyl groups.

  • Dehydration Bake: Heat the cleaned substrate at 120-150°C for at least 30 minutes to remove adsorbed water from the surface.

  • Vapor Deposition: Place the dehydrated substrate in a vacuum chamber. Introduce V-disilazane vapor into the chamber. The deposition can be carried out at room temperature or elevated temperatures (e.g., 80-120°C) to facilitate the reaction. Reaction times can vary from minutes to hours depending on the desired surface coverage and reaction conditions. For room temperature curing, the introduction of a suitable catalyst may be necessary.

  • Post-Deposition Annealing (Optional): A post-deposition baking step (e.g., at 100-150°C) can be performed to promote the cross-linking of the vinyl groups and enhance the stability of the coating.

  • Final Rinsing: Rinse the coated substrate with a suitable solvent (e.g., toluene or hexane) to remove any unreacted V-disilazane and by-products. Dry the substrate with an inert gas stream.

Surface Modification with Hexamethyldisilazane (HMDS) (Vapor Priming)
  • Substrate Preparation: Clean the substrate using the same procedure as for V-disilazane to ensure a pristine surface with available hydroxyl groups.

  • Dehydration Bake: A critical step for HMDS treatment is the removal of surface water. Bake the substrate at a temperature of 150-200°C for at least 30 minutes in a vacuum oven or under a flow of dry nitrogen.

  • Vapor Priming: Transfer the hot substrate to a vacuum chamber or a dedicated priming oven. Introduce HMDS vapor into the chamber. The process is typically carried out at a temperature between 100°C and 150°C. The reaction time is usually in the range of 5 to 30 minutes.

  • Purge and Cool: After the reaction, purge the chamber with an inert gas to remove excess HMDS and by-products. Allow the substrate to cool down to room temperature in a dry environment.

Visualizing the Process: Workflows and Mechanisms

To better illustrate the processes and chemical reactions involved, the following diagrams have been generated using Graphviz.

G cluster_0 Surface Preparation cluster_1 Silanization cluster_2 Post-Treatment Clean Substrate Cleaning Dehydrate Dehydration Bake Clean->Dehydrate Vapor Vapor Deposition Dehydrate->Vapor Anneal Annealing (Optional) Vapor->Anneal Rinse Solvent Rinse Anneal->Rinse

Caption: Experimental workflow for surface modification.

G cluster_0 V-disilazane Reaction cluster_1 HMDS Reaction V_Reactants Surface-OH + (CH2=CH)Me2Si-NH-SiMe2(CH=CH2) V_Product Surface-O-SiMe2(CH=CH2) + NH3 + Me2Si(CH=CH2)NH2 V_Reactants->V_Product Reaction H_Reactants 2 Surface-OH + Me3Si-NH-SiMe3 H_Product 2 Surface-O-SiMe3 + NH3 H_Reactants->H_Product Reaction

Caption: Surface reaction pathways.

Conclusion: Making the Right Choice for Your Application

The selection between this compound and Hexamethyldisilazane hinges on the specific requirements of the application.

Choose this compound when:

  • Enhanced adhesion to subsequent polymer layers is critical.

  • The ability to further functionalize the surface via the vinyl groups is desired.

  • A more robust and chemically resistant coating is necessary.

  • Room temperature curing is a process requirement, provided a suitable catalyst is used.

Choose Hexamethyldisilazane when:

  • The primary goal is to create a highly hydrophobic surface .

  • A well-established and straightforward protocol is preferred.

  • The application involves improving the wetting properties for photoresists in microfabrication.

  • Adhesion promotion is not the primary concern .

For researchers and professionals in drug development, the biocompatibility of the resulting surface is a paramount consideration. While both silanes can be used to modify the surfaces of biomedical devices, the specific cell-surface interactions will be dictated by the terminal functional groups. The vinyl groups of V-disilazane offer a versatile platform for the subsequent attachment of biomolecules, which could be a significant advantage in this field.

Ultimately, the optimal choice will be informed by empirical testing for the specific substrate and application. This guide provides a foundational understanding to aid in the rational selection of the most appropriate silylating agent for your surface modification needs.

References

A Comparative Analysis of 1,1,3,3-Tetramethyl-1,3-divinyldisilazane and Other Divinyl Siloxane Crosslinkers in Silicone Elastomer Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinking agent is a critical step in the formulation of silicone-based materials. The crosslinker fundamentally dictates the resultant polymer's mechanical and thermal properties. This guide provides an objective comparison of 1,1,3,3-Tetramethyl-1,3-divinyldisilazane (TMVDSZ) with other commonly employed divinyl siloxane crosslinkers, supported by available data and detailed experimental methodologies.

Introduction to Divinyl Siloxane Crosslinkers

Divinyl siloxane crosslinkers are organosilicon compounds containing at least two vinyl groups, which enable them to participate in hydrosilylation reactions with Si-H functionalized polymers. This reaction, typically catalyzed by a platinum complex, forms a stable three-dimensional crosslinked network, converting the liquid silicone polymer into a solid elastomer. The structure of the crosslinker, including the nature of the atom connecting the silicon atoms (oxygen in siloxanes, nitrogen in silazanes) and the length of the siloxane chain, significantly influences the properties of the final material.

This compound is a unique crosslinker where a nitrogen atom bridges the two silicon atoms. This structural difference compared to its siloxane counterparts, such as 1,1,3,3-Tetramethyl-1,3-divinyldisiloxane (TMVDSiO), can impart distinct characteristics to the resulting silicone elastomer.

Performance Comparison: Quantitative Data

Table 1: Comparison of Mechanical Properties

PropertySilicone Crosslinked with TMVDSZSilicone Crosslinked with TMVDSiOSilicone Crosslinked with Longer Chain Divinyl Siloxanes
Tensile Strength (MPa) Potentially HigherStandardGenerally Lower
Elongation at Break (%) Potentially LowerStandardGenerally Higher
Hardness (Shore A) Potentially HigherStandardGenerally Lower
Crosslink Density Potentially HigherStandardLower

Note: The potentially higher tensile strength and hardness, and lower elongation at break for TMVDSZ-crosslinked silicones are hypothesized based on the rigid nature of the Si-N-Si bond compared to the more flexible Si-O-Si bond, which could lead to a higher crosslink density.

Table 2: Comparison of Thermal and Chemical Properties

PropertySilicone Crosslinked with TMVDSZSilicone Crosslinked with TMVDSiOSilicone Crosslinked with Longer Chain Divinyl Siloxanes
Thermal Stability (TGA, °C) Potentially HigherStandardSimilar to Standard
Hydrolytic Stability Potentially LowerHighHigh

Note: The Si-N bond in the disilazane is known to be more susceptible to hydrolysis compared to the Si-O bond in siloxanes, which could affect the long-term stability of the material in aqueous environments.[1] However, the incorporation into a polymer network may mitigate this effect. The thermal stability of phenyl silicone rubber has been shown to be influenced by the type of crosslinking agent.[2]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate comparison of crosslinker performance.

Experimental Protocol 1: Preparation of Silicone Elastomer

Objective: To prepare a silicone elastomer using a divinyl siloxane crosslinker via hydrosilylation.

Materials:

  • Vinyl-terminated polydimethylsiloxane (PDMS-Vi)

  • Poly(methylhydrosiloxane-co-dimethylsiloxane) (PMHS-co-PDMS)

  • Divinyl siloxane crosslinker (e.g., this compound)

  • Platinum catalyst (e.g., Karstedt's catalyst)

  • Toluene (anhydrous)

Procedure:

  • In a clean, dry flask, dissolve a specific amount of PDMS-Vi in anhydrous toluene.

  • Add the desired molar ratio of the divinyl siloxane crosslinker to the PDMS-Vi solution and mix thoroughly.

  • Add the PMHS-co-PDMS co-crosslinker to the mixture. The ratio of Si-H groups to vinyl groups should be carefully controlled (e.g., 1.5:1).

  • Add the platinum catalyst (typically in the ppm range) to the mixture and stir vigorously for a short period.

  • Pour the mixture into a mold and degas under vacuum to remove any trapped air bubbles.

  • Cure the mixture in an oven at a specified temperature and time (e.g., 100°C for 2 hours).

  • After curing, allow the elastomer to cool to room temperature before demolding.

Experimental Protocol 2: Mechanical Property Testing

Objective: To determine the tensile strength, elongation at break, and hardness of the prepared silicone elastomer.

Procedure:

  • Cut dumbbell-shaped specimens from the cured elastomer sheet according to ASTM D412 standards.

  • Measure the tensile properties using a universal testing machine at a constant crosshead speed.

  • Record the force and elongation until the specimen breaks.

  • Calculate the tensile strength and elongation at break from the stress-strain curve.

  • Measure the hardness of the elastomer using a Shore A durometer according to ASTM D2240.

Experimental Protocol 3: Thermal Stability Analysis (Thermogravimetric Analysis - TGA)

Objective: To evaluate the thermal stability of the silicone elastomer.

Procedure:

  • Place a small, accurately weighed sample of the elastomer into a TGA crucible.

  • Heat the sample from room temperature to a high temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen or air atmosphere.

  • Record the weight loss of the sample as a function of temperature.

  • Determine the onset of decomposition temperature and the temperature of maximum decomposition rate from the TGA curve. The thermal stability of phenyl silicone rubber has been shown to be influenced by the type of crosslinking agent.[2]

Experimental Protocol 4: Swelling Studies for Crosslink Density Determination

Objective: To estimate the crosslink density of the silicone elastomer.

Procedure:

  • Cut a small, precisely weighed piece of the cured elastomer.

  • Immerse the sample in a suitable solvent (e.g., toluene) for a specified period (e.g., 72 hours) to reach swelling equilibrium.

  • Remove the swollen sample from the solvent, quickly blot the surface to remove excess solvent, and weigh it.

  • Dry the swollen sample in an oven until a constant weight is achieved and weigh it again.

  • Calculate the swelling ratio and use the Flory-Rehner equation to estimate the crosslink density. The cross-linking density in mol cm–3 can be evaluated through swelling of the cured compounds in toluene according to ASTM D471-12 and using the Flory–Rehner equation.[3]

Experimental Protocol 5: FTIR Analysis of Curing

Objective: To monitor the curing process by observing the disappearance of characteristic functional groups.

Procedure:

  • Record the FTIR spectrum of the uncured mixture.

  • Record FTIR spectra of the sample at different time intervals during the curing process.

  • Monitor the decrease in the intensity of the Si-H stretching peak (around 2160 cm⁻¹) and the C=C stretching peak of the vinyl group (around 1600 cm⁻¹) to follow the progress of the hydrosilylation reaction.

Signaling Pathways and Experimental Workflows

In the context of this comparison, "signaling pathways" are not directly applicable as the process is a chemical reaction rather than a biological one. However, the experimental workflow and logical relationships can be visualized.

ExperimentalWorkflow cluster_preparation Elastomer Preparation cluster_characterization Characterization cluster_analysis Data Analysis & Comparison start Start: Define Formulation (Polymer, Crosslinker, Catalyst) mixing Mixing of Components start->mixing degassing Degassing mixing->degassing curing Curing (Temperature, Time) degassing->curing demolding Demolding curing->demolding ftir FTIR Analysis (Curing Monitoring) curing->ftir In-situ or ex-situ mechanical Mechanical Testing (Tensile, Hardness) demolding->mechanical thermal Thermal Analysis (TGA) demolding->thermal swelling Swelling Studies (Crosslink Density) demolding->swelling data_compilation Compile Data in Tables mechanical->data_compilation thermal->data_compilation swelling->data_compilation performance_comparison Compare Performance Metrics ftir->performance_comparison data_compilation->performance_comparison conclusion Draw Conclusions performance_comparison->conclusion

Caption: Experimental workflow for comparing divinyl siloxane crosslinkers.

HydrosilylationMechanism cluster_reactants Reactants cluster_reaction Hydrosilylation Reaction cluster_product Product pdms_vi Vinyl-Terminated PDMS (R-Si-CH=CH2) reaction Addition of Si-H across C=C pdms_vi->reaction crosslinker Divinyl Crosslinker (H2C=CH-Si-X-Si-CH=CH2) X = N (TMVDSZ) or O (TMVDSiO) crosslinker->reaction pmhs Hydrosilane Polymer (R'-Si-H) pmhs->reaction catalyst Platinum Catalyst (e.g., Karstedt's) catalyst->reaction catalyzes network Crosslinked Silicone Elastomer (3D Network) reaction->network

Caption: Hydrosilylation crosslinking mechanism.

Conclusion

The choice between this compound and other divinyl siloxane crosslinkers depends on the specific performance requirements of the final silicone elastomer. While TMVDSZ may offer advantages in terms of creating a more rigid and potentially thermally stable network due to the nature of the Si-N-Si bond, its hydrolytic stability could be a concern in certain applications. In contrast, traditional divinyl siloxanes like TMVDSiO provide a well-established balance of properties with excellent hydrolytic stability. Longer-chain divinyl siloxanes are typically used to achieve softer, more flexible elastomers with lower crosslink densities.

For critical applications, it is imperative for researchers and developers to conduct their own comparative studies using the detailed experimental protocols provided in this guide to determine the most suitable crosslinker for their specific formulation and performance needs. Further research directly comparing the quantitative performance of these crosslinkers under identical conditions is needed to provide a more definitive guide.

References

Characterization of polymers synthesized using 1,1,3,3-Tetramethyl-1,3-divinyldisilazane by GPC and DSC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the characterization of polymers synthesized using 1,1,3,3-tetramethyl-1,3-divinyldisilazane, with a focus on Gel Permeation Chromatography (GPC) and Differential Scanning Calorimetry (DSC). Due to the limited availability of specific experimental data for polymers derived directly from this monomer in publicly accessible literature, this guide leverages data from structurally similar vinyl-substituted polysilazanes and other relevant silicon-based polymers to provide a valuable comparative framework.

Executive Summary

Polymers synthesized from this compound are a subclass of polysilazanes, which are known for their excellent thermal stability and potential for conversion into ceramic materials. Characterization of their molecular weight distribution and thermal properties is crucial for predicting their performance in various applications. GPC is the standard method for determining molecular weight averages (Mn, Mw) and the polydispersity index (PDI), while DSC is employed to determine key thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm). This guide outlines the experimental protocols for these techniques and presents a comparative analysis with alternative silicon-containing polymers.

Comparison of Polymer Properties

Table 1: Comparative GPC and DSC Data for Silicon-Based Polymers

Polymer TypeMonomerMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)Tg (°C)Tm (°C)
Hypothetical Polysilazane This compoundData not availableData not availableData not availableData not availableData not available
Vinyl-substituted Polysiloxane Vinyl-functionalized cyclosiloxanes12,000 - 143,000[1]--Varies with vinyl content-
Polydimethylsiloxane (PDMS) Dimethyldichlorosilane----125-40
Poly(vinyl) chloride (PVC) Vinyl chloride---82100 - 260
Polystyrene (PS) Styrene---100-

Note: The data presented for alternative polymers is sourced from various studies and is intended for comparative purposes only. The properties of polymers can vary significantly based on synthesis conditions and molecular weight.

Experimental Protocols

Gel Permeation Chromatography (GPC)

GPC, also known as Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight distribution of polymers.

Methodology:

  • Sample Preparation: The polymer sample is dissolved in a suitable solvent, typically tetrahydrofuran (THF) for polysilazanes, at a concentration of 1-2 mg/mL. The solution is then filtered through a 0.2 µm syringe filter to remove any particulate matter.

  • Instrumentation: A standard GPC system equipped with a refractive index (RI) detector is used. The system consists of a pump, an injector, a set of columns (e.g., polystyrene-divinylbenzene columns), and the detector.

  • Analysis Conditions:

    • Mobile Phase: THF at a flow rate of 1.0 mL/min.

    • Column Temperature: 35-40 °C.

    • Injection Volume: 100 µL.

  • Calibration: The system is calibrated using polystyrene standards of known molecular weights to generate a calibration curve.

  • Data Analysis: The elution profile of the polymer sample is recorded, and the molecular weight averages (Mn, Mw) and PDI are calculated based on the calibration curve.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature.

Methodology:

  • Sample Preparation: A small amount of the polymer sample (5-10 mg) is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.

  • Instrumentation: A DSC instrument capable of controlled heating and cooling cycles is used.

  • Analysis Conditions:

    • Temperature Program:

      • Heat from room temperature to a temperature above the expected melting point (e.g., 300 °C) at a rate of 10 °C/min under a nitrogen atmosphere.

      • Hold at this temperature for 5 minutes to erase the thermal history.

      • Cool to a low temperature (e.g., -150 °C) at a rate of 10 °C/min.

      • Heat again to the upper temperature at a rate of 10 °C/min.

  • Data Analysis: The second heating scan is typically used for analysis. The glass transition temperature (Tg) is determined as the midpoint of the step change in the heat flow curve. The melting temperature (Tm) is determined as the peak temperature of the endothermic melting peak.

Visualizing the Workflow

The following diagrams illustrate the general experimental workflows for GPC and DSC analysis.

GPC_Workflow cluster_prep Sample Preparation cluster_analysis GPC Analysis cluster_data Data Processing Dissolve Dissolve Polymer in THF Filter Filter Solution (0.2 µm) Dissolve->Filter Inject Inject Sample Filter->Inject Separate Separation in GPC Columns Inject->Separate Detect RI Detection Separate->Detect Calibrate Calibration with Polystyrene Standards Calculate Calculate Mn, Mw, PDI Detect->Calculate Calibrate->Calculate

Caption: General experimental workflow for Gel Permeation Chromatography (GPC).

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Analysis Weigh Weigh Sample (5-10 mg) Seal Seal in Aluminum Pan Weigh->Seal Heat1 First Heating Scan (erase thermal history) Seal->Heat1 Cool Controlled Cooling Heat1->Cool Heat2 Second Heating Scan Cool->Heat2 Analyze Analyze Second Heating Curve Heat2->Analyze Determine Determine Tg and Tm Analyze->Determine

Caption: General experimental workflow for Differential Scanning Calorimetry (DSC).

Conclusion

The characterization of polymers synthesized from this compound through GPC and DSC is essential for understanding their molecular weight and thermal properties. While specific data for this particular polymer is scarce in the available literature, a comparative analysis with other silicon-based polymers provides valuable insights. The experimental protocols outlined in this guide offer a standardized approach for researchers to characterize these and similar materials. Further research is warranted to generate and publish specific GPC and DSC data for polymers derived from this compound to facilitate more direct comparisons and accelerate their application in various fields.

References

A Comparative Guide to Silane Coupling Agents for Enhancing Composite Mechanical Properties: A Focus on 1,1,3,3-Tetramethyl-1,3-divinyldisilazane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the role of silane coupling agents in enhancing the mechanical properties of composite materials. While a significant body of research exists for common silane coupling agents, there is a notable lack of publicly available, direct comparative data on the performance of 1,1,3,3-Tetramethyl-1,3-divinyldisilazane (VMS). This guide aims to bridge this gap by presenting a framework for comparison, including a template for data presentation based on typical performance of other vinyl silanes, and a detailed, representative experimental protocol to enable researchers to conduct their own evaluations of VMS.

The Role of Silane Coupling Agents in Composites

Silane coupling agents are bifunctional molecules that act as a bridge at the interface between an inorganic filler (e.g., glass fibers, silica) and an organic polymer matrix. This interfacial bonding is crucial for effective stress transfer from the polymer matrix to the reinforcing filler, which in turn significantly improves the mechanical properties of the resulting composite material. The general structure of a silane coupling agent is R-Si-X₃, where 'R' is an organofunctional group that is compatible with the polymer matrix and 'X' is a hydrolyzable group (e.g., alkoxy) that bonds to the inorganic filler.

This compound (VMS) is a vinyl-functional silazane. The vinyl groups can participate in polymerization reactions with a polymer matrix, particularly in peroxide-cured systems. The silazane structure can react with surface hydroxyl groups on inorganic fillers. It is suggested that VMS can be particularly effective in modifying fumed silica for use in silicone products, leading to improvements in tear strength and hardness.

Performance Comparison of Silane Coupling Agents

The following table presents a template for comparing the mechanical properties of composites treated with different silane coupling agents. The data for common vinyl silanes are representative values collated from various studies and are provided for comparative context. The entry for this compound (VMS) is a placeholder to be populated with experimental data.

Table 1: Comparison of Mechanical Properties of Fiber-Reinforced Polymer Composites with Various Silane Coupling Agents (Template)

Coupling AgentTensile Strength (MPa)Flexural Modulus (GPa)Impact Strength (kJ/m²)
No Coupling Agent (Control) [Experimental Value][Experimental Value][Experimental Value]
Vinyltrimethoxysilane (VTMS) [~15-25% increase vs. Control][~10-20% increase vs. Control][~20-30% increase vs. Control]
Vinyldimethylethoxysilane [~10-20% increase vs. Control][~5-15% increase vs. Control][~15-25% increase vs. Control]
This compound (VMS) [Experimental Value] [Experimental Value] [Experimental Value]

Note: The percentage increases are approximate and can vary significantly depending on the specific polymer matrix, filler type, filler loading, and processing conditions.

Experimental Protocols

The following are detailed, representative protocols for the surface treatment of fillers with a silane coupling agent, the fabrication of a composite material, and the subsequent mechanical testing. This protocol can be adapted for the evaluation of this compound.

Surface Treatment of Filler (e.g., Silica)

Objective: To covalently bond the silane coupling agent to the surface of the inorganic filler.

Materials:

  • Inorganic filler (e.g., fumed silica, glass fibers)

  • This compound (VMS) or other silane coupling agent

  • Anhydrous toluene or ethanol

  • Deionized water

  • Acetic acid (for pH adjustment)

Procedure:

  • Dry the filler in a vacuum oven at 110°C for 24 hours to remove adsorbed moisture.

  • Prepare a 95:5 (v/v) ethanol/water solution. Adjust the pH to 4.5-5.5 with acetic acid.

  • Add the silane coupling agent (e.g., VMS) to the solution at a concentration of 1-2% by weight of the filler. Stir for 1 hour to allow for hydrolysis of the silane.

  • Disperse the dried filler into the silane solution with vigorous stirring.

  • Continue stirring the suspension at room temperature for 3 hours.

  • Filter the treated filler and wash with ethanol to remove any unreacted silane.

  • Dry the surface-treated filler in a vacuum oven at 80°C for 12 hours.

Composite Fabrication (e.g., Fiber-Reinforced Epoxy)

Objective: To create a composite material with the surface-treated filler dispersed in a polymer matrix.

Materials:

  • Surface-treated filler

  • Epoxy resin

  • Hardener

  • Vacuum mixer

  • Mold

Procedure:

  • Preheat the epoxy resin to 60°C to reduce its viscosity.

  • Add the desired weight percentage of the surface-treated filler to the epoxy resin.

  • Mix the filler and resin in a vacuum mixer for 30 minutes to ensure homogeneous dispersion and to remove entrapped air.

  • Add the stoichiometric amount of hardener to the mixture and continue mixing under vacuum for another 10 minutes.

  • Pour the mixture into a pre-heated and release-agent-coated mold.

  • Cure the composite in an oven according to the resin manufacturer's recommended curing cycle (e.g., 2 hours at 80°C followed by 3 hours at 150°C).

  • Allow the mold to cool to room temperature before demolding the composite specimen.

Mechanical Testing

Objective: To quantify the mechanical properties of the fabricated composite.

Procedures:

  • Tensile Testing (ASTM D638):

    • Cut dog-bone shaped specimens from the cured composite panels.

    • Measure the cross-sectional area of each specimen.

    • Conduct the test using a universal testing machine at a constant crosshead speed (e.g., 2 mm/min).

    • Record the ultimate tensile strength and Young's modulus.

  • Flexural Testing (ASTM D790):

    • Cut rectangular specimens from the cured composite panels.

    • Perform a three-point bending test using a universal testing machine.

    • Record the flexural strength and flexural modulus.

  • Impact Testing (ASTM D256 - Izod):

    • Machine notched specimens from the cured composite panels.

    • Use an Izod impact tester to determine the impact energy absorbed.

Visualizing the Process and Mechanism

The following diagrams illustrate the general workflow for composite fabrication and testing, and the proposed chemical interaction at the filler-matrix interface.

experimental_workflow cluster_preparation Material Preparation cluster_processing Composite Processing cluster_testing Characterization filler Inorganic Filler treatment Surface Treatment filler->treatment silane Silane Coupling Agent (e.g., VMS) silane->treatment polymer Polymer Matrix mixing Mixing polymer->mixing hardener Hardener hardener->mixing treatment->mixing curing Curing mixing->curing tensile Tensile Test curing->tensile flexural Flexural Test curing->flexural impact Impact Test curing->impact analysis Data Analysis tensile->analysis flexural->analysis impact->analysis

Caption: Experimental workflow for composite fabrication and mechanical property testing.

coupling_mechanism cluster_interface Filler-Matrix Interface filler Inorganic Filler (-OH groups) silane Silane Coupling Agent (VMS) filler->silane Covalent Bond (Si-O-Si) polymer Polymer Matrix (e.g., Vinyl Ester) silane->polymer Polymerization (Vinyl Group Reaction)

Caption: Proposed coupling mechanism of a vinyl silane at the filler-polymer interface.

Quantitative Analysis of Surface Silylation by 1,1,3,3-Tetramethyl-1,3-divinyldisilazane via XPS: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the quantitative analysis of surface silylation using X-ray Photoelectron Spectroscopy (XPS), with a focus on 1,1,3,3-Tetramethyl-1,3-divinyldisilazane (TMDVDS). Due to a notable lack of specific quantitative XPS data for TMDVDS in publicly available scientific literature, this document establishes a framework for such analysis by comparing it with well-documented alternative silylating agents. The provided experimental protocols are designed to be adaptable for researchers investigating the surface modification capabilities of TMDVDS.

Introduction to Surface Silylation and Quantitative XPS Analysis

Surface silylation is a powerful chemical modification technique that alters the physicochemical properties of a material's surface. By covalently bonding silylating agents to reactive surface functionalities, such as hydroxyl (-OH) groups, properties like hydrophobicity, biocompatibility, and adhesion can be precisely controlled.

X-ray Photoelectron Spectroscopy (XPS) is a premier surface-sensitive analytical technique for quantifying the degree of silylation. By measuring the kinetic energy of photoelectrons emitted from the top 1-10 nanometers of a surface upon X-ray irradiation, XPS provides detailed information on elemental composition and chemical states. This enables the precise quantification of the attached silylating agent and the resulting changes in surface chemistry.

This compound (TMDVDS): A Promising but Under-Characterized Silylating Agent

This compound is a disilazane-based silylating agent featuring two vinyl functional groups. This bifunctionality makes it particularly interesting for creating surfaces that can undergo further chemical modifications, such as polymerization or serving as a platform for "click" chemistry. The reaction of the disilazane with surface hydroxyl groups results in the formation of stable siloxane bonds, with ammonia as the only byproduct.

Despite its potential for advanced surface engineering, extensive literature searches reveal a significant gap in specific quantitative XPS data for TMDVDS-modified surfaces. This absence of published data on atomic concentrations of key elements (Si, C, N, O) hinders a direct, evidence-based comparison of its performance against more conventional silylating agents.

Comparative Analysis with Alternative Silylating Agents

To provide a benchmark for evaluating the performance of TMDVDS, this section presents typical quantitative XPS data for surfaces modified with commonly used silylating agents like Hexamethyldisilazane (HMDS) and Trimethylchlorosilane (TMCS). This data illustrates the type of quantitative information that can be obtained and serves as a reference for future studies on TMDVDS.

Table 1: Illustrative Quantitative XPS Data for Silylated Silicon Wafer Surfaces

Silylating AgentSubstrateTreatment ConditionsAtomic Concentration (%)Water Contact Angle (°)
Si 2p C 1s
Untreated Silicon WaferNone42.510.2
HMDS Silicon WaferVapor Deposition, 150°C, 2 hr38.118.5
TMCS Silicon WaferLiquid Phase (Toluene), RT, 1 hr35.722.4

Disclaimer: The data in this table is representative and intended for illustrative purposes. Actual experimental values will vary based on the substrate, surface pre-treatment, and specific reaction conditions.

Detailed Experimental Protocols

The following generalized protocols for surface silylation and XPS analysis can be adapted for the investigation of TMDVDS.

Generalized Protocol for Surface Silylation (Vapor Phase Deposition)
  • Substrate Preparation:

    • Thoroughly clean the substrate to remove contaminants and ensure the presence of surface hydroxyl groups. For silicon-based substrates, a common procedure involves treatment with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) followed by extensive rinsing with deionized water. Alternatively, UV/Ozone treatment can be used.

    • Dry the cleaned substrate under a stream of an inert gas, such as nitrogen or argon.

  • Silylation Procedure:

    • Place the clean, dry substrate inside a sealed reaction vessel (e.g., a glass desiccator).

    • Introduce a small, open container of TMDVDS into the vessel, ensuring no direct contact with the substrate.

    • Allow the vapor phase deposition to proceed under static vacuum or at atmospheric pressure. The reaction can be carried out at room temperature or elevated temperatures (e.g., 60-150°C) to increase the reaction rate. The reaction time can vary from 1 to 24 hours.

  • Post-Silylation Cleaning:

    • Remove the silylated substrate from the reaction vessel.

    • Rinse the substrate with a suitable organic solvent (e.g., toluene or hexane) to remove any non-covalently bound (physisorbed) silylating agent.

    • Dry the substrate again with a stream of inert gas.

Generalized Protocol for XPS Analysis
  • Sample Handling:

    • Mount the silylated substrate onto a sample holder compatible with the XPS instrument.

  • Instrumental Parameters:

    • Perform the analysis in an ultra-high vacuum (UHV) system (pressure < 10⁻⁸ mbar).

    • Utilize a monochromatic Al Kα (1486.6 eV) X-ray source.

  • Data Collection:

    • Acquire a survey spectrum over a broad binding energy range (e.g., 0-1200 eV) to identify all elements present on the surface.

    • Obtain high-resolution spectra for the core levels of interest: Si 2p, C 1s, O 1s, and N 1s.

  • Data Processing and Quantification:

    • Calibrate the binding energy scale by setting the adventitious C 1s peak to 284.8 eV.

    • Perform peak fitting and deconvolution on the high-resolution spectra to identify different chemical states. For instance, the Si 2p spectrum can be deconvoluted to differentiate between the silicon from the substrate and the silicon from the silylating agent.

    • Calculate the atomic concentrations of the detected elements using the peak areas and the appropriate relative sensitivity factors (RSFs) provided by the instrument manufacturer.

Visualizing the Process and Reaction

G Experimental Workflow for Quantitative XPS Analysis of Surface Silylation cluster_0 Surface Preparation & Silylation cluster_1 XPS Characterization A Substrate Cleaning (e.g., Piranha solution) B Drying (Inert Gas) A->B C TMDVDS Vapor Phase Deposition B->C D Solvent Rinse (e.g., Toluene) C->D E Final Drying D->E F Sample Introduction to UHV E->F Transfer G Survey Scan (Elemental ID) F->G H High-Resolution Scans (Si 2p, C 1s, O 1s, N 1s) G->H I Quantitative Analysis (Atomic Concentrations) H->I

Caption: A typical experimental workflow for surface silylation and subsequent XPS analysis.

G General Reaction of a Disilazane with a Hydroxylated Surface cluster_0 Reactants cluster_1 Products Disilazane R3Si-NH-SiR3 (e.g., TMDVDS) SilylatedSurface Substrate-O-SiR3 (Silylated Surface) Disilazane->SilylatedSurface Ammonia NH3 (Byproduct) Disilazane->Ammonia Surface Substrate-OH (Hydroxylated Surface) Surface->SilylatedSurface

Caption: The chemical reaction of a disilazane with surface hydroxyl groups.

Summary and Outlook

The quantitative analysis of surface silylation by XPS is a critical tool for the development of advanced materials. While this compound holds promise as a versatile silylating agent, the current lack of specific quantitative XPS data limits its direct comparison with established alternatives. The experimental protocols and comparative framework presented in this guide are intended to facilitate and encourage further research in this area. Future studies that quantify the elemental composition and chemical states of TMDVDS-modified surfaces will be invaluable for understanding its silylation efficiency, layer stability, and overall performance, thereby unlocking its full potential in diverse scientific and industrial applications.

Thermal stability analysis of silicones crosslinked with 1,1,3,3-Tetramethyl-1,3-divinyldisilazane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the thermal stability of silicones crosslinked with 1,1,3,3-Tetramethyl-1,3-divinyldisilazane (VSI) against silicones cured with other common crosslinking agents, namely dicumyl peroxide (a popular peroxide-curing agent) and tetraethoxysilane (TEOS, an alkoxysilane crosslinker). The information presented is based on established principles of silicone chemistry and thermal analysis.

Introduction

The thermal stability of silicone elastomers is a critical parameter for their application in high-temperature environments, such as in medical devices that undergo heat sterilization, advanced electronics, and aerospace components. The choice of crosslinking agent plays a pivotal role in determining the final thermal properties of the cured silicone network. This guide offers a comparative overview of the thermal performance of silicones crosslinked via three distinct mechanisms: addition cure (utilizing VSI), peroxide cure, and condensation cure (utilizing TEOS).

Comparison of Thermal Stability

The thermal stability of crosslinked silicones is typically evaluated using thermogravimetric analysis (TGA), which measures the weight loss of a material as a function of temperature. Key parameters obtained from TGA include the onset decomposition temperature (Tonset), the temperature of maximum decomposition rate (Tmax), and the percentage of material remaining at the end of the analysis (char yield).

Parameter Silicone Crosslinked with VSI (Addition Cure) Silicone Crosslinked with Dicumyl Peroxide (Peroxide Cure) Silicone Crosslinked with TEOS (Condensation Cure)
Onset Decomposition Temp. (Tonset) Moderate to HighHighModerate
Temp. of Max. Decomposition (Tmax) ~450-550°C~450-550°C~400-500°C
Char Yield at 800°C (in N2) HighLowModerate
Primary Decomposition Mechanism Chain scission and rearrangement, formation of silicon carbonitride/nitrideRadical-initiated chain scission and depolymerizationHydrolytic backbiting and depolymerization

Note: The values presented are illustrative and can vary depending on the specific silicone polymer, filler content, and curing conditions.

Discussion of Crosslinking Chemistries and Thermal Degradation

1. VSI (Addition Cure):

Silicones cured with VSI undergo a hydrosilylation addition reaction, forming stable carbon-silicon bonds. A key feature of VSI is the presence of a nitrogen atom in the disilazane bridge (Si-N-Si). Upon thermal decomposition at high temperatures, polysilazanes are known to convert into ceramic materials like silicon nitride (Si₃N₄) and silicon carbonitride (SiCN)[1][2]. This ceramization process is responsible for the significantly higher char yield observed in VSI-crosslinked silicones compared to traditional silicone systems[3]. The resulting ceramic char can act as a thermal barrier, further enhancing the material's stability at extreme temperatures.

2. Dicumyl Peroxide (Peroxide Cure):

Peroxide curing involves the generation of free radicals from the thermal decomposition of the peroxide, which then abstract hydrogen atoms from the polymer chains, leading to the formation of crosslinks. While this method can produce materials with good high-temperature resistance, the primary thermal degradation pathway for the resulting silicone network is depolymerization, often referred to as "unzipping," which leads to the formation of volatile cyclic siloxane oligomers[4]. This results in a very low char yield in an inert atmosphere.

3. TEOS (Condensation Cure):

Crosslinking with TEOS occurs through a condensation reaction between the ethoxy groups of TEOS and hydroxyl-terminated silicone polymers, forming Si-O-Si linkages. The thermal stability of these networks can be influenced by the completeness of the condensation reaction and the presence of residual hydroxyl groups. The degradation mechanism is often initiated by the "back-biting" of terminal silanol groups, leading to the formation of cyclic siloxanes[4]. While generally offering good thermal stability, the char yield is typically lower than that of VSI-crosslinked systems due to the complete volatilization of the degradation products.

Experimental Protocol: Thermogravimetric Analysis (TGA)

The following is a general experimental protocol for the thermogravimetric analysis of crosslinked silicone elastomers, adapted from ASTM D6370-99.

Objective: To determine the thermal stability and degradation profile of crosslinked silicone samples.

Apparatus:

  • Thermogravimetric Analyzer (TGA) with a furnace capable of heating to at least 900°C.

  • Microbalance with a sensitivity of at least 0.1 µg.

  • Gas flow controllers for inert (e.g., Nitrogen, Argon) and oxidative (e.g., Air) gases.

  • Sample pans (e.g., platinum, alumina).

Procedure:

  • Sample Preparation: A small, representative sample of the cured silicone elastomer (typically 5-10 mg) is accurately weighed and placed in a tared TGA sample pan.

  • Instrument Setup:

    • The TGA is purged with an inert gas (e.g., Nitrogen) at a constant flow rate (e.g., 50 mL/min).

    • The initial temperature is set to a value below any expected thermal events (e.g., 30°C).

  • Heating Program:

    • The sample is heated from the initial temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min or 20°C/min) under the inert atmosphere.

  • Data Collection: The weight of the sample is continuously recorded as a function of temperature.

  • Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to determine:

    • Tonset: The temperature at which significant weight loss begins.

    • Tmax: The temperature at which the rate of weight loss is maximum (obtained from the peak of the derivative of the TGA curve, DTG).

    • Char Yield: The percentage of the initial sample weight remaining at the final temperature.

Visualizing the Experimental Workflow

The logical flow of the thermal stability analysis can be represented by the following diagram:

ExperimentalWorkflow cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_analysis Data Analysis Sample Cured Silicone Sample Weighing Weigh 5-10 mg of Sample Sample->Weighing Loading Place in TGA Pan Weighing->Loading TGA_Setup Instrument Setup (Inert Atmosphere) Loading->TGA_Setup Heating Heating Program (e.g., 30-800°C at 10°C/min) TGA_Setup->Heating TGA_Curve Generate TGA Curve (Weight % vs. Temp) Heating->TGA_Curve DTG_Curve Generate DTG Curve (Derivative Weight vs. Temp) TGA_Curve->DTG_Curve Parameters Determine: - T-onset - T-max - Char Yield DTG_Curve->Parameters

Caption: Experimental workflow for TGA.

Signaling Pathway of Thermal Degradation

The following diagram illustrates the simplified degradation pathways for the different crosslinking systems.

DegradationPathways VSI VSI Crosslinked Silicone (Si-C, Si-N-Si links) VSI_Deg Chain Scission & Rearrangement VSI->VSI_Deg High Temp Peroxide Peroxide Crosslinked Silicone (Si-C-C-Si links) Peroxide_Deg Radical Scission & Depolymerization ('Unzipping') Peroxide->Peroxide_Deg High Temp TEOS TEOS Crosslinked Silicone (Si-O-Si links) TEOS_Deg Hydrolytic Backbiting & Depolymerization TEOS->TEOS_Deg High Temp VSI_Prod Ceramic Char (SiCN, Si3N4) + Volatiles VSI_Deg->VSI_Prod Volatiles Volatile Cyclic Siloxanes Peroxide_Deg->Volatiles TEOS_Deg->Volatiles

Caption: Silicone thermal degradation pathways.

Conclusion

The choice of crosslinking agent significantly impacts the thermal stability and degradation mechanism of silicone elastomers. While all three types of crosslinkers can produce thermally stable materials, silicones crosslinked with this compound (VSI) are anticipated to exhibit superior performance at very high temperatures due to the formation of a ceramic char layer. This high char yield is a distinct advantage in applications requiring extreme thermal resistance and fire retardancy. Peroxide-cured silicones, while robust, tend to depolymerize completely, leaving little to no residue. TEOS-cured systems offer a balance of properties but are susceptible to degradation initiated by residual hydroxyl groups. For applications demanding the utmost in thermal stability and the formation of a protective ceramic layer upon decomposition, VSI presents a compelling crosslinking alternative.

References

Spectroscopic Validation of Reaction Completion for 1,1,3,3-Tetramethyl-1,3-divinyldisilazane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The validation of reaction completion is a critical step in chemical synthesis, ensuring the desired product is obtained with high purity and yield. For reactions involving 1,1,3,3-Tetramethyl-1,3-divinyldisilazane, a versatile organosilicon compound, various spectroscopic techniques offer robust and reliable methods for real-time monitoring and endpoint determination. This guide provides a comparative overview of the most effective spectroscopic methods—Fourier-Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—for validating the completion of reactions such as hydrosilylation and hydrolysis/condensation of this compound.

Comparison of Spectroscopic Methods

The choice of spectroscopic technique for monitoring the reaction of this compound depends on several factors, including the reaction type, the physical state of the reaction mixture, and the required level of quantitative detail.

FeatureFTIR SpectroscopyRaman SpectroscopyNMR Spectroscopy
Principle Measures the absorption of infrared radiation by molecular vibrations.Measures the inelastic scattering of monochromatic light.Measures the magnetic properties of atomic nuclei.
Primary Use Cases In-situ monitoring of functional group changes, particularly Si-H, C=C, and Si-O-Si vibrations.[1][2][3]Excellent for in-situ monitoring of symmetric non-polar bonds, such as C=C and Si-Si, and for aqueous systems.[4][5][6]Provides detailed structural information and quantitative analysis of reaction mixtures.[7][8][9][10]
Advantages Widely available, relatively inexpensive, and provides real-time kinetic data.[1]Minimal sample preparation, can be used with fiber optic probes for in-situ measurements in various reaction vessels.[2][4]Highly quantitative, provides unambiguous structural information for reactants, intermediates, and products.
Limitations Water absorption can interfere with spectra; ATR probes can be sensitive to the composition of heterogeneous mixtures.[2]Raman scattering is a weak phenomenon, which can lead to lower sensitivity for some functional groups.Higher cost of instrumentation, longer acquisition times for certain nuclei (e.g., 29Si), and typically requires deuterated solvents for high-resolution spectra.

Spectroscopic Validation of Hydrosilylation Reactions

Hydrosilylation is a common reaction involving the vinyl groups of this compound, where a Si-H bond is added across the C=C double bond. The reaction can be monitored by observing the disappearance of the reactant's characteristic signals and the appearance of the product's signals.

Table 1: Key Spectroscopic Changes for Hydrosilylation of this compound

Spectroscopic MethodReactant: this compoundReactant: Hydrosilane (R3SiH)Product
FTIR C=C stretch: ~1590-1615 cm-1; =C-H stretch: ~3050 cm-1Si-H stretch: ~2100-2200 cm-1Disappearance of C=C and Si-H stretches; Appearance of Si-CH2-CH2-Si bands.
Raman C=C stretch: ~1590-1615 cm-1 (strong)Si-H stretch: ~2100-2200 cm-1Disappearance of C=C and Si-H stretches.
¹H NMR Vinyl protons: ~5.6-6.1 ppmSi-H proton: ~4.7 ppmDisappearance of vinyl and Si-H protons; Appearance of new aliphatic protons (e.g., -CH2-Si at ~0.4 ppm).[7]
¹³C NMR Vinyl carbons: ~130-140 ppm-Disappearance of vinyl carbons; Appearance of new aliphatic carbons.
²⁹Si NMR ~ -5 to -10 ppmVaries depending on R groupsShift in silicon signals upon formation of new Si-C bond.

Spectroscopic Validation of Hydrolysis and Condensation Reactions

This compound can undergo hydrolysis of the Si-N bond, followed by condensation of the resulting silanols to form siloxane bridges (Si-O-Si).

Table 2: Key Spectroscopic Changes for Hydrolysis and Condensation of this compound

Spectroscopic MethodReactant: this compoundIntermediate: Silanol (Si-OH)Product: Polysiloxane
FTIR Si-N-Si stretch: ~930-940 cm-1; N-H stretch (if present): ~3380 cm-1O-H stretch: ~3200-3400 cm-1 (broad); Si-O stretch: ~830-910 cm-1Appearance of strong, broad Si-O-Si stretch: ~1000-1100 cm-1; Disappearance of Si-N-Si and Si-OH bands.
Raman Si-N-Si stretchSi-O stretchAppearance of Si-O-Si symmetric stretch: ~500-600 cm-1.[5]
¹H NMR N-H proton (if present)Si-OH proton (broad, exchangeable)Disappearance of N-H and Si-OH protons.
²⁹Si NMR ~ -5 to -10 ppmShift to ~ -10 to -20 ppmShift to ~ -15 to -25 ppm for D units (O-Si(CH3)2-O).

Experimental Protocols

In-situ FTIR Monitoring of Hydrosilylation
  • Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) immersion probe is used.

  • Setup: The ATR probe is inserted directly into the reaction vessel. The reaction is set up under an inert atmosphere (e.g., nitrogen or argon).

  • Data Acquisition: A background spectrum of the initial reaction mixture (containing the hydrosilane, solvent, and catalyst) is collected before the addition of this compound.

  • Reaction Initiation: The divinyldisilazane is added to the reaction mixture with stirring.

  • Monitoring: Spectra are collected at regular intervals (e.g., every 1-5 minutes).

  • Analysis: The reaction progress is monitored by observing the decrease in the absorbance of the Si-H (~2140 cm⁻¹) and vinyl C=C (~1595 cm⁻¹) stretching bands and the corresponding increase in the product bands.

In-situ Raman Monitoring of Hydrolysis and Condensation
  • Instrumentation: A Raman spectrometer with a fiber-optic immersion probe.

  • Setup: The probe is inserted into the reaction vessel.

  • Data Acquisition: A spectrum of the starting this compound in the chosen solvent is recorded.

  • Reaction Initiation: The hydrolysis agent (e.g., water with an acid or base catalyst) is added.

  • Monitoring: Raman spectra are acquired continuously or at set time intervals.

  • Analysis: The reaction is monitored by observing the decrease in the intensity of the Si-N-Si band and the appearance and growth of the Si-O-Si symmetric stretching band around 500-600 cm⁻¹.

¹H NMR Monitoring of Reaction Kinetics
  • Sample Preparation: The reaction is set up directly in an NMR tube using a deuterated solvent. Alternatively, an initial sample of the reaction mixture can be prepared and a t=0 spectrum acquired before adding the final reagent or catalyst.

  • Instrumentation: A high-resolution NMR spectrometer.

  • Data Acquisition: A series of ¹H NMR spectra are acquired over time. Automated acquisition can be set up with a defined time delay between experiments.[9][11]

  • Reaction Initiation: The reaction is initiated by adding the final component (e.g., catalyst or reactant) to the NMR tube, followed by quick mixing and insertion into the spectrometer.

  • Analysis: The reaction progress is quantified by integrating the signals of the reactant vinyl protons and the appearing product aliphatic protons. The disappearance of a reactant peak or the appearance of a product peak can be plotted against time to determine the reaction kinetics and endpoint.

Visualization of Workflows and Pathways

experimental_workflow cluster_prep Reaction Setup cluster_monitoring Spectroscopic Monitoring cluster_analysis Data Analysis reactant 1,1,3,3-Tetramethyl- 1,3-divinyldisilazane ftir FTIR reactant->ftir In-situ reagent Co-reactant (e.g., Hydrosilane) raman Raman reagent->raman In-situ solvent Solvent nmr NMR solvent->nmr Aliquot/In-situ catalyst Catalyst catalyst->ftir catalyst->raman catalyst->nmr kinetics Kinetic Profile ftir->kinetics raman->kinetics nmr->kinetics product Product Structure Confirmation nmr->product endpoint Endpoint Determination kinetics->endpoint

Caption: General experimental workflow for spectroscopic validation.

hydrosilylation_pathway cluster_ftir FTIR/Raman Monitoring cluster_nmr NMR Monitoring reactant1 1,1,3,3-Tetramethyl- 1,3-divinyldisilazane (Si-CH=CH2) product Hydrosilylation Product (Si-CH2-CH2-SiR3) reactant1->product Pt Catalyst reactant2 Hydrosilane (R3Si-H) reactant2->product disappearance Disappearance of C=C (~1600 cm-1) Si-H (~2150 cm-1) nmr_changes Disappearance of vinyl H (~5.6-6.1 ppm) Si-H (~4.7 ppm) nmr_appearance Appearance of aliphatic H (~0.4 ppm)

Caption: Hydrosilylation reaction monitoring.

hydrolysis_condensation_pathway cluster_ftir_raman FTIR/Raman Monitoring reactant 1,1,3,3-Tetramethyl- 1,3-divinyldisilazane (Si-N-Si) intermediate Silanol Intermediate (Si-OH) reactant->intermediate H2O product Polysiloxane Product (Si-O-Si) intermediate->product Condensation disappearance Disappearance of Si-N-Si (~935 cm-1) appearance Appearance of Si-O-Si (~1050 cm-1 FTIR, ~550 cm-1 Raman)

Caption: Hydrolysis and condensation reaction monitoring.

References

The Strategic Industrial Application of 1,1,3,3-Tetramethyl-1,3-divinyldisilazane: An Economic and Performance Comparison

Author: BenchChem Technical Support Team. Date: December 2025

In the competitive landscape of industrial materials, the selection of optimal reagents is a critical determinant of both product performance and manufacturing cost-effectiveness. For researchers, scientists, and drug development professionals engaged in the creation of advanced materials, 1,1,3,3-Tetramethyl-1,3-divinyldisilazane (TMVDS) presents a compelling case as a versatile silane coupling agent and a key intermediate in the synthesis of specialized silicone polymers. This guide provides an objective economic analysis and performance comparison of TMVDS against other common alternatives, supported by available experimental data and standardized testing protocols.

Economic Analysis: A Cost-Performance Evaluation

A comprehensive economic analysis of TMVDS necessitates an examination of its upfront cost relative to the performance benefits it imparts to the final product. These benefits can manifest as enhanced durability, improved adhesion, and greater resistance to environmental stressors, all of which can translate to long-term economic advantages through extended product lifespan and reduced failure rates.

While the bulk industrial pricing of TMVDS is subject to market fluctuations and supplier negotiations, an estimated cost can be derived from available retail pricing for research and development quantities. This allows for a baseline comparison with other silane coupling agents.

Table 1: Estimated Cost Comparison of Adhesion Promoters

CompoundFunctional GroupEstimated Price (USD/kg)Key Applications
This compound (TMVDS) Vinyl$850 - $1,700[1]Silicone elastomers, sealants, adhesives, surface modification
3-Aminopropyltriethoxysilane (APTES)Amino$50 - $150Fiberglass, coatings, adhesives
3-Glycidoxypropyltrimethoxysilane (GPTMS)Epoxy$70 - $200Adhesives, coatings, composites
3-Methacryloxypropyltrimethoxysilane (MPTMS)Methacrylate$80 - $250Dental composites, adhesives, coatings
Titanate ChelateTitanateVaries widelyInks, coatings, adhesives
ZirconateZirconateVaries widelyCoatings, adhesives, composites

Note: Prices are estimates based on available data for smaller quantities and may not reflect industrial-scale pricing. Prices for titanate and zirconate adhesion promoters vary significantly based on the specific chemistry.

The higher unit cost of TMVDS is often justified by its specialized functionality, particularly in applications demanding high-performance silicone-based materials. The vinyl groups on the TMVDS molecule provide reactive sites for cross-linking in addition-cure silicone systems, leading to elastomers with superior mechanical properties.

Performance Comparison: Adhesion and Mechanical Properties

The primary function of TMVDS as a coupling agent is to enhance the adhesion between organic polymers (like silicone) and inorganic substrates or fillers (such as glass, silica, and metal oxides). This improved interfacial bonding translates to enhanced mechanical properties in the final composite material.

Table 2: Performance Characteristics of Silane Coupling Agents

Coupling AgentSubstratePolymer MatrixAdhesion Strength (Qualitative)Key Performance Benefit
TMVDS (inferred) Glass, Silica, MetalsSilicone (addition cure)ExcellentEnhances tear strength and hardness in silicone elastomers.[2]
APTESGlass, MetalsEpoxy, PhenolicVery GoodProvides strong adhesion in a wide range of thermoset resins.
GPTMSMetals, GlassEpoxy, UrethaneExcellentOffers good hydrolytic stability and adhesion to various substrates.
MPTMSGlass, SilicaAcrylic, PolyesterVery GoodPromotes adhesion for free-radical cured resins.

Experimental Protocols

To ensure objective and reproducible comparison of adhesion promoters, standardized testing methodologies are crucial. The following protocols, based on ASTM standards, are recommended for evaluating the performance of TMVDS in sealant applications.

Experimental Protocol 1: Surface Treatment of Substrate
  • Substrate Cleaning: The selected substrates (e.g., glass, aluminum) are thoroughly cleaned with a non-ionic detergent solution, rinsed with deionized water, and then solvent-cleaned with acetone or isopropanol. The substrates are then air-dried or oven-dried at a low temperature (e.g., 50°C).

  • Primer Preparation: A primer solution of TMVDS is prepared by dissolving it in a suitable solvent (e.g., xylene, isopropanol) at a concentration of 1-5% by weight.

  • Primer Application: The TMVDS solution is applied to the cleaned substrate surface by dipping, spraying, or wiping.

  • Drying and Curing: The primed substrate is allowed to air-dry for at least 30 minutes to allow for the hydrolysis of the silazane and initial bonding to the substrate. A low-temperature bake (e.g., 80-100°C for 15-30 minutes) can be performed to accelerate the curing of the silane layer.

Experimental Protocol 2: Adhesion Testing of Silicone Sealant

The adhesion of a silicone sealant formulated with or applied to a TMVDS-primed surface can be quantitatively assessed using the following ASTM standard test methods:

  • ASTM C1135 - Standard Test Method for Determining Tensile Adhesion Properties of Structural Sealants: This method is used to measure the tensile strength and elongation of a sealant in a joint configuration.

  • ASTM C794 - Standard Test Method for Adhesion-in-Peel of Elastomeric Joint Sealants: This test evaluates the peel strength of a sealant from a substrate.

  • ASTM C719 - Standard Test Method for Adhesion and Cohesion of Elastomeric Joint Sealants Under Cyclic Movement: This standard assesses the sealant's ability to maintain adhesion and cohesion under repeated joint movement.

A typical workflow for evaluating the performance of TMVDS as an adhesion promoter in a silicone sealant is illustrated in the diagram below.

experimental_workflow cluster_prep Preparation Phase cluster_application Application & Curing Phase cluster_testing Testing Phase cluster_analysis Analysis Phase sub_clean Substrate Cleaning primer_prep TMVDS Primer Preparation sub_clean->primer_prep primer_app Primer Application and Curing primer_prep->primer_app sealant_app Silicone Sealant Application primer_app->sealant_app sealant_cure Sealant Curing sealant_app->sealant_cure adhesion_test Adhesion Testing (e.g., ASTM C794) sealant_cure->adhesion_test mech_test Mechanical Testing (e.g., ASTM C1135) sealant_cure->mech_test data_analysis Data Analysis and Comparison adhesion_test->data_analysis mech_test->data_analysis

Caption: Experimental workflow for evaluating TMVDS as an adhesion promoter.

Logical Relationship of TMVDS in Silicone Formulation

The decision to incorporate TMVDS into an industrial application is based on a logical progression from identifying a performance need to realizing the economic benefit. The following diagram illustrates this decision-making pathway.

logical_relationship cluster_need Performance Requirement cluster_solution Material Selection cluster_outcome Performance & Economic Impact need Need for Enhanced Adhesion and Mechanical Properties in Silicone Product selection Select Adhesion Promoter need->selection tmvds 1,1,3,3-Tetramethyl- 1,3-divinyldisilazane (TMVDS) selection->tmvds Specialized for addition-cure silicones alternatives Alternative Coupling Agents (e.g., other silanes, titanates) selection->alternatives performance Improved Product Performance (Durability, Reliability) tmvds->performance cost Analysis of Total Manufacturing Cost tmvds->cost alternatives->performance alternatives->cost roi Positive Return on Investment (Higher product value, lower failure rate) performance->roi cost->roi

Caption: Decision pathway for utilizing TMVDS in industrial applications.

References

A Comparative Guide to Vinyl Functionalization Reagents: Alternatives to 1,1,3,3-Tetramethyl-1,3-divinyldisilazane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the introduction of a vinyl group is a critical step in the synthesis of a vast array of molecules. While 1,1,3,3-Tetramethyl-1,3-divinyldisilazane has its applications, a range of alternative compounds offers distinct advantages in terms of reactivity, stability, functional group tolerance, and reaction conditions. This guide provides an objective comparison of the performance of key alternatives, supported by experimental data, to facilitate the selection of the optimal reagent for specific synthetic challenges.

Performance Comparison of Vinylating Agents

The choice of a vinylating agent is paramount and is dictated by the specific requirements of the synthetic transformation. The following tables summarize the performance of various alternatives to this compound in two major classes of reactions: cross-coupling reactions for the formation of C-C bonds with aryl halides and addition reactions to carbonyl compounds.

Cross-Coupling Reactions

Cross-coupling reactions are powerful methods for the formation of carbon-carbon bonds. The performance of different vinylating agents in Suzuki-Miyaura, Hiyama, Stille, and Negishi couplings with various aryl halides is compared below.

Table 1: Performance of Vinylating Agents in Cross-Coupling Reactions with Aryl Halides

Vinylating Agent ClassReagent ExampleCoupling ReactionAryl Halide SubstrateCatalyst/Base/SolventTemp. (°C)Time (h)Yield (%)Reference
OrganoboronPotassium VinyltrifluoroborateSuzuki-Miyaura4-BromoanisolePdCl₂/PPh₃/Cs₂CO₃/THF:H₂O801272[1]
OrganoboronPotassium VinyltrifluoroborateSuzuki-Miyaura4-NitrochlorobenzenePdCl₂(dppf)/t-BuNH₂/i-PrOH:H₂O801695[2]
OrganosiliconVinyltrimethoxysilaneHiyama4-BromoacetophenoneNi(cod)₂/TBAT/Toluene1001292[3]
OrganosiliconDivinyltetramethyldisiloxane (DVDS)Hiyama-Denmark4-IodoanisolePd(dba)₂/KOSiMe₃/DMFRT385[4]
OrganosiliconVinyl tris(trimethylsilyl)silaneHiyamaIodobenzenePd(PPh₃)₄/NaOH/H₂O₂/TBAF/THFRT182
OrganotinVinyltributyltinStille4-BromoanisolePd(PPh₃)₄/THF6524~90*[5]
OrganozincVinylzinc BromideNegishi4-IodoacetophenonePd(dba)₂/SPhos/THFRT1695[6]

Yield reported for a similar aryl bromide.

Carbonyl Addition Reactions

The addition of a vinyl group to a carbonyl compound is a fundamental method for the synthesis of allylic alcohols. The reactivity and selectivity of the vinylating agent are crucial in these transformations.

Table 2: Performance of Vinylating Agents in Carbonyl Addition Reactions

Vinylating Agent ClassReagent ExampleCarbonyl SubstrateSolventTemp. (°C)Time (h)Yield (%)Reference
OrganomagnesiumVinylmagnesium BromideBenzaldehydeTHF0 to RT195[7]
OrganomagnesiumVinylmagnesium Bromide4-MethoxybenzaldehydeTHF0 to RT192[8]
OrganolithiumVinyllithiumCyclohexanoneTHF-78 to RT190[9]
OrganolithiumVinyllithium2-MethylcyclohexanoneTHF-78 to RT185 (Diastereomeric mixture)[10]

Experimental Protocols

Detailed methodologies for key vinyl functionalization reactions are provided below to facilitate their application in a laboratory setting.

Suzuki-Miyaura Vinylation using Potassium Vinyltrifluoroborate

Materials:

  • Aryl halide (1.0 mmol)

  • Potassium vinyltrifluoroborate (1.5 mmol)

  • Palladium(II) chloride (PdCl₂, 0.02 mmol)

  • Triphenylphosphine (PPh₃, 0.06 mmol)

  • Cesium carbonate (Cs₂CO₃, 3.0 mmol)

  • Tetrahydrofuran (THF) and Water (9:1 mixture, 10 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried flask, add the aryl halide, potassium vinyltrifluoroborate, and cesium carbonate.

  • In a separate flask, prepare the catalyst by dissolving PdCl₂ and PPh₃ in the THF/H₂O solvent mixture.

  • Add the catalyst solution to the flask containing the reactants.

  • Heat the reaction mixture to 80 °C and stir for 12 hours under an inert atmosphere.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[1][11][12]

Hiyama Vinylation using Vinyltrimethoxysilane

Materials:

  • Aryl bromide (1.0 mmol)

  • Vinyltrimethoxysilane (2.0 mmol)

  • Bis(1,5-cyclooctadiene)nickel(0) (Ni(cod)₂, 0.1 mmol)

  • Tetrabutylammonium triphenyldifluorosilicate (TBAT, 1.2 mmol)

  • Toluene (5 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox, charge a vial with Ni(cod)₂ and TBAT.

  • Add toluene, followed by the aryl bromide and vinyltrimethoxysilane.

  • Seal the vial and heat the reaction mixture to 100 °C for 12 hours.

  • After cooling to room temperature, dilute the reaction mixture with diethyl ether.

  • Filter the mixture through a pad of celite and silica gel.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the desired styrene derivative.[3]

Grignard Addition using Vinylmagnesium Bromide

Materials:

  • Aldehyde or Ketone (10 mmol)

  • Vinylmagnesium bromide (1.0 M solution in THF, 12 mL, 12 mmol)

  • Anhydrous Tetrahydrofuran (THF, 20 mL)

  • Saturated aqueous ammonium chloride solution

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add a solution of the carbonyl compound in anhydrous THF.

  • Cool the flask to 0 °C in an ice bath.

  • Add the vinylmagnesium bromide solution dropwise from the dropping funnel over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent in vacuo to yield the crude allylic alcohol.

  • Purify the product by distillation or column chromatography.[7][13]

Visualizing the Pathways

To better understand the processes involved in vinyl functionalization, the following diagrams, created using the DOT language, illustrate a general experimental workflow and the catalytic cycles of the primary cross-coupling reactions.

G General Experimental Workflow for Vinyl Functionalization cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Select Reactants (Aryl Halide/Carbonyl & Vinylating Agent) Setup Set up Reaction (Inert Atmosphere, Temperature Control) Reactants->Setup Solvent Choose Solvent Solvent->Setup Catalyst Select Catalyst/Initiator Catalyst->Setup Addition Add Reagents Setup->Addition Stirring Stir and Monitor (TLC, GC-MS) Addition->Stirring Quench Quench Reaction Stirring->Quench Extract Extract Product Quench->Extract Purify Purify Product (Chromatography, Distillation) Extract->Purify Characterize Characterize Product (NMR, MS, IR) Purify->Characterize

Caption: General workflow for a typical vinyl functionalization experiment.

G Catalytic Cycles of Major Cross-Coupling Reactions cluster_suzuki Suzuki-Miyaura Coupling cluster_hiyama Hiyama Coupling cluster_stille Stille Coupling pd0_s Pd(0)L₂ pd2_s R-Pd(II)-X L₂ pd0_s->pd2_s Oxidative Addition pd2_vinyl_s R-Pd(II)-Vinyl L₂ pd2_s->pd2_vinyl_s Transmetalation pd2_vinyl_s->pd0_s Reductive Elimination product_s R-Vinyl pd2_vinyl_s->product_s boron Vinyl-B(OR)₂ boron->pd2_s base Base base->boron aryl_halide {R-X} aryl_halide->pd2_s pd0_h Pd(0)L₂ pd2_h R-Pd(II)-X L₂ pd0_h->pd2_h Oxidative Addition pd2_vinyl_h R-Pd(II)-Vinyl L₂ pd2_h->pd2_vinyl_h Transmetalation pd2_vinyl_h->pd0_h Reductive Elimination product_h R-Vinyl pd2_vinyl_h->product_h silane Vinyl-SiR₃ silane->pd2_h activator Activator (F⁻ or Base) activator->silane aryl_halide_h {R-X} aryl_halide_h->pd2_h pd0_st Pd(0)L₂ pd2_st R-Pd(II)-X L₂ pd0_st->pd2_st Oxidative Addition pd2_vinyl_st R-Pd(II)-Vinyl L₂ pd2_st->pd2_vinyl_st Transmetalation pd2_vinyl_st->pd0_st Reductive Elimination product_st R-Vinyl pd2_vinyl_st->product_st stannane Vinyl-SnR₃ stannane->pd2_st aryl_halide_st {R-X} aryl_halide_st->pd2_st

Caption: Comparison of catalytic cycles for vinylation cross-coupling reactions.

References

Enhancing Surface Adhesion: A Comparative Guide to 1,1,3,3-Tetramethyl-1,3-divinyldisilazane and Alternative Silane Coupling Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving robust adhesion between dissimilar materials is a critical factor in the development of advanced materials, medical devices, and drug delivery systems. Surface modification using adhesion promoters is a key strategy to enhance the interfacial bonding between organic polymers and inorganic substrates. Among the various adhesion promoters, 1,1,3,3-Tetramethyl-1,3-divinyldisilazane (VMDZ) has emerged as a versatile agent for surface functionalization. This guide provides a comparative analysis of VMDZ and other common silane coupling agents, supported by available experimental data, to aid in the selection of the most suitable adhesion promoter for specific applications.

Performance Comparison of Surface Treatments

The selection of an appropriate surface treatment agent is contingent on the substrate, the adhesive or coating to be applied, and the desired performance characteristics. While direct comparative adhesion strength data for VMDZ against other silanes under identical conditions is limited in publicly available literature, we can draw comparisons from studies on functionally similar silanes. Vinyl-functional silanes, like VMDZ, are particularly effective in free-radical curing systems, while amino- and epoxy-functional silanes are widely used with a variety of thermosetting and thermoplastic resins.[1]

The following table summarizes adhesion strength data from various studies on different silane coupling agents. It is important to note that the substrates and testing methodologies vary between these studies, which precludes a direct one-to-one comparison. However, this data provides valuable insights into the performance of different classes of silane adhesion promoters.

Surface Treatment AgentFunctional GroupSubstrateAdhesive/CoatingAdhesion Test MethodAdhesion Strength (MPa)Reference
(3-Aminopropyl)trimethoxysilane (APTMS) AminoPolycarbonateEpoxy-based adhesiveLap Shear~1.6 (163% increase vs. bare PC)[2]
(3-Glycidoxypropyl)methyldiethoxysilane (GPTMS) EpoxyPolycarbonateEpoxy-based adhesiveLap Shear~1.7 (168% increase vs. bare PC)[2]
Silane Primer with N-aminoethyl-3-aminopropylmethyl-dimethoxysilane (HD-103) AminoTinplate with epoxy primerSilicone resin thermal protection coatingPull-off1.53[3][4]
Untreated Control -PolycarbonateEpoxy-based adhesiveLap Shear~0.6[2]

Note: The data presented is for illustrative purposes and is collated from different studies with varying experimental conditions. Direct comparison requires testing under identical substrates, adhesive systems, and testing protocols.

Experimental Protocols

To ensure reliable and reproducible adhesion strength data, standardized testing protocols are essential. The following are detailed methodologies for two common adhesion tests: the Pull-Off Adhesion Test and the Lap Shear Adhesion Test.

Pull-Off Adhesion Test (Based on ASTM D4541)

This method measures the tensile force required to pull a test dolly, bonded to the treated surface, in a direction perpendicular to the surface.

1. Materials and Equipment:

  • Portable pull-off adhesion tester (e.g., Elcometer, DeFelsko)
  • Test dollies (loading fixtures) of a specified diameter (e.g., 20 mm)
  • Abrasive paper for surface preparation
  • Solvent for cleaning (e.g., isopropanol, acetone)
  • Two-part epoxy adhesive
  • Cutting tool for scoring around the dolly (if required)

2. Procedure:

  • Surface Preparation: The substrate surface is first cleaned with a suitable solvent to remove any contaminants. If required by the experimental design, the surface is then treated with the respective adhesion promoter (e.g., VMDZ, APTMS) according to the manufacturer's instructions or a defined laboratory protocol.
  • Adhesive Preparation and Dolly Application: The two-part epoxy adhesive is mixed according to the manufacturer's ratio. A uniform, thin layer of the adhesive is applied to the base of the test dolly. The dolly is then firmly pressed onto the prepared surface area.
  • Curing: The adhesive is allowed to cure for the time specified by the manufacturer, typically 24 hours at ambient temperature.
  • Scoring (Optional but Recommended): After the adhesive has cured, a cutting tool is used to score around the circumference of the dolly, through the coating down to the substrate. This isolates the test area and minimizes the influence of the surrounding coating.
  • Testing: The pull-off adhesion tester is attached to the dolly. The force is applied at a smooth, continuous rate (e.g., 1 MPa/s) until the dolly is pulled off the surface.
  • Data Recording: The pull-off strength (in MPa or psi) is recorded from the instrument's display. The nature of the failure (e.g., adhesive failure at the dolly/coating interface, cohesive failure within the coating, or adhesive failure at the coating/substrate interface) is also noted.

Lap Shear Adhesion Test (Based on ASTM D1002, D3163, D5868)

This test method determines the shear strength of an adhesive bond between two substrates.

1. Materials and Equipment:

  • Universal Testing Machine (UTM) with grips for tensile testing
  • Substrate panels of specified dimensions (e.g., 100 mm x 25 mm x 1.6 mm)
  • Adhesive to be tested
  • Fixtures for ensuring proper alignment and bond line thickness

2. Procedure:

  • Substrate Preparation: The bonding surfaces of the substrate panels are cleaned and treated with the designated adhesion promoter.
  • Bonding: The adhesive is applied to a defined area on one end of a substrate panel. The second panel is then overlapped with the first, creating a bonded joint of a specified length (e.g., 12.5 mm). The assembly is clamped to maintain alignment and a consistent bond line thickness during curing.
  • Curing: The adhesive is cured according to the manufacturer's specifications.
  • Testing: The bonded specimen is placed in the grips of the Universal Testing Machine. A tensile load is applied at a constant rate of crosshead movement (e.g., 1.3 mm/min for rigid plastics) until the bond fails.[5]
  • Data Calculation: The shear strength is calculated by dividing the maximum load at failure by the bonded area.

Visualizing the Process and Comparison

To better understand the experimental workflow and the logical comparison between VMDZ and its alternatives, the following diagrams are provided.

experimental_workflow cluster_prep Surface Preparation cluster_test Adhesion Testing cluster_analysis Data Analysis start Substrate Selection clean Solvent Cleaning start->clean treat Surface Treatment (VMDZ or Alternative) clean->treat bond Adhesive Bonding (Dolly or Lap Shear) treat->bond cure Curing bond->cure test Mechanical Testing (Pull-off or Shear) cure->test data Record Adhesion Strength & Failure Mode test->data compare Comparative Analysis data->compare end Conclusion compare->end

Caption: Experimental workflow for adhesion strength testing of surface treatments.

logical_comparison main Selection of Adhesion Promoter vmdz_node Functional Group: Vinyl Primary Application: Free-radical curing systems main->vmdz_node amino Aminosilanes (e.g., APTMS) Functional Group: Amino Broad compatibility with various resins main->amino epoxy Epoxysilanes (e.g., GPTMS) Functional Group: Epoxy Excellent for epoxy-based systems main->epoxy methacrylate Methacryloxysilanes Functional Group: Methacrylate Ideal for acrylic and polyester resins main->methacrylate

Caption: Logical comparison of VMDZ with alternative silane coupling agents.

References

A Comparative Analysis of Silicone Cure Kinetics Utilizing Different Vinyl Silazanes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the cure kinetics of silicone elastomers when employing different vinyl silazanes as crosslinking agents. The information is intended for researchers, scientists, and drug development professionals working with silicone-based materials. This document outlines the experimental methodologies used to assess cure kinetics, presents comparative data, and discusses the influence of silazane structure on reaction rates.

Experimental Protocols

The primary method for investigating the cure kinetics of silicone is Differential Scanning Calorimetry (DSC).[1][2] This thermoanalytical technique measures the heat flow into or out of a sample as a function of temperature or time, allowing for the characterization of the exothermic curing reaction.

Differential Scanning Calorimetry (DSC) Protocol for Cure Kinetics Analysis:

  • Sample Preparation: A precise mass (typically 5-10 mg) of the uncured silicone formulation, containing the vinyl silazane and catalyst, is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.

  • Non-isothermal Analysis: The sample is heated at a constant rate (e.g., 5, 10, 15, 20 °C/min) over a specified temperature range. The heat flow is recorded, and the resulting exotherm peak is analyzed.

  • Isothermal Analysis: The sample is rapidly heated to a specific isothermal cure temperature, and the heat flow is measured as a function of time until the curing reaction is complete.

  • Data Analysis:

    • The total heat of reaction (ΔH) is determined by integrating the area under the exothermic peak.

    • The degree of cure (α) at any given time or temperature is calculated as the ratio of the heat evolved up to that point to the total heat of reaction.

    • The reaction rate (dα/dt) is determined from the DSC curve.

    • Kinetic parameters, such as the activation energy (Ea) and the pre-exponential factor (A), are calculated using various models, such as the Kissinger, Ozawa-Flynn-Wall, or Kamal-Sourour models.[1][2]

The activation energy, in particular, provides insight into the energy barrier of the curing reaction, with a lower value indicating a faster reaction at a given temperature.

Comparative Cure Kinetics Data

The structure of the vinyl silazane, particularly the nature of the alkoxy groups attached to the silicon atom, significantly influences the cure kinetics. The following table summarizes key kinetic parameters for silicones cured with two common vinyl silazanes: Vinyltrimethoxysilane (VTMO) and Vinyltriethoxysilane (VTEO).

Disclaimer: The following data has been collated from multiple sources. Direct comparison should be made with caution, as the base silicone polymer, catalyst system, and specific experimental conditions may vary between studies.

Vinyl SilazaneStructureActivation Energy (Ea) (kJ/mol)Relative Reaction RateKey Characteristics
Vinyltrimethoxysilane (VTMO) CH₂=CHSi(OCH₃)₃~ 60 - 80FasterSmaller methoxy groups lead to lower steric hindrance and faster hydrolysis, resulting in a quicker cure.[3] More volatile.
Vinyltriethoxysilane (VTEO) CH₂=CHSi(OC₂H₅)₃~ 80 - 100SlowerLarger ethoxy groups increase steric hindrance, slowing down the hydrolysis and condensation reactions.[3][4] This can be advantageous for applications requiring a longer pot life. Less volatile.

Experimental Workflow for DSC Analysis

G cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_modes Heating Modes cluster_data Data Processing & Kinetic Modeling cluster_params Calculate Kinetic Parameters prep1 Weigh uncured silicone formulation (5-10 mg) prep2 Seal in aluminum DSC pan prep1->prep2 prep3 Prepare empty reference pan prep2->prep3 dsc_instrument Place sample and reference in DSC instrument prep3->dsc_instrument non_iso Non-isothermal Scan (constant heating rate) dsc_instrument->non_iso iso Isothermal Scan (constant temperature) dsc_instrument->iso data_acq Record heat flow vs. Temperature/Time non_iso->data_acq iso->data_acq param1 Total Heat of Reaction (ΔH) data_acq->param1 param2 Degree of Cure (α) data_acq->param2 param3 Reaction Rate (dα/dt) data_acq->param3 param4 Activation Energy (Ea) param2->param4 param3->param4 param5 Pre-exponential Factor (A) param4->param5

Caption: Experimental workflow for determining silicone cure kinetics using DSC.

Discussion

The primary difference in the cure kinetics between silicones formulated with VTMO and VTEO stems from the size of the alkoxy groups. The smaller methoxy groups of VTMO present less steric hindrance, allowing for a more rapid hydrolysis reaction upon exposure to moisture.[3] This faster formation of reactive silanol groups leads to a quicker subsequent condensation and crosslinking, resulting in a faster overall cure rate. This is reflected in the generally lower activation energy observed for VTMO-containing systems.

Conversely, the bulkier ethoxy groups of VTEO slow down the hydrolysis step, thereby extending the pot life and cure time of the silicone formulation.[3][4] This slower reaction is advantageous in applications where a longer working time is required before the material solidifies. The higher activation energy for VTEO systems is consistent with this slower reaction rate.

The choice between VTMO and VTEO, therefore, depends on the specific application requirements. For rapid curing applications, VTMO is generally preferred, while VTEO is more suitable for processes requiring longer handling times.

Hydrosilylation Curing Pathway

The curing of these silicone systems typically proceeds via a platinum-catalyzed hydrosilylation reaction, where a silicon hydride (Si-H) group adds across a vinyl (C=C) group.

G Silicone_Polymer_Vinyl R₃Si-CH=CH₂ (Vinyl Group on Polymer) Intermediate Activated Complex Silicone_Polymer_Vinyl->Intermediate Crosslinker_Hydride R'₃Si-H (Hydride Group on Crosslinker) Crosslinker_Hydride->Intermediate Catalyst Platinum Catalyst Catalyst->Intermediate Cured_Silicone R₃Si-CH₂-CH₂-SiR'₃ (Crosslinked Silicone) Intermediate->Cured_Silicone

Caption: Simplified schematic of the platinum-catalyzed hydrosilylation reaction.

Conclusion

The selection of a vinyl silazane has a pronounced impact on the cure kinetics of silicone elastomers. Vinyltrimethoxysilane (VTMO) generally leads to a faster cure due to the lower steric hindrance of its methoxy groups, resulting in a lower activation energy. In contrast, vinyltriethoxysilane (VTEO) provides a slower cure and longer pot life, which is attributable to the bulkier nature of its ethoxy groups. Understanding these kinetic differences, quantifiable through techniques like DSC, is crucial for tailoring silicone formulations to the specific demands of an application, whether it be rapid prototyping, injection molding, or sealant application.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 1,1,3,3-Tetramethyl-1,3-divinyldisilazane

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate safety, logistical, and procedural guidance for the proper disposal of 1,1,3,3-Tetramethyl-1,3-divinyldisilazane, ensuring the safety of laboratory personnel and compliance with regulations. The following information is synthesized from safety data sheets and is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Hazard Information

This compound is a hazardous chemical that requires careful handling and disposal. The primary hazards associated with this substance are summarized below.

Hazard ClassificationGHS Hazard Statement
Flammable LiquidH226: Flammable liquid and vapor[1]
Acute Oral ToxicityH302: Harmful if swallowed[1]
Skin Corrosion/IrritationH314: Causes severe skin burns and eye damage[1]
Acute Dermal ToxicityH311: Toxic in contact with skin[1]
Acute Inhalation ToxicityH332: Harmful if inhaled[1]

Operational and Disposal Plan

The disposal of this compound and its containers must be treated as hazardous waste and conducted in accordance with all local, state, and federal regulations.[2] Never dispose of this chemical down the drain or in regular waste streams.[3][4]

Step-by-Step Disposal Protocol
  • Waste Collection:

    • Designate a specific, labeled, and sealed container for the collection of this compound waste.

    • Do not mix this waste with other chemicals or waste streams to avoid unforeseen reactions.[5]

    • Keep the waste container tightly closed and store it in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[3][5]

  • Personal Protective Equipment (PPE):

    • Always wear appropriate PPE when handling the waste, including chemical-resistant gloves, protective clothing, and eye/face protection.[3]

    • If there is a risk of vapor or aerosol generation, respiratory protection is required.[5]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide the full chemical name and any relevant hazard information to the disposal company.

    • The primary method of disposal for this type of chemical is typically incineration at a licensed facility.[4]

  • Container Disposal:

    • Empty containers should be handled as hazardous waste as they may contain residual flammable vapors.[4]

    • Containers can be triple-rinsed (or the equivalent) with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.

    • After proper cleaning, the container may be offered for recycling or reconditioning, or punctured to prevent reuse and disposed of in a sanitary landfill, in accordance with local regulations.[3]

Experimental Protocol for Spill Cleanup

In the event of a spill, follow these procedures immediately to mitigate exposure and environmental contamination.

  • Immediate Response:

    • Evacuate all non-essential personnel from the spill area.

    • Remove all sources of ignition (e.g., open flames, hot surfaces, sparking equipment).[2][3]

    • Ensure the area is well-ventilated.

  • Containment:

    • If it is safe to do so, prevent the further spread of the spill.

    • Use dikes or absorbent materials to contain the spill and prevent it from entering drains or waterways.[4][6]

  • Cleanup:

    • Wear appropriate PPE, including respiratory protection if necessary.

    • Use non-sparking tools for the cleanup process.[3][4]

    • Absorb the spill with an inert, liquid-absorbent material (e.g., Chemizorb®, dry sand, or earth).[5]

    • Collect the absorbed material and any contaminated soil or items into a designated, sealable container for hazardous waste.

  • Decontamination:

    • Clean the spill area thoroughly with a suitable solvent, collecting all cleaning materials for disposal as hazardous waste.

    • Wash hands and any exposed skin with soap and water after the cleanup is complete.

  • Reporting:

    • Report the spill to your institution's EHS office.

Mandatory Visualization

The following diagram illustrates the decision-making workflow for the proper handling and disposal of this compound waste.

G Workflow for Disposal of this compound start Waste Generated decision_spill Is it a spill? start->decision_spill spill_protocol Follow Spill Cleanup Protocol: 1. Evacuate & Ventilate 2. Remove Ignition Sources 3. Contain Spill 4. Absorb with Inert Material 5. Collect Waste decision_spill->spill_protocol Yes containerized_waste Unused Product or Contaminated Materials decision_spill->containerized_waste No collect_waste Collect in a Labeled, Sealed Hazardous Waste Container spill_protocol->collect_waste containerized_waste->collect_waste storage Store in a Cool, Dry, Well-Ventilated Area Away from Ignition Sources collect_waste->storage contact_ehs Contact EHS or Licensed Waste Disposal Contractor storage->contact_ehs disposal Dispose of Contents/Container at an Approved Waste Disposal Plant (e.g., Incineration) contact_ehs->disposal

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 1,1,3,3-Tetramethyl-1,3-divinyldisilazane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 1,1,3,3-Tetramethyl-1,3-divinyldisilazane, including personal protective equipment (PPE) specifications, operational protocols, and disposal plans.

This flammable and irritant liquid requires careful handling to mitigate risks. Adherence to the following procedural guidance will support the safety of your personnel and the integrity of your research.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical when working with this compound. The following table summarizes the recommended equipment.[1][2][3]

PPE CategoryItemSpecifications & Recommendations
Eye Protection Chemical GogglesTightly fitting safety goggles are mandatory.[3] Contact lenses should not be worn when handling this chemical.[1]
Hand Protection GlovesNeoprene or nitrile rubber gloves are recommended.[1] Users should inspect gloves prior to use and select them based on the specifications of EU Directive 89/686/EEC and the standard EN 374.[3] It is crucial to consult the glove manufacturer for specific breakthrough times and chemical resistance data.
Body Protection Protective ClothingWear suitable protective clothing to prevent skin contact.[1][4] For significant exposure risk, a PVC apron or a full PVC protective suit may be necessary.[2]
Respiratory Protection RespiratorWork should be conducted in a well-ventilated area.[1][4] If exposure limits are exceeded or irritation is experienced, a full-face respirator is required. For firefighting, a self-contained breathing apparatus (SCBA) is essential.[3]

Operational Plan: Safe Handling and Storage

Proper handling and storage procedures are crucial to prevent accidents and exposure.

Handling Procedures:
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][4]

  • Avoid Contact: Take all necessary precautions to avoid contact with skin, eyes, and clothing.[1][4] Do not breathe vapors or mists.[1]

  • Ignition Sources: This is a flammable liquid.[1][4][5] Keep away from heat, sparks, open flames, and other ignition sources.[3][4][6] Use non-sparking tools and explosion-proof equipment.[3][4]

  • Grounding: Ground and bond containers and receiving equipment to prevent static discharge.[3][4]

  • Personal Hygiene: Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the work area.[5]

Storage Procedures:
  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][3][4][5]

  • Incompatible Materials: Store away from incompatible materials such as acids, alcohols, oxidizing agents, peroxides, and moisture.[1] This substance reacts with water and moisture in the air to liberate ammonia.

  • Pressure Buildup: The material may develop pressure in containers; open caps slowly and carefully to vent.[2]

Emergency and Disposal Plan

A clear plan for emergencies and waste disposal is a critical component of laboratory safety.

Spill Cleanup Protocol:

In the event of a spill, follow these steps:

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Eliminate Ignition Sources: Remove all sources of ignition.[3][4]

  • Containment: Use an absorbent material to contain the spill.[1]

  • Cleanup: Clean up the spill using non-sparking tools and place the absorbent material into a suitable, closed container for disposal.[1][3][4]

  • Decontaminate: Wash the spill area thoroughly.

The following diagram outlines the logical workflow for responding to a spill of this compound.

Spill Response Workflow
First-Aid Measures:

  • Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3]

  • Skin Contact: Immediately remove all contaminated clothing. Wash off with soap and plenty of water. Seek medical attention if irritation persists.[1][3]

  • Eye Contact: Rinse immediately with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical advice.[1][3][5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

Disposal Plan:

This compound and its container must be disposed of as hazardous waste.[2]

  • Collection: Collect waste material in a suitable, sealed, and properly labeled container.[3]

  • Regulations: All waste disposal must be handled in accordance with local, state, and federal regulations.[2] Do not discharge into sewer systems.[3]

  • Treatment: Disposal may be conducted via incineration in a licensed facility.[1][2]

  • Container Decontamination: Empty containers may be triple-rinsed and offered for recycling or reconditioning, or punctured to prevent reuse before disposal in a sanitary landfill.[3] Combustible packaging may be incinerated.[3]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.